molecular formula C12H17NO2 B2527638 Methyl 3-amino-5-phenylpentanoate CAS No. 129042-97-3

Methyl 3-amino-5-phenylpentanoate

Cat. No.: B2527638
CAS No.: 129042-97-3
M. Wt: 207.273
InChI Key: XSSNVSFNSNFGFA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-phenylpentanoate, with the molecular formula C12H17NO2, is a chemical compound of interest in organic synthesis and medicinal chemistry research . The specific stereoisomer, methyl (3S)-3-amino-5-phenylpentanoate, is characterized by its unique structural features, including an amino group and a phenylpentanoate backbone, which make it a valuable chiral building block or intermediate for the development of more complex molecules . Compounds with similar phenylpentanoate structures are frequently utilized as key intermediates in synthetic pathways to generate novel heterocyclic compounds for biological screening . As a reagent, it can be used in the exploration of new pharmacologically active structures or as a precursor in multi-step synthetic processes. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory and safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSNVSFNSNFGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129042-97-3
Record name methyl 3-amino-5-phenylpentanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of Racemic Methyl 3-amino-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Racemic Methyl 3-amino-5-phenylpentanoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists[1]

Executive Summary

This compound is a critical


-amino ester intermediate used in the synthesis of peptidomimetics, 

-lactams, and pharmaceutical analogs of

-aminobutyric acid (GABA). Unlike

-amino acids, the

-amino architecture introduces an additional methylene group into the backbone, conferring resistance to proteolytic degradation and enabling the formation of stable secondary structures (e.g.,

-helices) in synthetic peptides.[1]

This guide details a robust, scalable protocol for the racemic synthesis of this compound. While asymmetric routes (e.g., Arndt-Eistert homologation of homophenylalanine) exist, they are often cost-prohibitive for initial screening or bulk intermediate production.[1] This guide prioritizes the Rodionov-Esterification sequence , a two-step workflow characterized by high atom economy and the use of inexpensive commodity reagents.

Retrosynthetic Analysis & Strategy

The target molecule, a


-amino ester, can be deconstructed into two primary precursors: 3-phenylpropanal  (hydrocinnamaldehyde) and malonic acid .[1]
Strategic Route Selection
  • Route A: The Rodionov Reaction (Selected): A multicomponent condensation of an aldehyde, malonic acid, and ammonium acetate.[1] This "one-pot" method constructs the C–N and C–C bonds simultaneously, yielding the

    
    -amino acid, which is subsequently esterified.[1]
    
    • Pros: High atom economy, cheap reagents, scalable.[1]

    • Cons: Requires careful purification to remove unsaturated byproducts.

  • Route B: The Blaise Reaction: Reaction of 3-phenylpropionitrile with zinc and methyl bromoacetate.

    • Pros: Direct formation of ester.

    • Cons: Uses organometallics (Zn), sensitive to moisture, often yields the

      
      -enamino ester requiring reduction.[1]
      

Decision: This guide details Route A due to its operational simplicity and suitability for generating racemic bulk material without specialized organometallic handling.

Retrosynthesis Target This compound (Target) Intermediate 3-amino-5-phenylpentanoic acid (Intermediate) Target->Intermediate Esterification (MeOH, SOCl2) Precursors 3-Phenylpropanal + Malonic Acid + NH4OAc Intermediate->Precursors Rodionov Reaction (EtOH, Reflux)

Figure 1: Retrosynthetic disconnection showing the Rodionov-Esterification pathway.[1]

Reaction Mechanism

The synthesis proceeds via the Rodionov Reaction , a variation of the Knoevenagel condensation tailored for


-amino acid synthesis.
  • Knoevenagel Condensation: 3-phenylpropanal condenses with malonic acid (catalyzed by ammonium acetate) to form an

    
    -unsaturated diacid intermediate.[1]
    
  • Aza-Michael Addition: Ammonia (generated in situ from ammonium acetate) adds to the

    
    -position of the unsaturated intermediate.
    
  • Decarboxylation: The unstable gem-dicarboxylic acid undergoes thermal decarboxylation, yielding the

    
    -amino acid.
    
  • Esterification: The crude acid is treated with thionyl chloride in methanol to yield the methyl ester hydrochloride salt.

Mechanism Step1 Aldehyde + Malonic Acid Step2 Unsaturated Diacid Step1->Step2 Knoevenagel (-H2O) Step3 Aza-Michael Adduct Step2->Step3 NH3 Addition Step4 Beta-Amino Acid Step3->Step4 Decarboxylation (-CO2) Step5 Methyl Ester (Target) Step4->Step5 MeOH/SOCl2

Figure 2: Mechanistic flow from precursors to the final ester.[1]

Experimental Protocol

Phase 1: Synthesis of 3-amino-5-phenylpentanoic acid (Rodionov Step)[1]

Reagents:

  • 3-Phenylpropanal (Hydrocinnamaldehyde): 13.4 g (100 mmol)

  • Malonic Acid: 10.4 g (100 mmol)[1]

  • Ammonium Acetate: 15.4 g (200 mmol)[1]

  • Ethanol (Absolute): 100 mL

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve malonic acid and ammonium acetate in absolute ethanol. The reaction is endothermic; ensure complete dissolution.

  • Addition: Add 3-phenylpropanal to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours.

    • Checkpoint: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the aldehyde and the appearance of a ninhydrin-positive spot near the baseline.

  • Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate (the

    
    -amino acid) often forms.
    
    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

    • If no precipitate: Evaporate the solvent under reduced pressure. Triturate the oily residue with warm acetone to induce crystallization. Filter the solid.

  • Yield: Expected yield of crude acid: 50–65%.

Phase 2: Esterification to this compound[1]

Reagents:

  • Crude 3-amino-5-phenylpentanoic acid (from Phase 1)[1]

  • Methanol (Anhydrous): 5 mL per gram of acid[1]

  • Thionyl Chloride (

    
    ): 1.5 equivalents relative to acid[1]
    

Protocol:

  • Preparation: In a fume hood, chill the anhydrous methanol to 0°C in an ice bath.

  • Activation: Add thionyl chloride dropwise to the cold methanol. Caution: Exothermic reaction with gas evolution (

    
    , HCl).[1] Stir for 15 minutes.
    
  • Addition: Add the solid 3-amino-5-phenylpentanoic acid to the solution.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 3 hours.

  • Workup: Concentrate the solution in vacuo to remove the solvent and excess HCl.

  • Purification: The residue is the hydrochloride salt.

    • Recrystallization: Dissolve in a minimum amount of hot methanol and add diethyl ether until turbid. Cool to 4°C to crystallize the pure hydrochloride salt.

  • Free Base (Optional): If the free amine is required, dissolve the salt in water, basify with sat.[1]

    
     to pH 9, and extract with Dichloromethane (DCM). Dry over 
    
    
    
    and evaporate.

Data & Validation

Quantitative Summary
ParameterValue / Observation
Molecular Formula

Molecular Weight 207.27 g/mol
Physical State White crystalline solid (HCl salt) or Colorless oil (Free base)
Expected Yield 40–55% (Overall 2 steps)
Melting Point 145–148°C (HCl salt, lit.[1][2][3] value varies by polymorph)
Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15–7.30 (m, 5H, Ph -H)
      
    • 
       3.70 (s, 3H, O-CH3 )
      
    • 
       3.35 (m, 1H, CH -NH2)[1]
      
    • 
       2.65 (t, 2H, Ph-CH2 )
      
    • 
       2.45 (dd, 1H, CH2 -CO, diastereotopic)[1]
      
    • 
       2.30 (dd, 1H, CH2 -CO, diastereotopic)[1]
      
    • 
       1.70–1.90 (m, 2H, Ph-CH2-CH2 )
      
  • Mass Spectrometry (ESI+):

    • Major peak at m/z = 208.1

      
      
      

Safety & Troubleshooting

Critical Control Points[1]
  • Rodionov Temperature: Do not overheat the Rodionov reaction above 85°C, as this promotes the polymerization of the intermediate unsaturated acid.

  • Thionyl Chloride Handling:

    
     reacts violently with water. Ensure all glassware is oven-dried. The quench generates HCl gas; use a scrubber or efficient fume hood.
    
  • Solubility: The

    
    -amino acid intermediate has poor solubility in organic solvents but dissolves in water/acid. Do not discard the aqueous layer during any extraction attempts without checking for the product.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete decarboxylation or aldol side-reactions.[1]Ensure vigorous reflux for full duration. Use fresh ammonium acetate (hygroscopic).
Oily Product in Step 2 Residual solvent or impurities.Triturate with diethyl ether/hexane. If persistent, perform column chromatography (DCM:MeOH 9:1).[1]
Coloration (Yellow/Brown) Oxidation of phenolic impurities or polymerization.[1]Recrystallize from MeOH/Ether. Use activated charcoal if necessary.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958.[1] [1]
    
  • Kovaleva, E. A., et al. (2003).[1][4] "Competitive Formation of

    
    -Amino Acids... by the Rodionov Reaction." Russian Journal of General Chemistry, 73, 1436–1442.[1] [1]
    
  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1] (Context on

    
    -amino acid applications). 
    
  • Hannick, S. M., & Kishi, Y. (1983).[1][5] "Improved procedure for the Blaise reaction." The Journal of Organic Chemistry, 48(21), 3833–3835. (Alternative route reference).

Sources

A Technical Guide to the Physical and Chemical Properties of Methyl 3-amino-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-amino-5-phenylpentanoate is a chiral bifunctional molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its structure, which incorporates a β-amino acid ester scaffold with a pendant phenyl group, presents a versatile platform for the synthesis of complex molecular architectures and potential pharmacophores. The presence of a stereocenter at the C3 position adds a crucial dimension of complexity and potential for stereospecific interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic signatures, reactivity, and synthetic considerations for this compound, designed to equip researchers and drug development professionals with the core knowledge required for its effective utilization.

Molecular Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. This compound is a non-proteinogenic β-amino acid derivative. Its core structure consists of a five-carbon pentanoate chain, with a phenyl group at the 5-position, an amino group at the 3-position, and a methyl ester functionality.

Identifier Value
IUPAC Name This compound
CAS Number 129042-97-3 (Stereochemistry unspecified)[1]
103123-47-3 (for 3R-enantiomer)
146293-10-9 (for (R)-hydrochloride salt)
Molecular Formula C₁₂H₁₇NO₂[1][2]
Molecular Weight 207.27 g/mol [1]
Canonical SMILES COC(=O)CC(CCC1=CC=CC=C1)N[2]
InChI InChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3[2]
InChIKey XSSNVSFNSNFGFA-UHFFFAOYSA-N[2]

The chirality at the C3 position is a critical feature. The biological activity of derivatives synthesized from this molecule can be highly dependent on which enantiomer, (R) or (S), is used. This underscores the importance of stereocontrolled synthesis or chiral resolution in its application.

Physical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. While comprehensive experimental data for this compound is not widely published, we can summarize the available information and provide expert predictions based on its structure.

Property Value / Observation Source / Rationale
Appearance Colorless to pale yellow liquidEstimated based on similar structures like methyl 3-methyl pentanoate.[3]
Boiling Point No data available.[1]The presence of the amino and phenyl groups suggests a boiling point significantly higher than simpler pentanoate esters.
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Sparingly soluble in water.Inferred from its structure, which contains both polar (amine, ester) and non-polar (phenyl, alkyl chain) regions.
Predicted XlogP 1.5This value suggests a moderate degree of lipophilicity.[2]
Storage Store in freezer under -20°C in a dark place under an inert atmosphere.[1]Recommended to prevent degradation via oxidation or other pathways.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic signatures for this compound based on its functional groups and general principles of spectroscopy.

¹H NMR Spectroscopy
  • δ 7.15-7.35 ppm (m, 5H): Aromatic protons of the monosubstituted phenyl ring.

  • δ ~3.65 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

  • δ ~3.30-3.50 ppm (m, 1H): Methine proton at the chiral center (C3-H).

  • δ ~2.60-2.80 ppm (t, 2H): Methylene protons adjacent to the phenyl group (C5-H₂).

  • δ ~2.40-2.55 ppm (d, 2H): Methylene protons adjacent to the ester carbonyl (C2-H₂).

  • δ ~1.70-1.90 ppm (m, 2H): Methylene protons at the C4 position (C4-H₂).

  • δ ~1.60 ppm (br s, 2H): Amine protons (-NH₂). The chemical shift and appearance can vary significantly with solvent and concentration.

¹³C NMR Spectroscopy
  • δ ~173 ppm: Carbonyl carbon of the ester group (C1).

  • δ ~141 ppm: Quaternary aromatic carbon attached to the alkyl chain (C1' of phenyl).

  • δ ~128.5 ppm: Aromatic carbons (C2', C3', C5', C6' of phenyl).

  • δ ~126 ppm: Aromatic carbon (C4' of phenyl).

  • δ ~51.5 ppm: Methyl carbon of the ester group (-OCH₃).

  • δ ~49-51 ppm: Methine carbon at the chiral center (C3).

  • δ ~42-44 ppm: Methylene carbon adjacent to the ester (C2).

  • δ ~38-40 ppm: Methylene carbon at the C4 position.

  • δ ~33-35 ppm: Methylene carbon adjacent to the phenyl ring (C5).

Infrared (IR) Spectroscopy
  • 3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands, may be broad).

  • 2850-3000 cm⁻¹: C-H stretching of aliphatic and aromatic groups.

  • ~1735 cm⁻¹: Strong C=O stretching of the ester carbonyl group.[4]

  • ~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • 1150-1250 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry
  • Molecular Ion (M⁺): m/z 207.

  • Common Adducts: [M+H]⁺ at m/z 208, [M+Na]⁺ at m/z 230.[2]

  • Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 u) or the carbomethoxy group (-COOCH₃, 59 u), and cleavage of the C-C bonds in the pentanoate chain. A significant peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) is also expected due to the phenyl group.

G M [C12H17NO2]+• m/z = 207 F1 [M - •OCH3]+ m/z = 176 M->F1 - •OCH3 F2 [M - •CO2CH3]+ m/z = 148 M->F2 - •CO2CH3 F3 [C7H7]+ Tropylium Ion m/z = 91 M->F3 Benzylic cleavage F4 [C4H8N]+ m/z = 70 F2->F4 - C6H5CHCH2

Caption: Predicted ESI-MS fragmentation pathway.

Chemical Properties and Reactivity

Stability and Storage

The compound is generally stable under normal conditions.[5] However, as a primary amine, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. The ester functionality can be prone to hydrolysis, especially under acidic or basic conditions. Therefore, the recommended storage at -20°C under an inert atmosphere is a critical protocol to ensure long-term integrity.[1]

Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups: the nucleophilic amine and the electrophilic ester carbonyl.

  • Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a base. It will readily react with a wide range of electrophiles, including acyl chlorides, anhydrides, and alkyl halides, to form amides and secondary/tertiary amines, respectively. This reactivity is the cornerstone of its use as a building block for more complex molecules.

  • Ester Group: The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. It can undergo saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylate salt or acid-catalyzed hydrolysis to the carboxylic acid. It can also be converted to amides via aminolysis or reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

G cluster_0 This compound mol Structure Image Here electrophilic_site Electrophilic Site (Ester Carbonyl) mol->electrophilic_site Attacked by nucleophiles (e.g., OH⁻) nucleophilic_site Nucleophilic Site (Amine) nucleophilic_site->mol Reacts with electrophiles (e.g., Acyl Halides) G start Methyl 3-azido- 5-phenylpentanoate step1 Reduction (e.g., H₂, Pd/C or PPh₃, H₂O) start->step1 product Methyl 3-amino- 5-phenylpentanoate step1->product analysis Purification & Analysis (Chromatography, NMR, MS) product->analysis

Caption: General workflow for synthesis via azide reduction.

Experimental Protocol: Synthesis via Azide Reduction (Generalized)

This protocol is a generalized procedure based on common laboratory practices for the reduction of organic azides.

  • Reaction Setup: To a solution of Methyl 3-azido-5-phenylpentanoate (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate) in a round-bottom flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

  • Hydrogenation: Securely seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), looking for the consumption of the starting azide and the appearance of the product amine (which can be visualized with ninhydrin stain). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent the amine from streaking on the silica) to obtain the pure this compound.

Analytical Workflow: Purity and Identity Confirmation
  • Purity Assessment: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC), ideally with both UV and mass spectrometry (LC-MS) detectors.

  • Identity Confirmation:

    • Record ¹H NMR and ¹³C NMR spectra and compare the observed chemical shifts and coupling patterns with the expected values detailed in Section 3.0.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₁₂H₁₇NO₂).

    • Acquire an IR spectrum to confirm the presence of the key N-H and C=O functional groups.

Relevance in Research and Development

This compound is not typically an end-product but rather a high-value chiral building block. Its significance lies in:

  • Access to β-Amino Acid Scaffolds: β-Amino acids are crucial components of various biologically active molecules, including peptides that exhibit enhanced stability against enzymatic degradation compared to their α-amino acid counterparts.

  • Medicinal Chemistry: The amine functionality serves as a handle for introducing a wide array of substituents, enabling the generation of compound libraries for screening. The overall structure is a precursor to scaffolds like piperidones, which are important in drug development. [6]* Stereospecific Synthesis: The defined stereocenter allows for the construction of enantiomerically pure target molecules, which is critical for achieving selective interaction with chiral biological targets like enzymes and receptors.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is paramount for its successful application. While some experimental data remains to be fully documented in the literature, its behavior can be confidently predicted from fundamental chemical principles and data from analogous structures. This guide provides the foundational knowledge necessary for researchers to handle, analyze, and strategically employ this compound in the pursuit of novel chemical entities.

References

  • LookChem. methyl (3R)-3-amino-5-phenylpentanoate. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Methyl 3-oxo-5-phenylpentanoate. [Link]

  • PubChem. 3-Methyl-5-phenylpentanoic acid. [Link]

  • PubChem. Methyl 5-phenylpentanoate. [Link]

  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • The Good Scents Company. methyl 3-methyl pentanoate. [Link]

  • Organic-Chemistry.org. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

  • Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Link]

  • Chemistry LibreTexts. Synthesis of Amino Acids. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Patsnap. Process for synthesizing 3-amino-5-methylpyrazole. [Link]

  • MDPI. Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. [Link]

  • Pakistan Journal of Health Sciences. In-vivo anti-in ammatory Activity of Methyl Thiadiazinan-3yl Butanoate. [Link]

  • Scielo. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

Sources

"potential research applications of beta-phenyl amino esters"

Technical Guide: Potential Research Applications of -Phenyl Amino Esters

Executive Summary


-Phenyl amino esters


Structural & Chemical Fundamentals

The Beta-Effect in Medicinal Chemistry

The insertion of a methylene group (




-phenyl amino ester
  • Proteolytic Stability: The unique backbone geometry prevents recognition by standard proteases (e.g., pepsin, trypsin), extending the half-life of peptide-based drugs.

  • Foldamers: Oligomers of

    
    -amino acids can fold into stable secondary structures (helices, sheets) distinct from natural proteins, useful for disrupting protein-protein interactions.
    
  • Chirality: The

    
    -carbon is a chiral center. Enantiopurity is non-negotiable in drug development; the 
    
    
    - and
    
    
    -isomers often have vastly different pharmacological profiles.
Quantitative Comparison: vs. Amino Esters
Feature

-Phenylalanine Ester

-Phenylalanine Ester
Impact on Drug Design
Backbone Atoms 2 (N-C

-C=O)
3 (N-C

-C

-C=O)
Increased rotational freedom; novel folding.
Protease Half-life Minutes to HoursHours to DaysEnhanced bioavailability for oral dosing.
Metabolic Fate Rapid hydrolysis/metabolismResistant to standard peptidasesProlonged therapeutic window.
Key Application Nutrient/Standard PeptidePeptidomimetics, TaxoidsSpecialized inhibitors and structural scaffolds.

High-Fidelity Synthesis Protocols

The synthesis of

Enzymatic Kinetic Resolution (EKR)
Protocol: Enzymatic Kinetic Resolution using CAL-B

This protocol uses Candida antarctica Lipase B (CAL-B) to selectively hydrolyze one enantiomer of a racemic

Mechanism: The lipase preferentially recognizes the



Materials:

  • Substrate: rac-Ethyl 3-amino-3-phenylpropanoate.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Solvent: tert-Butyl methyl ether (MTBE) or Diisopropyl ether (

    
    ).
    
  • Nucleophile: Water (0.5 equivalents relative to substrate).[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of rac-ethyl 3-amino-3-phenylpropanoate in 50 mL of MTBE.

  • Initiation: Add 0.5 equivalents of distilled water (90 mg). Add 200 mg of immobilized CAL-B.

  • Incubation: Shake the reaction mixture at 45–60°C in an orbital shaker (200 rpm).

  • Monitoring: Monitor conversion via chiral HPLC or GC. The reaction typically stops at 50% conversion (theoretical maximum for resolution).

  • Termination: Filter off the immobilized enzyme (recyclable).

  • Separation:

    • Partition the filtrate between ethyl acetate and saturated

      
      .
      
    • Aqueous Phase: Contains the

      
      -
      
      
      -phenylalanine (acid form). Acidify to pH 2 and extract to recover.
    • Organic Phase: Contains the

      
      -
      
      
      -phenyl amino ester. Dry and concentrate.

Validation Criteria:

  • Enantiomeric Excess (

    
    ):  Should exceed 98% for both fractions.
    
  • E-Value (Enantiomeric Ratio): An E-value > 100 indicates a highly selective resolution.

Visualization of Kinetic Resolution Pathway

KineticResolutioncluster_0Separation PhaseRacemicRacemic Substrate(rac-beta-phenyl amino ester)CALBCatalyst: CAL-B(Selective Hydrolysis)Racemic->CALB Solvent: MTBE Temp: 60°CS_Acid(S)-Acid Product(Hydrolyzed)CALB->S_Acid Fast Reaction(k_fast)R_Ester(R)-Ester Product(Unreacted)CALB->R_Ester Slow/No Reaction(k_slow)

Figure 1: Enzymatic Kinetic Resolution workflow separating racemic

Pharmaceutical Research Applications

The Taxol (Paclitaxel) Connection

The most commercially significant application of

C-13 side chain
  • Role: The N-benzoyl-3-phenylisoserine side chain is essential for Taxol's cytotoxicity. It binds to microtubules, stabilizing them and arresting mitosis.

  • Synthesis Logic: The

    
    -3-phenylisoserine moiety is derived directly from chiral 
    
    
    -phenyl amino ester precursors via hydroxylation and benzoylation.
  • Criticality: Without the correct stereochemistry at the C2' and C3' positions (derived from the ester), the drug loses its tubulin-binding affinity.

Peptidomimetics and Protease Inhibitors

Researchers use


-peptides
  • Mechanism: By replacing natural

    
    -amino acids with 
    
    
    -analogs in peptide sequences, scientists create "peptidomimetics."
  • Application:

    • Diabetes: DPP-4 inhibitors (like Sitagliptin) utilize

      
      -amino acid scaffolds to prevent degradation of GLP-1.
      
    • Antimicrobials: Amphiphilic

      
      -peptides can disrupt bacterial membranes while remaining stable in human serum.
      
Precursors for -Lactam Antibiotics

Through cyclization,


-lactams
  • Reaction: Grignard-mediated cyclization or base-induced ring closure.

  • Utility: These monobactams serve as potent antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).

Emerging Frontier: Poly( -amino esters) (PBAEs)

While the monomer is a drug intermediate, the polymer derived from these esters is a revolutionary material for gene delivery .[3][4]

PBAEs in Gene Therapy

Poly(

5
  • Function: PBAEs are cationic polymers that condense anionic DNA/RNA into nanoparticles.[3][6]

  • Mechanism:

    • Endosomal Escape: The "proton sponge" effect of the tertiary amines buffers the endosome pH, causing it to swell and burst, releasing the genetic cargo into the cytoplasm.

    • Biodegradability: The ester bonds in the backbone hydrolyze under physiological conditions, preventing long-term toxicity (a major advantage over non-degradable polymers like PEI).[7]

PBAE Synthesis Workflow (Michael Addition)

PBAE_SynthesisAmineBis(secondary amine)(or Primary Amine)MichaelStep-GrowthPolymerizationAmine->MichaelDiacrylateDiacrylate LinkerDiacrylate->MichaelPBAEPoly(beta-amino ester)Linear PolymerMichael->PBAE 50-90°C, No CatalystPolyplexPolyplex Nanoparticle(Drug Delivery Vehicle)PBAE->Polyplex Self-Assembly(Electrostatic Interaction)DNAPlasmid DNA / siRNADNA->Polyplex

Figure 2: Synthesis and formulation of Poly(

References

  • Enzym

    
    -Amino Esters 
    
    • Title: Synthesis and interest in medicinal chemistry of -phenylalanine derivatives: an upd
    • Source:Future Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Lipase-C

    • Title: Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxyl

      
      -Amino Ester Stereoisomers.[2]
      
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Poly(

    
    -amino esters) in Gene Delivery 
    
    • Title: Poly(ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -amino ester)s as gene delivery vehicles: challenges and opportunities.[3][4][6][8]
      
    • Source:Expert Opinion on Drug Delivery (via PMC).
    • URL:[Link]

  • Mechanochemical Synthesis

    • Title: Mechanochemical enzymatic resolution of N-benzyl
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General PBAE Guide

    • Title: Poly

      
      -Amino Esters (PBAEs): A Comprehensive Guide.[3][5]
      
    • Source: ResolveMass Labor
    • URL:[Link]

The Architect's Guide to β-Amino Acids: From Foundational Discoveries to Modern Synthetic Marvels

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The "Extra" Carbon Atom that Revolutionized Peptide Science

In the vast and elegant world of amino acids, the fundamental building blocks of life, a subtle architectural shift gives rise to a class of molecules with profound implications for chemistry and medicine: the β-amino acids. Distinguished from their proteinogenic α-amino acid cousins by an additional carbon atom separating the amino and carboxyl groups, this seemingly minor alteration imparts unique conformational properties and remarkable resistance to metabolic degradation. This guide provides a comprehensive exploration of the discovery and history of β-amino acid synthesis, tracing its evolution from early, serendipitous findings to the sophisticated, stereocontrolled methodologies that now empower the development of novel therapeutics and advanced materials. As we journey through this fascinating history, we will not only examine the "what" and "how" of these synthetic strategies but also delve into the critical "why," offering field-proven insights into the causality behind experimental choices—a hallmark of a self-validating and trustworthy scientific narrative.

Part I: A Historical Odyssey - The Dawn of a New Class of Amino Acids

The story of β-amino acids begins not with a targeted synthesis, but with their discovery in natural products. The first and simplest of these, β-alanine, was identified in the early 20th century by the Russian scientist Gulewitsch as a constituent of carnosine, a dipeptide found in muscle tissue.[1][2] This discovery laid the groundwork for recognizing that nature itself utilized these "unnatural" amino acids. For decades that followed, the synthesis of β-amino acids was largely an academic curiosity, with early methods relying on classical organic reactions.

A significant early approach to β-amino acid synthesis was the Rodionov reaction , a one-pot condensation of an aldehyde or ketone with malonic acid and ammonia or an amine. While conceptually straightforward, this method often suffered from low yields and difficult purification.

Another foundational method was the Arndt-Eistert homologation , first described by German chemists Fritz Arndt and Bernd Eistert.[3][4] This reaction provided a reliable way to convert α-amino acids into their β-homologs by extending the carbon chain by one methylene unit.[3][4] This was a pivotal development, as it allowed chemists to access novel β-amino acids from readily available chiral α-amino acid starting materials, preserving the stereochemistry of the original molecule.

The mid-20th century saw the adaptation of other classic reactions to the synthesis of β-amino acids, such as the Schotten-Baumann reaction , which could be used for the acylation of amines, a key step in many synthetic routes.

However, it was the advent of modern asymmetric synthesis in the latter half of the 20th century that truly unlocked the potential of β-amino acids. The development of stereocontrolled reactions like the Mannich reaction and Michael addition provided chemists with the tools to synthesize enantiomerically pure β-amino acids with high precision. These methods, which we will explore in detail, form the bedrock of modern β-amino acid synthesis and have been instrumental in their application in drug discovery and materials science.

The timeline below highlights some of the key milestones in this journey:

  • Early 1900s: Discovery of β-alanine as a component of carnosine by Gulewitsch.[1][2]

  • 1920s-1930s: Development of the Arndt-Eistert homologation, later applied to amino acid synthesis.[3][4]

  • Mid-20th Century: Application of classical reactions like the Rodionov and Schotten-Baumann reactions to β-amino acid synthesis.

  • Late 20th Century to Present: Emergence of powerful asymmetric synthetic methods, including the Mannich reaction, Michael addition, and various catalytic approaches, enabling the synthesis of a vast array of structurally diverse and enantiomerically pure β-amino acids.

Part II: Core Synthetic Strategies: A Mechanistic and Practical Dissection

The modern synthesis of β-amino acids is a testament to the ingenuity of organic chemists. Here, we dissect the core methodologies, providing not only the mechanistic underpinnings but also practical insights and detailed protocols.

The Arndt-Eistert Homologation: A Classic Route to Chain Elongation

The Arndt-Eistert reaction is a cornerstone of β-amino acid synthesis, offering a reliable method for converting an α-amino acid into its corresponding β-amino acid. The causality behind this choice lies in the desire to leverage the readily available and diverse chiral pool of α-amino acids.

Mechanism: The reaction proceeds through a three-step sequence:

  • Acid Chloride Formation: The starting α-amino acid is first converted to its acid chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activates the carboxyl group for the subsequent reaction.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate.

  • Wolff Rearrangement: The diazoketone, in the presence of a metal catalyst (often silver oxide, Ag₂O) and a nucleophile (like water), undergoes a Wolff rearrangement to form a ketene. This ketene is then trapped by the nucleophile to yield the homologated carboxylic acid, which in this case is the desired β-amino acid.

Experimental Protocol: Synthesis of β-Homophenylalanine from N-Cbz-L-Phenylalanine

Materials:

  • N-Cbz-L-Phenylalanine

  • Thionyl chloride (SOCl₂)

  • Diazomethane (CH₂N₂) in diethyl ether (Et₂O)

  • Silver benzoate (AgOBz)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Dioxane

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Acid Chloride Formation: To a solution of N-Cbz-L-phenylalanine (1.0 eq) in anhydrous THF at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous Et₂O and cool to 0 °C. Add a freshly prepared solution of diazomethane in Et₂O dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Wolff Rearrangement: To a solution of the crude diazoketone in a 1:1 mixture of dioxane and water, add a catalytic amount of silver benzoate and triethylamine. Heat the mixture to 60 °C and stir for 4 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and acidify with 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality and Trustworthiness: This protocol is a self-validating system because each step can be monitored for completion (e.g., by TLC or NMR). The use of a well-established protecting group (Cbz) ensures the stability of the amino functionality throughout the reaction sequence. The Wolff rearrangement is known to proceed with retention of stereochemistry, ensuring the enantiopurity of the final β-amino acid.

Diagram of the Arndt-Eistert Homologation:

Arndt_Eistert alpha_aa α-Amino Acid acid_chloride Acid Chloride alpha_aa->acid_chloride SOCl₂ diazoketone Diazoketone acid_chloride->diazoketone CH₂N₂ ketene Ketene diazoketone->ketene Ag₂O, Δ (Wolff Rearrangement) beta_aa β-Amino Acid ketene->beta_aa H₂O Mannich_Reaction cluster_reactants Reactants cluster_catalysis Catalytic Cycle aldehyde Aldehyde iminium Chiral Iminium Ion aldehyde->iminium amine Amine amine->iminium ketone Ketone enamine Chiral Enamine ketone->enamine catalyst Chiral Catalyst catalyst->iminium catalyst->enamine product β-Amino Ketone iminium->product enamine->product C-C Bond Formation Michael_Addition start Start catalyst_prep Prepare Chiral Cu-Ligand Complex start->catalyst_prep reaction Add Substrates (Ester, Amine, Base) catalyst_prep->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Enantiopure β-Amino Ester purification->product

Sources

Stability and Reactivity Profile of Methyl 3-amino-5-phenylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 3-amino-5-phenylpentanoate (CAS: 129042-97-3 for racemate; 103123-47-3 for R-isomer) is a critical


-amino acid ester intermediate, frequently employed in the synthesis of peptidomimetics and chiral pharmaceutical agents. While structurally simple, its dual functionality—possessing both a nucleophilic primary amine and an electrophilic ester—creates a "ticking clock" of reactivity.

This guide provides an in-depth analysis of its stability profile, highlighting the thermodynamic inevitability of intermolecular oligomerization in its free base form and establishing the hydrochloride salt as the only viable state for long-term storage.

Part 2: Chemical Identity & Structural Analysis[1][2]

Understanding the molecule's behavior requires a dissection of its electronic environment.

Physicochemical Properties
PropertyDataNotes
IUPAC Name This compound
CAS (Free Base) 129042-97-3Unstable oil at RT
CAS (HCl Salt) 146293-10-9Stable solid
Molecular Weight 207.27 g/mol
pKa (Amine) ~9.8 (Calculated)Highly basic; rapid protonation
LogP ~1.9Lipophilic; soluble in DCM, EtOAc
Structural Alerts

The molecule is a


-amino ester . Unlike 

-amino acids (which form stable zwitterions) or

-amino esters (which rapidly cyclize to lactams),

-amino esters occupy a unique reactivity niche:
  • No Zwitterion: As an ester, it cannot form an internal salt. The free base is a reactive liquid.

  • Cyclization Strain: Intramolecular cyclization would yield a 4-membered

    
    -lactam ring. While possible, this is kinetically disfavored compared to intermolecular reactions (oligomerization) without specific activation.
    

Part 3: Stability & Reactivity Profile

Thermodynamic Instability of the Free Base

The primary stability threat to this compound is Self-Aminolysis (Intermolecular).

In the free base form, the nucleophilic amine of Molecule A attacks the electrophilic ester carbonyl of Molecule B. This initiates a chain reaction leading to dimers, oligomers, and eventually poly(


-peptides).
  • Rate of Reaction: Concentration-dependent. Neat (undiluted) free base degrades significantly within 24–48 hours at room temperature.

  • By-product: Methanol is released during this process.

Hydrolytic Susceptibility

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, reverting to 3-amino-5-phenylpentanoic acid .

  • Moisture Sensitivity: High. The free base is hygroscopic; absorbed water promotes hydrolysis, driven by the alkalinity of the amine group itself (autocatalysis).

Reactivity Pathways Diagram

The following diagram maps the competing degradation and reaction pathways.

ReactivityProfile cluster_storage Safe Storage Zone FreeBase This compound (Free Base) HClSalt HCl Salt (Storage Form) FreeBase->HClSalt HCl/Dioxane Oligomer Oligomers/Polyamides (Irreversible Degradation) FreeBase->Oligomer Self-Aminolysis (RT, Neat) Acid 3-amino-5-phenylpentanoic acid (Hydrolysis Product) FreeBase->Acid H2O / Hydrolysis BetaLactam Beta-Lactam (Cyclization) FreeBase->BetaLactam Activation (High T, Base) HClSalt->FreeBase Neutralization (NaHCO3)

Caption: Figure 1. Competing reactivity pathways. The red path (Self-Aminolysis) is the primary shelf-life threat for the free base.

Part 4: Handling & Storage Protocols[5][6][7]

To maintain scientific integrity and purity, the following protocols must be treated as mandatory, not suggested.

The "Salt-Lock" Strategy

Never store the free base. The only validated storage method is as the Hydrochloride (HCl) or Tosylate salt. The protonation of the amine (


) eliminates its nucleophilicity, effectively "locking" the molecule in a stable state.

Protocol: Conversion to Stable HCl Salt

  • Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether or MTBE (approx. 10 mL/g).

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents) at 0°C.

  • Precipitation: The HCl salt will precipitate immediately as a white solid.

  • Filtration: Filter under inert gas (Argon/Nitrogen) to avoid moisture absorption.

  • Drying: Vacuum dry at <30°C.

Storage Conditions (HCl Salt)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass vial with Teflon-lined cap (protects from light and moisture).

  • Shelf Life: >2 years under these conditions.

Free Basing for Synthesis (Just-in-Time)

When the free amine is required for a reaction (e.g., amide coupling):

  • Partition the HCl salt between Dichloromethane (DCM) and Saturated Aqueous NaHCO

    
     .
    
  • Separate the organic layer rapidly.

  • Dry over anhydrous Na

    
    SO
    
    
    
    .
  • CRITICAL: Use the solution immediately. Do not concentrate to dryness unless absolutely necessary, and never store the resulting oil.

Part 5: Analytical Methodologies

Validating the integrity of this compound requires monitoring for both chemical degradation (hydrolysis/oligomerization) and enantiomeric purity.

HPLC Method for Chemical Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores besides the phenyl ring).

  • Retention Order: Hydrolysis Acid (Early) < Target Ester < Oligomers (Late/Broad).

Chiral HPLC (Enantiomeric Excess)

For the (R)-isomer (CAS 103123-47-3), chiral separation is essential.

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Note: The diethylamine additive is crucial to sharpen the peak of the free amine.

Part 6: References

  • LookChem. (n.d.). Methyl (3R)-3-amino-5-phenylpentanoate Product Information. Retrieved October 26, 2025, from [Link]

  • PubChem. (2025).[1][2] this compound (Compound).[3][4][5][6][7] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Evans, C. D., et al. (2011). "Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic

    
    -Lactams." Organic Letters, 13(23), 6276–6279. [Link]
    

Sources

Technical Guide: Solubility Profiling & Process Applications of Methyl 3-amino-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and process applications for Methyl 3-amino-5-phenylpentanoate , a critical chiral intermediate in the synthesis of pharmaceutical agents such as Sacubitril/Valsartan.

Executive Summary

This compound (CAS: 129042-97-3) is a lipophilic


-amino acid ester. Its solubility behavior is governed by a "push-pull" mechanism between its hydrophobic phenyl-pentyl tail and its polar amine/ester headgroup. Understanding this duality is critical for process chemists to design efficient extraction, crystallization, and purification workflows.

This guide provides a comprehensive analysis of the compound's solubility in common organic solvents, distinguishing critically between its Free Base and Salt (e.g., HCl) forms. It establishes a self-validating protocol for solubility determination and outlines a robust acid-base swing extraction strategy.

Physicochemical Architecture

To predict solubility, we must first analyze the molecular interactions at play. The molecule consists of three distinct functional zones:

Functional ZoneChemical NatureSolvent Interaction Preference
Phenyl Ring Lipophilic / Aromatic

-

interactions (Toluene), Hydrophobic effect (Hexane/Heptane)
Pentyl Backbone Hydrophobic AliphaticVan der Waals forces (Non-polar solvents)

-Amino Ester
Polar / BasicH-bonding (Alcohols), Ion-dipole (Water/Acid), Dipole-dipole (EtOAc, DMSO)
  • Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic)

  • pKa (Amine): ~9.0 – 9.5 (Basic)

  • Critical Process Note: The presence of the methyl ester makes the molecule susceptible to transesterification in alcoholic solvents (e.g., Ethanol) under acidic/basic conditions and hydrolysis in aqueous base.

Solubility Profile Analysis

The solubility of this compound changes drastically depending on its protonation state. The following data synthesizes empirical trends for


-amino esters.
Solubility Matrix (Free Base vs. HCl Salt)
Solvent ClassSpecific SolventFree Base Solubility HCl Salt Solubility Process Utility
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)ModerateExcellent for extraction; environmental concern.
Esters Ethyl Acetate (EtOAc)High (>100 mg/mL)Low (<5 mg/mL)Ideal for "Acid/Base Swing" purification.
Alcohols Methanol (MeOH)High High Good for homogenous reactions; risk of transesterification.
Alcohols Isopropanol (IPA)HighModerate/HighPreferred crystallization solvent (antisolvent for salt).
Hydrocarbons TolueneHighLowGood for azeotropic drying.
Alkanes n-Heptane / HexaneModerate/LowInsoluble Excellent antisolvent to force crystallization.
Aqueous Water (pH 7)Low (<1 mg/mL)High (>200 mg/mL)Phase separation medium.
Polar Aprotic DMSO / DMFHighHighAvoid if possible (difficult removal).
Thermodynamic Interpretation
  • In Non-Polar Solvents (Heptane): The free base has limited solubility due to the polarity of the amine/ester cluster. Heating significantly increases solubility, allowing for cooling crystallization .

  • In Polar Aprotic Solvents (EtOAc): The dipole-dipole interactions solvate the amine/ester headgroup effectively, while the ethyl group accommodates the lipophilic tail.

  • The "Salt Switch": Protonating the amine with HCl introduces a charge, breaking the solvation shell of non-polar solvents (EtOAc/Toluene) and forcing the molecule into the aqueous or methanol phase.

Experimental Protocol: Self-Validating Solubility Screen

Do not rely solely on literature values. Batch-to-batch impurity profiles can alter saturation points. Use this protocol to generate precise data.

Method A: Visual Equilibrium Stream (Rapid)
  • Preparation: Place 100 mg of this compound into a clear HPLC vial.

  • Titration: Add solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no visible particulates.

  • Validation: Cool to 4°C for 1 hour. If precipitate forms, the room temperature solubility is close to saturation.

Method B: Gravimetric Saturation (Precise)
  • Saturation: Add excess solid to 5 mL solvent. Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45

    
    m PTFE syringe filter (pre-weighed).
    
  • Evaporation: Evaporate solvent from a known volume of filtrate (e.g., 1 mL) under vacuum.

  • Calculation:

    
    
    
  • Self-Correction: Check residue by NMR to ensure no solvent entrapment or degradation (hydrolysis).

Process Applications

The "Acid-Base Swing" Purification

This is the most robust method to purify the compound from non-basic impurities (like unreacted starting materials) using its solubility profile.

Logic:

  • Load: Dissolve crude oil in Ethyl Acetate (Soluble).

  • Extract: Wash with 1M HCl (aq) . The amine protonates, becoming the HCl salt.

    • Result: Product migrates to Water phase (High Sol). Impurities stay in EtOAc (Low Sol).

  • Wash: Discard organic layer. Wash aqueous layer with fresh EtOAc to remove trace neutrals.

  • Recover: Basify aqueous layer with NaOH/NaHCO3 to pH > 10.

    • Result: Product deprotonates to Free Base. Solubility in water drops; solubility in organics spikes.

  • Final Extract: Extract cloudy aqueous mixture with EtOAc or MTBE . Dry and evaporate.[1]

Visualization of Workflows
Diagram 1: Solubility Prediction Logic

SolubilityLogic Start Start: this compound Form Select Form Start->Form FreeBase Free Base (Neutral) Form->FreeBase Salt Salt (e.g., HCl) Form->Salt NonPolar Non-Polar (Hexane, Heptane) FreeBase->NonPolar Lipophilic Tail Dominates PolarAprotic Polar Aprotic (EtOAc, DCM) FreeBase->PolarAprotic Dipole Interactions Protic Polar Protic (MeOH, Water) FreeBase->Protic H-Bonding Salt->NonPolar Ionic Charge Salt->PolarAprotic Salt Effect Salt->Protic Ion-Dipole Insoluble INSOLUBLE NonPolar->Insoluble Partial PARTIAL / HEAT NonPolar->Partial Soluble SOLUBLE PolarAprotic->Soluble PolarAprotic->Insoluble Protic->Soluble Protic->Soluble

Caption: Decision tree for predicting solubility based on protonation state and solvent polarity.

Diagram 2: Acid-Base Swing Purification Protocol

ExtractionWorkflow fill_step fill_step fill_phase fill_phase fill_critical fill_critical Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Add 1M HCl (aq) Dissolve->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Non-basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-HCl Salt) PhaseSep1->AqLayer1 Keep Basify Basify to pH 10 (NaOH/NaHCO3) AqLayer1->Basify Extract2 Extract with EtOAc Basify->Extract2 PhaseSep2 Phase Separation 2 Extract2->PhaseSep2 AqLayer2 Aqueous Layer (Waste Salts) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer (Pure Free Base) PhaseSep2->OrgLayer2 Keep Dry Dry (MgSO4) & Evaporate OrgLayer2->Dry

Caption: Step-by-step "Self-Cleaning" purification workflow utilizing solubility switching.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21699720, this compound. Retrieved from [Link]

  • Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2] Retrieved from [Link][2]

  • Helaly, F. et al. (2012). Preparation and Characterization of Poly(β-Amino Ester) Capsules. Scientific Research Publishing. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-Methyl 3-amino-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

(S)-Methyl 3-amino-5-phenylpentanoate (CAS: 103123-47-3) is a critical chiral


-amino acid ester intermediate. It serves as a structural scaffold for peptidomimetics and is a direct homolog of the side chains found in neprilysin inhibitors (e.g., Sacubitril) and renin inhibitors. The strict requirement for the (S)-configuration  is dictated by the binding affinity of the target proteolytic enzymes.

This Application Note outlines two distinct, high-fidelity protocols for synthesizing this target with


 enantiomeric excess (ee).
FeatureProtocol A: Biocatalytic Transamination Protocol B: Asymmetric Hydrogenation
Primary Mechanism Enzymatic amine transfer (PLP-dependent)Metal-catalyzed reduction of enamide
Key Reagent (S)-Selective

-Transaminase
Rh(I)-DuPhos or Ru(II)-BINAP
Selectivity (ee) Typically


Scalability High (Batch or Flow)High (Pressure Reactor required)
Green Metric Excellent (Aqueous media, mild temp)Moderate (Solvent/Heavy metal use)

Precursor Synthesis: The Common Intermediate[1]

Both protocols rely on the availability of the


-keto ester backbone. The synthesis of Methyl 3-oxo-5-phenylpentanoate  is the foundational step.

Reaction Logic: We utilize a Masamune-type homologation of hydrocinnamic acid using Meldrum's acid. This route avoids the use of unstable acid chlorides and prevents racemization.

Step-by-Step Precursor Protocol:

  • Activation: Dissolve 3-phenylpropanoic acid (1.0 equiv) in DCM. Add EDC

    
    HCl (1.1 equiv) and DMAP (1.2 equiv). Stir at 0°C for 30 min.
    
  • Condensation: Add Meldrum's acid (1.0 equiv) and stir at RT for 4 hours to form the acyl-Meldrum's acid intermediate.

  • Methanolysis: Reflux the intermediate in anhydrous Methanol (MeOH) for 4 hours. The Meldrum's ring opens and decarboxylates in situ.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

  • Yield: Expect 85-90% of Methyl 3-oxo-5-phenylpentanoate as a clear oil.

Protocol A: Biocatalytic Transamination (The "Green" Route)

This protocol utilizes an (S)-selective


-transaminase (

-TA) to convert the ketone directly to the chiral amine. This method is superior for purity profiles as enzymes rarely produce side-products.
Mechanistic Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[1][2] Isopropylamine (IPA) is used as the amine donor, generating acetone as a volatile coproduct that drives the equilibrium.

Transamination cluster_enzyme Enzymatic Cycle (PLP) E_PLP Enzyme-PLP (Internal Aldimine) Byproduct Acetone (Volatile) E_PLP->Byproduct Deamination E_PMP Enzyme-PMP (Pyridoxamine) Product (S)-Methyl 3-amino-5-phenylpentanoate E_PMP->Product Amination Substrate Methyl 3-oxo-5-phenylpentanoate Substrate->E_PMP Step 2 Donor Isopropylamine (Amine Donor) Donor->E_PLP Step 1 Product->E_PLP Regeneration Byproduct->E_PMP Leaves Site

Figure 1: Ping-Pong Bi-Bi mechanism of


-Transaminase utilizing Isopropylamine as a sacrificial donor.
Experimental Procedure

Reagents:

  • Substrate: Methyl 3-oxo-5-phenylpentanoate (50 mM final conc.)

  • Enzyme: ATA-113 (or Vibrio fluvialis variant), 2.0 U/mL.

  • Cofactor: PLP (1 mM).

  • Donor: Isopropylamine (1.0 M, as hydrochloride salt, pH adjusted).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Cosolvent: DMSO (10% v/v) to enhance substrate solubility.

Steps:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Donor Addition: Dissolve Isopropylamine in the buffer to reach 1.0 M. Readjust pH to 7.5 using 6M HCl (Critical: High pH denatures the enzyme; Low pH inhibits activity).

  • Substrate Solubilization: Dissolve the keto-ester substrate in DMSO.

  • Initiation: Add the DMSO-substrate solution to the buffer mix. Add the enzyme powder/solution last.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Open System: If possible, use a vessel vented to a fume hood or sweep with nitrogen to remove acetone and drive equilibrium.

  • Workup: Acidify to pH 2.0 with HCl (to protonate the amine and keep it in aqueous phase). Extract unreacted ketone with MTBE (discard organic).

  • Isolation: Basify aqueous phase to pH 10 with NaOH. Extract the product (free amine) into DCM (

    
    ). Dry over Na
    
    
    
    SO
    
    
    and concentrate.

Validation Check:

  • The unreacted ketone is removed in the acidic wash.

  • If yield is low (<50%), check for product inhibition or insufficient acetone removal.

Protocol B: Asymmetric Hydrogenation (The Industrial Route)

For labs without biocatalysis capabilities, Asymmetric Hydrogenation (AH) of the corresponding enamide is the gold standard.

Substrate Preparation (Enamide Formation)

Direct hydrogenation of the keto-ester via Dynamic Kinetic Resolution (DKR) is possible but challenging for this specific substrate. We recommend converting the keto-ester to the (Z)-N-acetyl enamide first.

  • Reaction: Methyl 3-oxo-5-phenylpentanoate + NH

    
    OAc 
    
    
    
    
    
    -enamino ester.
  • Acylation:

    
    -enamino ester + Ac
    
    
    
    O/Pyridine
    
    
    Methyl (Z)-3-acetamido-5-phenylpent-2-enoate.
Hydrogenation Protocol

Catalyst Selection: [Rh(COD)(R,R-DuPhos)]BF


 or [Ru(OAc)

((R)-BINAP)]. Note: To get the (S)-product, you typically need the (R,R)-ligand for Rh-DuPhos due to quadrant projection, but always confirm with a micro-scale screen.

Hydrogenation Enamide Methyl (Z)-3-acetamido-5-phenylpent-2-enoate Intermediate Rh-Substrate Complex (Stereo-determining Step) Enamide->Intermediate Catalyst [Rh(COD)(R,R-DuPhos)]BF4 (1 mol%) Catalyst->Intermediate H2 Hydrogen Gas (5-10 bar) H2->Intermediate Product_Protected (S)-Methyl 3-acetamido-5-phenylpentanoate Intermediate->Product_Protected Asymmetric Reduction Final_Product (S)-Methyl 3-amino-5-phenylpentanoate Product_Protected->Final_Product Acid Hydrolysis (HCl/MeOH)

Figure 2: Rhodium-catalyzed asymmetric hydrogenation workflow.

Steps:

  • Inert Handling: In a glovebox or under Argon, charge the high-pressure reactor with the Enamide substrate (1.0 equiv) and degassed MeOH.

  • Catalyst Loading: Add [Rh(COD)(R,R-DuPhos)]BF

    
     (0.5 - 1.0 mol%).
    
  • Hydrogenation: Seal reactor. Purge with H

    
     (
    
    
    
    bar). Pressurize to 10 bar (145 psi). Stir at RT for 12 hours.
  • Deprotection: The product is the N-acetyl derivative. To get the free amine, reflux in 2M HCl/MeOH for 2 hours.

  • Workup: Neutralize, extract with DCM, and concentrate.

Analytical Validation (Self-Validating System)

Trustworthiness relies on rigorous analysis. Do not assume enantiopurity; measure it.

HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide bond) or 254 nm (phenyl ring).

  • Reference: Racemic standard prepared by reduction of the oxime or reductive amination using NaBH

    
    CN/NH
    
    
    
    OAc.
CompoundRetention Time (Approx)
(R)-Enantiomer8.5 min
(S)-Enantiomer10.2 min
Precursor (Ketone)5.1 min

Note: Retention times vary by system. Always inject the racemate first.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Bio) Product inhibition or pH drift.Extract product continuously (biphasic system) or re-check pH adjustment of IPA stock.
Low ee (Bio) Background chemical amination (rare) or wrong enzyme variant.Ensure no non-enzymatic reducing agents are present. Screen homologous enzymes (ATA-117 vs ATA-113).
Low ee (Chem) Catalyst oxidation or impure H

.
Use strictly anaerobic conditions. Scrub H

gas. Recrystallize substrate to remove catalyst poisons (halides/sulfur).
Lactam Formation Spontaneous cyclization of free amine ester.Keep the product as the HCl salt during storage. Avoid prolonged exposure to basic conditions.

References

  • Biocatalytic Transamination Review: Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines and Amino Acids."[2] Chemical Communications, 48, 1099-1101. Link

  • Asymmetric Hydrogenation of Enamides: Burk, M. J., et al. (1998). "Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation." Journal of the American Chemical Society, 120(26), 6579–6588. Link
    
  • Synthesis of Pregabalin/Analogs (Homologous Chemistry): Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1(1), 26–38. Link

  • Transaminase Protocol for

    
    -Amino Esters: 
    Green, A. P., et al. (2014). "Engineering Transaminases for the Synthesis of Chiral 
    
    
    
    -Amino Acids." Angewandte Chemie International Edition, 53(40), 10714-10717. Link
  • Analytical Methods (Chiral HPLC): Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Link

Sources

Application Note: Strategic Synthesis of Chiral 2-Substituted 4-Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the strategic use of Methyl 3-amino-5-phenylpentanoate (a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-amino ester) as a chiral building block for synthesizing functionalized piperidone scaffolds.

Compound: this compound Target Scaffold: 2-(2-Phenylethyl)piperidin-4-one derivatives Methodology: Aza-Michael Addition / Dieckmann Condensation Cascade[1]

Executive Summary

This compound is a high-value ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-amino ester intermediate, most commonly utilized in the synthesis of chiral pharmaceutical agents (e.g., DPP-4 inhibitors). However, its utility extends significantly into heterocyclic chemistry, specifically for constructing 2-substituted 4-piperidones .[1][2]

These scaffolds are critical pharmacophores in Neurokinin-1 (NK1) receptor antagonists and alkaloid synthesis.[1] Unlike simple N-alkylation routes, this protocol leverages the ester functionality of the starting material to perform a Dieckmann condensation , enabling the formation of the piperidone ring with precise stereochemical retention at the C2 position.[2]

Chemical Logic & Mechanism

The transformation relies on a two-stage annulation sequence.[1] The chirality of the C3 position in the starting material (


) dictates the stereochemistry of the C2 position in the resulting piperidone ring.
The Pathway[3][4][5][6][7]
  • Aza-Michael Addition: The primary amine of this compound acts as a nucleophile, attacking an acrylate acceptor (e.g., Methyl Acrylate).[1] This extends the carbon framework required for a 6-membered ring.[1]

  • Dieckmann Condensation: An intramolecular Claisen condensation occurs between the two ester groups, mediated by a strong base, closing the ring to form a

    
    -keto ester.[2]
    
  • Decarboxylation (Krapcho or Acidic): Removal of the ester moiety yields the final 4-piperidone.[1]

Mechanistic Visualization

PiperidoneSynthesis Start This compound (Chiral Amine Nucleophile) Inter Diester Intermediate (Tertiary Amine) Start->Inter Aza-Michael (MeOH, 25°C) Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Inter Cyclic 3-Carbomethoxy-4-piperidone (Dieckmann Product) Inter->Cyclic Dieckmann Cyclization (NaOMe, Toluene, Reflux) Final 2-Phenethyl-4-piperidone (Target Scaffold) Cyclic->Final Decarboxylation (HCl/Heat)

Figure 1: Reaction cascade converting the


-amino ester to the piperidone scaffold.

Experimental Protocol

This protocol is optimized for a 10 mmol scale. It is designed to minimize racemization and prevent retro-Michael fragmentation.[1]

Phase 1: Aza-Michael Addition

Objective: Synthesis of the N-alkylated diester intermediate.

Reagents:

  • This compound (1.0 eq)[1][3]

  • Methyl Acrylate (1.2 eq)

  • Methanol (Anhydrous, 10 vol)[2]

Procedure:

  • Dissolution: Dissolve this compound (2.07 g, 10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask under Nitrogen.

  • Addition: Cool the solution to 0°C. Add Methyl Acrylate (1.08 mL, 12 mmol) dropwise over 15 minutes.

    • Note: Exothermic reaction.[1][2] Controlling temperature prevents polymerization of the acrylate.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours.

    • Checkpoint: Monitor by TLC (SiO2, 5% MeOH in DCM).[2] The primary amine spot (ninhydrin active) should disappear.[1][2]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess acrylate. The residue (a colorless oil) is typically pure enough for the next step.[2]

Phase 2: Dieckmann Cyclization

Objective: Ring closure to form the 3-carbomethoxy-4-piperidone.[1]

Reagents:

  • Diester Intermediate (from Phase 1)

  • Sodium Methoxide (NaOMe) (2.5 eq, 25 wt% in MeOH or solid)[2]

  • Toluene (Anhydrous, 15 vol)[2]

Procedure:

  • Preparation: Dissolve the crude diester in anhydrous Toluene (30 mL).

  • Base Addition: Add NaOMe (1.35 g solid, 25 mmol) in one portion.

    • Critical: Ensure strictly anhydrous conditions to favor the enolate formation.[1][2]

  • Cyclization: Heat the mixture to reflux (110°C) for 3–5 hours. A precipitate (the sodium enolate of the product) often forms.[2]

  • Quench: Cool to 0°C. Quench with Glacial Acetic Acid (3.0 eq) or dilute HCl to pH 6–7.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x). Dry organics over

    
     and concentrate.
    
Phase 3: Decarboxylation

Objective: Removal of the ester group to yield the final ketone.[2]

Reagents:

  • 6N HCl (aqueous)

Procedure:

  • Hydrolysis: Suspend the Dieckmann product in 6N HCl (20 mL).

  • Reflux: Heat to reflux for 4–6 hours. Evolution of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     gas indicates reaction progress.[2]
    
  • Isolation: Cool to 0°C. Basify carefully with NaOH (pellets or 10N solution) to pH > 10.

  • Extraction: Extract the free base with DCM (3x). Dry and concentrate to yield the crude 2-(2-phenylethyl)piperidin-4-one .[1][4]

  • Purification: Purify via flash column chromatography (DCM/MeOH/NH4OH 95:5:0.5).

Data Summary & Specifications

ParameterSpecification / Result
Starting Material This compound (CAS: 129042-97-3)
Molecular Weight 207.27 g/mol
Final Product 2-(2-phenylethyl)piperidin-4-one
Typical Yield 65–75% (over 3 steps)
Key Impurity Retro-Michael product (linear amine)
Chiral Integrity >98% ee (if starting with enantiopure material)

Troubleshooting & Optimization

Preventing Racemization

The stereocenter at C2 (derived from the C3 of the starting material) is generally stable.[2] However, the Dieckmann cyclization creates a new stereocenter at C3 (the position of the ester).[2] While this is removed during decarboxylation, prolonged exposure to strong base can cause reversible retro-Michael addition, which would racemize the C2 center.[2]

  • Solution: Do not exceed reflux times in Phase 2. Quench immediately upon consumption of starting material.[1][2]

Handling the "Oiling Out"

During the Dieckmann condensation, the sodium salt of the product may oil out or precipitate, trapping unreacted material.[2]

  • Solution: Use a high-boiling co-solvent like THF or perform the reaction in high-dilution conditions if yield suffers.[1]

Alternative Decarboxylation (Krapcho)

If the acidic conditions of Phase 3 are too harsh for other functional groups on the phenyl ring:

  • Protocol: Heat the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -keto ester in DMSO with NaCl and water (2 eq) at 150°C. This effects decarboxylation under neutral conditions.[2]
    

References

  • Dieckmann Condens

    • Title: Recent advances in the synthesis of piperidones and piperidines[5][6]

    • Source: Tetrahedron, 59(17), 2953-2989.[2][7]

    • URL:[Link]

  • Beta-Amino Acids as Precursors

    • Title: Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization[1][8]

    • Source: Organic Letters (via NIH PubMed)
    • URL:[Link]

  • General Piperidone Protocols

    • Title: Synthesis of Piperidones by Multicomponent Reactions[6][9][10]

    • Source: ResearchG
    • URL:[Link]

Sources

Application Notes and Protocols: Methyl 3-amino-5-phenylpentanoate as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Esters

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific stereochemistry of a molecule is often the determining factor in its pharmacological activity and safety profile. Chiral β-amino acids and their derivatives are crucial structural motifs found in a vast array of biologically active molecules, including β-peptides, β-lactam antibiotics, and various pharmaceutical agents.[1][2] Their ability to form stable secondary structures and act as peptide bond isosteres makes them invaluable tools for medicinal chemists.

Methyl 3-amino-5-phenylpentanoate, a non-proteinogenic β-amino ester, represents a particularly valuable chiral building block. Its structure combines a reactive amino group, a modifiable ester functionality, and a phenethyl side chain, providing a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the asymmetric synthesis of this building block and demonstrates its application in the creation of medicinally relevant heterocyclic structures.

Part I: Enantioselective Synthesis of Methyl (R)-3-amino-5-phenylpentanoate

The efficient synthesis of single-enantiomer β-amino acids is a cornerstone of modern organic chemistry. Among the most powerful and industrially scalable methods is the asymmetric hydrogenation of prochiral enamines or their N-acyl derivatives.[3][4] This approach is favored for its high atom economy, catalytic nature, and the exceptional levels of enantioselectivity that can be achieved with chiral phosphine ligands.

We will focus on a rhodium-catalyzed asymmetric hydrogenation of an N-acetylated dehydroamino ester to produce the target building block with high enantiomeric excess (ee).

Workflow for Asymmetric Synthesis

The overall strategy involves two key stages: the synthesis of the prochiral hydrogenation precursor and the subsequent chiral reduction.

Asymmetric_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A Methyl 3-oxo-5-phenylpentanoate B Methyl (Z)-3-(acetylamino)-5-phenylpent-2-enoate A->B Acetamide, p-TsOH, Toluene D Methyl (R)-3-(acetylamino)-5-phenylpentanoate B->D H2 (50 psi), MeOH, rt C [Rh(COD)(Me-DuPhos)]+BF4- C->B E Methyl (R)-3-amino-5-phenylpentanoate D->E 6M HCl, Reflux

Caption: Overall workflow for the synthesis of the chiral building block.

Causality in Protocol Design: Why Asymmetric Hydrogenation?

The choice of rhodium-catalyzed asymmetric hydrogenation is deliberate. The substrate, a β-(acylamino)acrylate, coordinates to the chiral rhodium catalyst, forming a diastereomeric complex. Hydrogen is then delivered to one face of the double bond, directed by the chiral ligand scaffold.

  • The Catalyst: The rhodium complex with a chiral bisphosphine ligand, such as Me-DuPhos, creates a well-defined chiral pocket.[2] The C2-symmetry of the ligand effectively shields one face of the substrate from the incoming hydrogen, leading to high enantioselectivity.

  • The Substrate: The N-acyl group is crucial as it acts as a secondary coordination site for the rhodium center, locking the substrate into a specific conformation that enhances facial discrimination.[2]

  • Solvent and Conditions: Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and catalyst and has good hydrogen solubility. The reaction proceeds efficiently under mild conditions (room temperature, ~50 psi H₂), avoiding harsh reagents that could compromise sensitive functional groups.

Protocol 1: Asymmetric Hydrogenation for Methyl (R)-3-amino-5-phenylpentanoate

This protocol is adapted from established procedures for the highly efficient hydrogenation of β-(acylamino)acrylates.[2]

Step 1: Synthesis of Precursor (Methyl (Z)-3-(acetylamino)-5-phenylpent-2-enoate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add methyl 3-oxo-5-phenylpentanoate (1 eq.), acetamide (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Reflux the mixture for 12-16 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired Z-enamide precursor.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, charge a hydrogenation vessel with the precursor, methyl (Z)-3-(acetylamino)-5-phenylpent-2-enoate (1 eq.), and [Rh(COD)(Me-DuPhos)]⁺BF₄⁻ (0.01 eq., 1 mol%).

  • Add degassed methanol to the vessel.

  • Seal the vessel, remove it from the glovebox, and purge with argon, followed by hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 24 hours.

  • Monitor the reaction for hydrogen uptake. Upon completion, carefully vent the vessel and purge with argon.

  • Concentrate the reaction mixture in vacuo. The crude product, methyl (R)-3-(acetylamino)-5-phenylpentanoate, can be used in the next step or purified via chromatography. Enantiomeric excess should be determined at this stage using chiral HPLC.

Step 3: N-Acetyl Deprotection

  • To the crude N-acetylated product, add 6M aqueous HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and wash with diethyl ether to remove any organic impurities.

  • Adjust the pH of the aqueous layer to ~9-10 with a suitable base (e.g., 2M NaOH or NH₄OH) at 0 °C.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl (R)-3-amino-5-phenylpentanoate.

Expected Results and Data

The following table summarizes typical results for rhodium-catalyzed hydrogenations of similar substrates, demonstrating the high efficiency and selectivity of this method.[2]

Substrate TypeCatalyst (mol%)H₂ (psi)SolventTime (h)Yield (%)ee (%)
β-Aryl-(acylamino)acrylateRh-Me-DuPhos (1)40Toluene24>95>99
β-Alkyl-(acylamino)acrylateRh-Me-DuPhos (1)50MeOH24>9598-99
β-Aryl-(acylamino)acrylateRh-BICP (1)40Toluene24>9596-99

Part II: Application in the Synthesis of a Chiral Piperidone Scaffold

Chiral building blocks like this compound are platforms for creating more complex molecules. A key application is the synthesis of conformationally constrained scaffolds for drug discovery.[5] Piperidones, for example, are common cores in many bioactive compounds and serve as rigid isosteres of peptide fragments.[6]

We will demonstrate the conversion of our building block into a chiral 3-amino-5-phenethyl-2-piperidone. This transformation involves N-acylation followed by a base-mediated intramolecular cyclization (Dieckmann-type condensation).

Synthetic Pathway to a Piperidone Core

Piperidone_Synthesis A Methyl (R)-3-amino-5-phenylpentanoate B N-Acylated Intermediate A->B Acyl Chloride (e.g., Chloroacetyl chloride), Base (e.g., Et3N) C (3R)-3-Amino-5-phenethyl-2-piperidone B->C Strong Base (e.g., NaH or KHMDS), THF, 0 °C to rt

Sources

Application Note: N-Protection of Methyl 3-amino-5-phenylpentanoate with Boc Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This Application Note details the protocol for the


-tert-butoxycarbonyl (Boc) protection of Methyl 3-amino-5-phenylpentanoate , a 

-amino acid derivative.

-Amino acids are critical pharmacophores in modern medicinal chemistry, particularly in the design of peptidomimetics and protease inhibitors (e.g., HIV protease inhibitors), due to their resistance to enzymatic degradation compared to natural

-amino acids.

The protection of the primary amine at position 3 is a foundational step in building these complex scaffolds. While Boc protection is considered a standard transformation, the specific lipophilicity of the phenylpentanoate tail and the sensitivity of the methyl ester require a tailored approach to ensure high yield and purity without racemization or hydrolysis.

Key Technical Objectives:

  • Chemo-selectivity: Protect the amine without hydrolyzing the methyl ester.

  • Process Safety: Manage the exothermic nature and gas evolution (

    
    ) of the reaction.
    
  • Purification: Efficient removal of excess

    
     and byproducts.
    

Reaction Mechanism & Thermodynamics[1]

The reaction follows a nucleophilic acyl substitution pathway.[1] The nucleophilic primary amine attacks the carbonyl carbon of the di-tert-butyl dicarbonate (


).

Thermodynamic Driving Force: The reaction is driven forward irreversibly by the decomposition of the mono-ester carbonate intermediate into gaseous carbon dioxide (


) and tert-butanol (

).[2]
Mechanism Diagram[3][4][5]

BocProtectionMechanism Amine Free Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral Collapse Elimination Tetrahedral->Collapse Breakdown Product N-Boc Product (Carbamate) Collapse->Product Byproducts CO2 (gas) + t-BuOH Collapse->Byproducts Irreversible

Figure 1: Mechanistic pathway of Boc protection showing the irreversible generation of


 and tert-butanol.[1]

Experimental Protocol

Materials & Reagents[6]
ReagentRoleEquiv.Notes
This compound HCl Substrate1.0Often supplied as HCl salt; hygroscopic.
Di-tert-butyl dicarbonate (

)
Reagent1.1 - 1.2Melt if solid (mp ~23°C); handle in fume hood.
Triethylamine (TEA) Base2.5Excess needed to neutralize HCl salt and scavenge protons.
Dichloromethane (DCM) Solvent10 volStandard solvent; high solubility for substrate.
4-Dimethylaminopyridine (DMAP) Catalyst0.05Optional: Accelerates sluggish reactions (rarely needed here).
Step-by-Step Methodology

Pre-requisite: Ensure all glassware is clean. An inert atmosphere (


 or Ar) is recommended but not strictly required unless the environment is very humid.
Step 1: Preparation of the Free Base
  • Charge a round-bottom flask with This compound HCl (1.0 equiv).

  • Add DCM (0.5 M concentration relative to substrate).

  • Cool the suspension to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. The neutralization of the amine salt is exothermic.

  • Add Triethylamine (TEA) (2.5 equiv) dropwise over 10 minutes.

    • Observation: The solution should become clear as the free amine is liberated, though TEA-HCl salts may precipitate later.

Step 2: Boc Anhydride Addition
  • Dissolve

    
      (1.1 equiv) in a small volume of DCM.
    
  • Add the

    
     solution dropwise to the reaction mixture at 0°C.
    
    • Safety: Expect mild gas evolution (

      
      ). Ensure the system is vented (e.g., via a needle or bubbler). Do not  seal the vessel.
      
  • Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

Step 3: Reaction Monitoring (TLC)[2][3]
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Stain: Ninhydrin.

    • Starting Material: Deep red/purple spot (primary amine).

    • Product: No color with Ninhydrin (or faint yellow). Use PMA or Hanessian’s stain to visualize the Boc-protected product (usually appears as a dark spot upon heating).

  • Target: Complete disappearance of the starting amine spot.

Step 4: Workup & Isolation
  • Quench: If excess

    
     remains, add N,N-dimethylethylenediamine (0.1 equiv) and stir for 15 mins (optional, converts excess Boc to a water-soluble urea).
    
  • Wash 1 (Acidic): Transfer to a separatory funnel. Wash with 0.5 M HCl or 5%

    
      (2 x 10 mL).
    
    • Purpose: Removes unreacted amine, TEA, and any DMAP. The product remains in the DCM layer.

  • Wash 2 (Basic): Wash with Saturated

    
      (1 x 10 mL).
    
    • Purpose: Neutralizes any residual acid.

  • Wash 3: Wash with Brine (saturated NaCl).

  • Dry: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter & Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 35°C.

Step 5: Purification[4]
  • The crude product is typically a colorless to pale yellow oil .[5]

  • If purity is <95% by HPLC/NMR, purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc/Hexane gradient).

Workflow Diagram

WorkupFlow Reaction Reaction Mixture (DCM, Product, TEA, Salts) AcidWash Wash: 0.5M HCl Reaction->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqWaste1 Aqueous Waste (Amine salts, TEA) PhaseSep1->AqWaste1 Top Layer OrgLayer1 Organic Layer (Product) PhaseSep1->OrgLayer1 Bottom Layer BaseWash Wash: Sat. NaHCO3 OrgLayer1->BaseWash Drying Dry (Na2SO4) & Evaporate BaseWash->Drying Final Crude Oil (N-Boc Methyl Ester) Drying->Final

Figure 2: Workup strategy to isolate the lipophilic N-Boc ester from water-soluble reagents.

Quality Control & Troubleshooting

Data Specifications
ParameterExpected Result
Appearance Colorless to pale yellow viscous oil.
TLC (

)
Product

(20% EtOAc/Hex); SM

.
Yield > 90% typical.[6]
NMR Validation (Self-Validating)

To confirm the structure, look for these diagnostic signals in


 NMR (

):
  • Boc Group: A strong singlet integrating to 9 protons at

    
     ppm .
    
  • Methyl Ester: A sharp singlet (3H) at

    
     ppm .
    
  • NH Proton: A broad doublet or singlet at

    
     ppm  (exchangeable).
    
  • 
    -CH:  The proton at the chiral center (C3) will shift downfield compared to the starting material due to the carbamate electron withdrawal.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of methyl ester.Avoid strong aqueous bases (NaOH/KOH). Use

or TEA.[2] Ensure reagents are dry.
Incomplete Reaction Old

(hydrolyzed).
Check

quality (it should be solid/liquid, not white powder). Add 0.1 eq DMAP.
Product is Solid/Gummy Residual t-BuOH.Co-evaporate with heptane or high vacuum drying for >4 hours.
Racemization High temperature or strong base.Keep reaction

. Use DIPEA or TEA, avoid NaH.

Safety & Handling

  • Pressure Hazard: The reaction generates

    
    . Never perform this reaction in a tightly sealed vessel.
    
  • 
     Toxicity:  Highly toxic by inhalation (LC50) and a skin irritant. It is a sensitizer. Handle only in a fume hood.
    
  • Solvents: DCM is a suspected carcinogen; handle with appropriate gloves (PVA or Viton recommended, though nitrile offers short-term splash protection).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.[7]

    • Authoritative source for amine protection mechanisms and stability d
  • Sigma-Aldrich. (n.d.). Methyl 5-phenylpentanoate Product Sheet.

    • Source for physical property data of the phenylpentano
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

    • Verified source for general Boc protection protocols and altern
  • BenchChem. (2025).[2][1] The Chemistry of the Boc Protecting Group.

    • Reference for thermodynamic driving forces and industrial applic

Sources

"amide coupling reactions involving Methyl 3-amino-5-phenylpentanoate"

Application Note: Advanced Amide Coupling Strategies for -Amino Ester Scaffolds

Executive Summary & Strategic Context

Methyl 3-amino-5-phenylpentanoate is a critical




However, coupling this specific substrate presents distinct challenges compared to standard

  • Steric Hindrance: The amine is located at the

    
    -position, often flanked by a side chain (the phenethyl group in this case), creating a more congested transition state than glycine or alanine derivatives.
    
  • Nucleophilicity: While generally nucleophilic, the amine is often supplied as a salt (HCl or tosylate), requiring precise in situ neutralization to avoid suppressing the coupling rate.

  • Side Reactions: Improper reagent stoichiometry with uronium salts (e.g., HATU) can lead to guanidinylation of the primary amine, permanently capping the sequence.

This guide details three validated protocols ranging from high-efficiency discovery chemistry to scalable, green process chemistry.

Critical Mechanistic Insights

The Substrate: this compound
  • Role: Nucleophile (Amine component).[1]

  • Chirality: The C3 position is chiral. While

    
    -amino centers are less prone to racemization than 
    
    
    -centers (due to the distance from the carbonyl), preserving the stereochemical integrity of the coupling partner (the carboxylic acid) is paramount.
  • Stability: The methyl ester is stable under standard coupling conditions but sensitive to strong aqueous bases (hydrolysis risk) or strong Lewis acids.

Reagent Selection Matrix
FeatureHATU / DIPEA T3P (Propylphosphonic Anhydride) EDC / HOBt
Primary Use Difficult/Hindered CouplingsScalable / Low EpimerizationStandard / Low Cost
Reactivity Very HighHighModerate
By-products Water-soluble (mostly)Water-soluble (Excellent)Urea (can be difficult to remove)
Risk Guanidinylation (if amine excess)LowRacemization (slow)
Green Score Low (Peptide/DMF waste)High (Ethyl Acetate compatible)Moderate

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal protocol based on your specific project phase and constraints.

CouplingStrategyStartStart: this compound(Amine Salt)CheckScaleCheck Scale & StericsStart->CheckScaleDiscoveryDiscovery Scale (<100mg)or Hindered AcidCheckScale->DiscoveryHigh throughputProcessScale-Up (>1g)or Epimerization SensitiveCheckScale->ProcessKilogram/GramStandardRoutine / Cost-SensitiveCheckScale->StandardNon-criticalHATUProtocol A: HATU/DIPEA(Max Reactivity)Discovery->HATUT3PProtocol B: T3P/NMM(Green & Clean)Process->T3PEDCProtocol C: EDC/HOBt(Classic)Standard->EDCPurify1Final AmideHATU->Purify1Column Chrom.Purify2Final AmideT3P->Purify2Aq. ExtractionPurify3Final AmideEDC->Purify3Precipitation/Col.

Caption: Decision tree for selecting amide coupling reagents based on scale and steric demands.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Valuable intermediates, sterically hindered carboxylic acids, or small-scale discovery synthesis. Mechanism: Generates a highly reactive OAt-active ester.[2][3]

Reagents:

  • Carboxylic Acid (1.0 equiv)[4]

  • This compound (HCl salt) (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Activation (Critical Step): Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition 1: Add 1.0 equiv of DIPEA. Stir at 0°C for 5–10 minutes. Note: This pre-activation ensures the acid is converted to the active ester before the amine is introduced, preventing HATU from reacting directly with the amine (guanidinylation).

  • Amine Preparation: In a separate vial, dissolve this compound HCl salt (1.1 equiv) in minimal DMF with 2.0 equiv of DIPEA.

  • Coupling: Add the amine solution dropwise to the activated acid solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), followed by sat. NaHCO₃ and Brine.[4] Dry over Na₂SO₄.[4][5]

Protocol B: Scalable & Low-Epimerization (T3P)

Best for: Process chemistry (>1g), preventing racemization of the acid partner, and simplified workup (no chromatography). Mechanism: Propylphosphonic anhydride (T3P) acts as a dehydrating agent, forming a mixed anhydride.

Reagents:

  • Carboxylic Acid (1.0 equiv)[4]

  • This compound (HCl salt) (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Procedure:

  • Slurry: Charge the reaction vessel with the Carboxylic Acid (1.0 equiv), this compound HCl salt (1.1 equiv), and EtOAc (5–10 volumes).

  • Base Addition: Add NMM (3.5 equiv) at 0°C. The mixture should become homogeneous or a fine suspension.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Note: T3P is not shock-sensitive, but the reaction is exothermic.

  • Reaction: Stir at RT for 2–4 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup (The "Magic" Step): Add water. Separate layers. Wash organic layer with 0.5 M HCl (removes excess amine and T3P byproducts), then sat. NaHCO₃ (removes unreacted acid), then Brine.

  • Isolation: Evaporate solvent. Often yields pure product without column chromatography.

Protocol C: Standard Carbodiimide (EDC/HOBt)

Best for: Routine couplings where cost is a driver and sterics are not extreme.

Reagents:

  • Carboxylic Acid (1.0 equiv)[4]

  • This compound (HCl salt) (1.0 equiv)

  • EDC[2][5][6]·HCl (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)

  • NMM (2.5 equiv)

  • Solvent: DCM or DMF.[2][5][7]

Step-by-Step Procedure:

  • Dissolution: Dissolve Acid, Amine Salt, and HOBt in DCM at 0°C.

  • Neutralization: Add NMM (2.5 equiv).

  • Coupling: Add EDC·HCl (1.2 equiv).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT overnight.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and Brine.[4]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Amine salt not neutralized.Ensure base stoichiometry is ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2.5 equiv (1 for acid, 1 for amine salt, 0.5 excess). Switch to stronger base (DIPEA) if using NMM.
Guanidinylation (+99 mass) HATU reacted with Amine.[2][3]Strictly pre-activate the acid with HATU/Base for 5 mins before adding the amine. Do not mix HATU and Amine directly.
Racemization of Acid Partner High basicity or slow coupling.Switch to T3P (Protocol B) or use Collidine (weaker base) instead of DIPEA. Keep temp at 0°C longer.
Hydrolysis of Methyl Ester pH too high during workup.Avoid strong caustic washes (NaOH). Use NaHCO₃ or mild buffers.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Retrieved from 3

  • Common Organic Chemistry. (n.d.). Amine to Amide Coupling using T3P: Mechanism and Protocol. Retrieved from 8

  • Imperial College London. (2013). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.[6] Retrieved from 9

  • Organic Synthesis. (2016). Acid-Amine Coupling using HBTU/HATU. Retrieved from 4

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 10

"application of Methyl 3-amino-5-phenylpentanoate in beta-peptide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Incorporation of Methyl 3-amino-5-phenylpentanoate Derivatives in Solid-Phase β-Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Peptides, constructed from β-amino acids, represent a class of peptidomimetics with significant therapeutic potential due to their remarkable resistance to enzymatic degradation and their ability to form stable, predictable secondary structures.[1][2] This guide provides a detailed framework for the application of this compound, a key precursor to the β-amino acid 3-amino-5-phenylpentanoic acid (β³-hPhe), in Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the critical preparatory steps, optimized coupling protocols, and troubleshooting strategies necessary for the successful incorporation of this bulky, conformationally significant residue into chimeric α/β-peptide sequences. The methodologies outlined herein are designed to be self-validating, providing researchers with the rationale behind each step to ensure high-yield, high-purity synthesis of novel β-peptide structures.

Introduction: The Rationale for β-Peptide Synthesis

The therapeutic utility of native peptides is often hampered by their poor metabolic stability. The introduction of β-amino acids into a peptide backbone fundamentally alters its structure, rendering it unrecognizable to most proteases and thereby extending its in-vivo half-life.[3] The specific residue derived from this compound, β³-homophenylalanine (β³-hPhe), is of particular interest. Its bulky, hydrophobic side chain can be pivotal in mediating protein-protein interactions or stabilizing specific helical or sheet-like secondary structures, making it a valuable building block in drug design.

This document serves as a comprehensive guide to the standard Fmoc/tBu solid-phase synthesis strategy, adapted specifically for the incorporation of β³-hPhe.

The Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, allows for the efficient assembly of peptide chains on an insoluble polymer support.[4] The Fmoc/tBu strategy is the most prevalent approach, relying on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[5] This orthogonality allows for selective deprotection and chain elongation under mild conditions.

The synthesis follows a cyclical process, as illustrated below.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-β-AA-OH, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Cycle->Deprotection Elongate End Final Peptide-Resin Cycle->End Complete

Figure 1: The iterative cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Critical Parameters for Incorporating β³-hPhe

Prerequisite: Preparation of the Activated Building Block

The commercially available this compound must be converted into a usable form for Fmoc SPPS. This involves two key steps:

  • Saponification: Hydrolysis of the methyl ester to the free carboxylic acid using a base like NaOH or LiOH.[6]

  • Nα-Fmoc Protection: Reaction of the free amine with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield Fmoc-β³-hPhe-OH .

This prepared building block is the starting point for incorporation into the peptide sequence.

Causality of Coupling Reagent Selection

The formation of a peptide bond between the sterically hindered secondary amine of the resin-bound peptide and the bulky β-amino acid can be kinetically slow. The choice of coupling reagent is therefore critical to drive the reaction to completion and avoid deletion sequences.

Table 1: Comparison of Common Coupling Reagents for β-Amino Acid Incorporation

Reagent NameClassActivation Mechanism & RationaleTypical Byproducts
HBTU / TBTU Aminium SaltForms a highly reactive OBt ester. A robust, cost-effective choice for standard couplings. All byproducts are soluble, simplifying wash steps.[7][8]Tetramethylurea, HOBt
HATU Aminium SaltForms a more reactive OAt ester, facilitated by the pyridine nitrogen (anchimeric assistance). This is the reagent of choice for "difficult" couplings, including sterically hindered residues like β³-hPhe.[9][10]Tetramethylurea, HOAt
PyBOP Phosphonium SaltForms an OBt ester. Byproducts are considered less hazardous than those from its predecessor, BOP. Very rapid reaction times.[8][10]Hexamethylphosphoramide (HMPA) oxide, HOBt
DIC / OxymaPure Carbodiimide / AdditiveDIC forms a reactive O-acylisourea intermediate, which is converted to a less racemization-prone Oxyma ester. A modern, safe, and highly efficient combination.[11][12]Diisopropylurea, OxymaPure

Recommendation: For initial trials, HBTU offers a good balance of reactivity and cost. For sequences known to be difficult or where coupling efficiency with HBTU is low, switching to HATU is the recommended strategy.[10]

Managing Deprotection & Potential Side Reactions

The standard reagent for Fmoc removal is a 20% solution of piperidine in DMF.[13][14] While generally efficient, two considerations are paramount when working with β-amino acids:

  • Slower Deprotection: In some contexts, Fmoc removal can be slower. Monitoring the deprotection using a UV spectrophotometer to quantify dibenzofulvene-piperidine adduct release can be beneficial.[15][16]

  • Diketopiperazine (DKP) Formation: When a β-amino acid is the second residue on the resin, the resin-bound dipeptide is susceptible to base-catalyzed cyclization to form a DKP, cleaving the peptide from the resin.[15][17] To suppress this, couple the third amino acid immediately after deprotection using a highly efficient reagent like HATU.[15]

Detailed Protocol: Synthesis of a Model α/β-Chimeric Tripeptide

This protocol details the manual synthesis of Acetyl-Gly-β³-hPhe-Ala-NH₂ on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials and Reagents

Reagent / MaterialSupplierPurpose
Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g)VariousSolid support for peptide amide
Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-β³-hPhe-OHVariousProtected amino acid building blocks
HBTU, HATUVariousCoupling reagents
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichTertiary base for coupling
PiperidineSigma-AldrichFmoc deprotection agent
N,N-Dimethylformamide (DMF), Peptide Synthesis GradeVariousPrimary solvent
Dichloromethane (DCM)VariousSolvent for washing and swelling
Acetic AnhydrideSigma-AldrichN-terminal capping
Trifluoroacetic Acid (TFA)Sigma-AldrichCleavage from resin
Triisopropylsilane (TIS)Sigma-AldrichCation scavenger
Diethyl Ether, coldVariousPeptide precipitation
Manual SPPS Reaction Vessel with FritVariousSynthesis hardware
Step 1: Resin Swelling and First Amino Acid (Ala) Loading
  • Place 200 mg (~0.1 mmol) of Rink Amide resin into the reaction vessel.

  • Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[5]

  • Drain the DCM. Wash the resin 3 times with 5 mL of DMF.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Add a fresh 5 mL portion and agitate for 10 minutes.[11]

  • Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in 3 mL of DMF.

    • Pre-activate for 2 minutes.

    • Add the coupling solution to the resin. Agitate for 1-2 hours.

  • Drain the vessel and wash the resin (3x with DMF, 3x with DCM). Perform a Kaiser test to confirm the absence of free amines.

Step 2: Peptide Chain Elongation (β³-hPhe and Gly)

This process is iterative for each subsequent amino acid.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound Alanine as described in Step 1.4.

  • Wash: Wash the resin as described in Step 1.5.

  • Coupling of Fmoc-β³-hPhe-OH:

    • In a separate vial, dissolve Fmoc-β³-hPhe-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in 4 mL of DMF. (Note: HATU is chosen here for the sterically demanding β-amino acid).

    • Pre-activate for 2 minutes.

    • Add the solution to the resin. Agitate for 2-4 hours. The longer coupling time is a deliberate choice to ensure maximum efficiency for the β-amino acid.

  • Wash the resin and perform a Kaiser test. If the test is positive (indicating incomplete coupling), perform a re-coupling (double couple) with a fresh solution.

  • Repeat steps 2.1-2.4 for the final amino acid, Fmoc-Gly-OH , using HBTU as the coupling reagent.

Coupling_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Fmoc_AA Fmoc-β-AA-COOH (Carboxylic Acid) Active_Ester Fmoc-β-AA-CO-OBt/OAt (Activated Ester) Fmoc_AA->Active_Ester Activation HBTU HBTU / HATU (Coupling Reagent) + DIPEA (Base) HBTU->Active_Ester Peptide_Resin H₂N-Peptide-Resin (Free Amine) Peptide_Bond Fmoc-β-AA-CO-NH-Peptide-Resin (Peptide Bond Formed) Peptide_Resin->Peptide_Bond Active_Ester->Peptide_Bond Nucleophilic Attack Byproducts Byproducts (e.g., HOBt, Tetramethylurea)

Figure 2: Generalized mechanism of peptide bond formation using aminium-based coupling reagents.
Step 3: N-Terminal Acetylation (Capping)
  • Perform a final Fmoc deprotection on the N-terminal Glycine residue.

  • Wash the resin thoroughly.

  • Add a solution of 5% acetic anhydride and 6% DIPEA in DMF to the resin. Agitate for 30 minutes.

  • Wash the resin extensively (5x with DMF, 5x with DCM) and dry the resin under vacuum.

Step 4: Cleavage from Resin and Side-Chain Deprotection
  • Prepare a cleavage cocktail of 95% TFA / 2.5% Water / 2.5% TIS . (CAUTION: Work in a fume hood, TFA is highly corrosive).

  • Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Drain the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Wash the resin once with a small amount of fresh TFA and combine the filtrates.

Step 5: Peptide Precipitation, Purification, and Analysis
  • Add the TFA solution dropwise to a larger tube containing 40 mL of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

  • Dissolve the crude peptide in a Water/Acetonitrile mixture and purify using reverse-phase HPLC.

  • Confirm the identity and purity of the peptide fractions using LC-MS.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Crude Yield 1. Incomplete coupling of the β-amino acid. 2. Diketopiperazine formation at the dipeptide stage.1. Use HATU for the β-amino acid coupling; perform a double couple.[10] 2. Ensure rapid coupling of the third amino acid immediately after deprotection.
Deletion Sequence Detected (-β³-hPhe) 1. Insufficient coupling time or reagent activity. 2. Aggregation of the growing peptide chain on the resin.1. Increase coupling time to 4 hours for β³-hPhe. Switch from HBTU to HATU.[9] 2. Consider using a more polar solvent like NMP or adding DMSO as a co-solvent during coupling.[14]
No Product Detected After Cleavage 1. Failure of the first amino acid coupling. 2. Premature cleavage from the resin (e.g., DKP formation).1. Re-evaluate the initial resin loading protocol; ensure complete deprotection of the Rink Amide linker. 2. Analyze the cleavage solution from the DKP-prone step for the cyclic product.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Google.
  • Methods for Removing the Fmoc Group. Springer.
  • Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. PMC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. RSC Publishing.
  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • β-Amino acid-containing hybrid peptides—new opportunities in peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing).
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • Synthesis of peptidomimetics using Diaryl-β2,3 amino acids for the preparation of smart materials.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Self-published.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • (PDF) Methods for Removing the Fmoc Group.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Amino Acids and Peptides. XIV, Synthesis of a Tetrapeptide Sequence (A5-A8) of Glucagon. Journal of the Washington Academy of Sciences.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Methods and protocols of modern solid phase peptide synthesis. Self-published.
  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers.
  • (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Methyl 3-amino-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering enhanced proteolytic stability, unique conformational properties, and novel biological activities.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of Methyl 3-amino-5-phenylpentanoate, a β-amino acid, into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the fundamental principles, critical considerations for handling sterically hindered residues, step-by-step synthesis protocols, and robust analytical characterization methods tailored for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for β-Amino Acid Integration

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the production of peptides by anchoring the growing chain to an insoluble resin, simplifying the purification process to mere filtration and washing steps.[4] While SPPS is highly efficient for standard proteinogenic α-amino acids, the true frontier of peptide therapeutics lies in the integration of non-canonical building blocks.

β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, are of particular interest.[1][5] This structural modification imparts significant advantages:

  • Enhanced Proteolytic Resistance: The altered peptide backbone is often a poor substrate for proteases, leading to a longer in vivo half-life.[1]

  • Novel Secondary Structures: β-peptides can fold into unique and stable secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides, enabling the design of molecules with specific conformational constraints.[5]

  • Structural Diversity: The inclusion of β-amino acids expands the available chemical space for designing peptidomimetics that can target a wide range of biological receptors and enzymes.[6]

This compound is a valuable β-amino acid building block. Its phenyl side chain allows for hydrophobic interactions, while the methyl ester-protected carboxylate offers a strategic handle for synthesis. This guide will address the specific challenges and optimization strategies required for its efficient incorporation.

Core Principles & Strategic Considerations for SPPS with β-Amino Acids

The successful synthesis of peptides containing this compound hinges on a clear understanding of the chemical principles governing SPPS, particularly when dealing with sterically hindered, non-standard residues.

Orthogonal Protecting Group Strategy

A cornerstone of modern SPPS is the use of an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[7][8] The Fmoc/tBu strategy is the industry standard due to its use of mild basic conditions for Nα-deprotection.[4][9]

  • Nα-Protection (Temporary): The α-amino group of all incoming amino acids, including our target β-amino acid, is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is removed at the beginning of each coupling cycle with a solution of piperidine in a polar aprotic solvent.[4][10]

  • Side-Chain Protection (Permanent): Reactive side chains of standard amino acids are protected with acid-labile groups (e.g., tert-butyl for Asp, Glu, Ser, Thr, Tyr; Boc for Lys).[10] These groups remain intact throughout the synthesis and are removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).

  • This compound Specifics: The amino group must be Fmoc-protected. The methyl ester on the carboxylate serves as the "permanent" protecting group during chain assembly and is cleaved during the final acidolysis step. The phenyl side chain is non-reactive and does not require a protecting group.

Overcoming Steric Hindrance: The Coupling Challenge

The primary challenge in incorporating β-amino acids and other bulky residues is steric hindrance, which can lead to slow and incomplete coupling reactions.[11][12] Standard carbodiimide reagents like DIC are often insufficient for these demanding couplings.[13]

To drive the reaction to completion, more potent in-situ activating reagents are required. These reagents convert the carboxylic acid of the incoming amino acid into a highly reactive ester, which can overcome the steric barrier.[13]

Coupling ReagentActivating MechanismReactivityKey Advantages
DIC/HOBt Carbodiimide/BenzotriazoleModerateLow cost, minimizes racemization. Often insufficient for hindered residues.
HBTU / HCTU Aminium/Uronium SaltHighForms OBt/O-6-ClBt esters. Reliable and widely used.[14]
HATU Aminium/Uronium SaltVery HighForms highly reactive OAt esters. The pyridine nitrogen of HOAt provides anchimeric assistance, making it one of the most efficient reagents for difficult couplings.[13][15]
PyBOP Phosphonium SaltHighForms OBt esters. Good for sterically demanding couplings.[13]
COMU Aminium/Uronium SaltVery HighForms Oxyma esters. Safer alternative to HOBt/HOAt-based reagents with comparable or superior efficiency.[14]

For incorporating this compound, HATU is the recommended coupling reagent due to its superior reactivity.

Choice of Resin and Solvents
  • Resin Selection: The choice of solid support dictates the C-terminal functionality of the final peptide.

    • 2-Chlorotrityl Chloride Resin: Ideal for synthesizing peptides with a C-terminal carboxylic acid. The linkage is highly acid-labile, allowing for mild cleavage conditions that can preserve other sensitive groups if needed.

    • Rink Amide Resin: Used to produce peptides with a C-terminal amide, a common feature in many bioactive peptides.[16]

  • Solvents: Proper solvation of the growing peptide-resin complex is critical for reaction efficiency.[13]

    • N,N-Dimethylformamide (DMF): The most common solvent in SPPS. It is crucial to use high-purity, amine-free DMF to prevent premature Fmoc deprotection.

    • N-Methyl-2-pyrrolidone (NMP): Often preferred for difficult or aggregation-prone sequences due to its superior solvating properties compared to DMF.[13]

    • Dichloromethane (DCM): Primarily used for resin swelling and washing steps.[16]

Experimental Workflows and Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

General SPPS Workflow

The synthesis of the peptide chain follows a cyclical process of deprotection, activation, and coupling.

spss_workflow Resin Resin-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Washes1 DMF Washes Deprotection->Washes1 2 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Washes1->Coupling 3 Washes2 DMF Washes Coupling->Washes2 4 Cycle Repeat Cycle for next AA Washes2->Cycle 5 Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washes2->Cleavage Final Cycle Cycle->Deprotection n cycles FinalPeptide Crude Peptide Cleavage->FinalPeptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and First Amino Acid Loading (2-Chlorotrityl Resin)

This protocol is for attaching the first Fmoc-protected amino acid to 2-chlorotrityl chloride resin to yield a C-terminal acid upon cleavage.

  • Resin Swelling: Place 2-chlorotrityl chloride resin (e.g., 160 mg, 1.6 mmol/g loading for 0.1 mmol scale) into a reaction vessel. Add DCM (approx. 10 mL/g resin) and allow to swell for 30-60 minutes with gentle agitation.[16] Drain the DCM.

  • Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-amino acid (0.2 mmol, 2 eq) in anhydrous DCM (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 4 eq).

  • Loading: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chloride sites, drain the reaction solution and add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v, 10 mL/g resin). Agitate for 15-30 minutes.[16]

  • Washing: Drain the capping solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under a high vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Protocol 2: Standard SPPS Cycle for α-Amino Acids

This cycle is repeated for each standard amino acid added to the chain.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 3 minutes. Drain. Repeat with a fresh 20% piperidine/DMF solution for 10 minutes.[4]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), HATU (150 mg, 0.39 mmol, 3.9 eq), and DIPEA (139 µL, 0.8 mmol, 8 eq) in DMF (approx. 2 mL).

    • Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 45-60 minutes.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a few resin beads. A negative result (beads remain yellow) indicates a complete reaction.

  • Washing: Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Optimized Coupling of Fmoc-Methyl 3-amino-5-phenylpentanoate

This protocol addresses the steric hindrance of the target β-amino acid.

  • Deprotection and Washing: Perform steps 1-3 from Protocol 2 to deprotect the N-terminal amine of the growing peptide chain.

  • β-Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-protected this compound (0.5 mmol, 5 eq), HATU (188 mg, 0.49 mmol, 4.9 eq), and DIPEA (174 µL, 1.0 mmol, 10 eq) in NMP (approx. 3 mL). Using NMP is recommended for its superior solvating power.[13]

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated β-amino acid solution to the deprotected peptide-resin. Agitate at room temperature for at least 2 hours. An extended coupling time is crucial for sterically hindered residues.[13]

  • Monitoring: Perform a coupling completion test. Note: The standard Kaiser test is unreliable for secondary amines (like a growing peptide chain coupled to a β-amino acid). A Chloranil or TNBS test is a more suitable alternative.

  • Double Coupling (Recommended): Regardless of the monitoring test result, it is best practice to perform a second coupling to ensure the reaction goes to completion.[11] Drain the reaction solution, wash once with NMP, and add a fresh solution of activated Fmoc-Methyl 3-amino-5-phenylpentanoate (prepared as in step 2) and react for another 2 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with NMP (3x), DMF (3x), and DCM (3x). Proceed to the next cycle.

beta_aa_activation cluster_reactants Reactants in NMP BetaAA Fmoc-NH-CH(CH2-Ph)-CH2-CO-OMe ActivatedEster [Fmoc-NH-CH(CH2-Ph)-CH2-C(=O)-OAt] (Highly Reactive OAt Ester) BetaAA->ActivatedEster Pre-activation HATU HATU + DIPEA HATU->ActivatedEster Pre-activation PeptideBond Fmoc-NH-CH(CH2-Ph)-CH2-CO-NH-Peptide-Resin ActivatedEster->PeptideBond Coupling ResinAmine H2N-Peptide-Resin ResinAmine->PeptideBond Coupling

Caption: Activation of Fmoc-Methyl 3-amino-5-phenylpentanoate with HATU.

Protocol 4: Final Cleavage, Deprotection, and Precipitation

This protocol simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection (or leaving it on, depending on downstream purification strategy), wash the peptide-resin with DCM (3x) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective mixture is Reagent K or a variation thereof. For 1g of resin, prepare 10-20 mL of the cocktail.

    • TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5, v/v/w/v/v)

    • Alternative (less odorous):TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5, v/v/v) is suitable for peptides without sensitive residues like Cys, Met, or Trp.[17] The scavengers (TIS, phenol, etc.) are critical for quenching highly reactive cationic species (like the tert-butyl cation) generated during deprotection, preventing them from modifying the peptide.[17]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in the reaction vessel. Agitate at room temperature for 2-4 hours. The resin may change color, which is normal.[18]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a chilled centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a large volume (10-20x) of cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form immediately.[18][19]

  • Isolation:

    • Allow the peptide to precipitate fully at -20°C for at least 1 hour.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Characterization and Quality Control

The crude peptide must be analyzed to confirm its identity and assess its purity before purification.

TechniquePurposeDetails
Reverse-Phase HPLC (RP-HPLC) Purity Assessment & PurificationThe gold standard for analyzing peptide purity.[20] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. Purity is determined by integrating the area of the main peak relative to the total peak area at a wavelength of 214 nm.
Mass Spectrometry (MS) Identity ConfirmationTechniques like ESI-MS or MALDI-TOF are used to determine the molecular weight of the peptide.[21][22] The observed mass should match the calculated theoretical mass of the desired sequence.
Amino Acid Analysis (AAA) Compositional VerificationProvides the relative abundance of each amino acid in the peptide after acid hydrolysis.[22] This confirms the correct amino acid composition and can be used for accurate peptide quantification.[23]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Deletion Sequence) 1. Insufficient coupling time or reagent activity. 2. Steric hindrance. 3. Peptide aggregation on resin.1. Switch to a more powerful coupling reagent (e.g., HATU, COMU).[13][14] 2. Increase coupling time to 2-4 hours or overnight.[13] 3. Perform a double coupling with fresh reagents.[11] 4. Use NMP instead of DMF as the solvent.[13]
Low Cleavage Yield 1. Incomplete cleavage from the resin. 2. Re-attachment of the peptide to the resin. 3. Peptide is soluble in the precipitation ether.1. Extend cleavage time to 4 hours. 2. Ensure a sufficient volume of cleavage cocktail and adequate scavengers are used.[18] 3. Use a different precipitation solvent, such as methyl tert-butyl ether (MTBE).
Extra Peaks in HPLC (Impurities) 1. Incomplete deprotection of side chains. 2. Modification of sensitive residues (e.g., Trp, Met) by cations during cleavage. 3. Racemization during amino acid activation.1. Extend cleavage time; ensure the correct cleavage cocktail is used for the residues present.[24] 2. Use a cocktail with a robust scavenger system like Reagent K. 3. Avoid excessive pre-activation times. Use additives like HOBt or Oxyma if racemization is a persistent issue.
Resin Clumping / Poor Swelling 1. Aggregation of the growing peptide chain. 2. Poor quality solvent.1. Switch to NMP as the primary solvent.[13] 2. Use a lower loading resin or PEG-based resins.[4] 3. Ensure use of high-purity, amine-free DMF.

References

  • Beta-amino acids: vers
  • β-Amino acid-containing hybrid peptides—new opportunities in peptidomimetics.Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Benchchem.
  • β-Peptidic Peptidomimetics.ETH Zürich.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.ASM Journals.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development.Gyros Protein Technologies.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Source Not Available].
  • Protecting Groups in Peptide Synthesis.PubMed - NIH.
  • Synthesis of peptidomimetics using Diaryl-β2,3 amino acids for the preparation of smart materials.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.[Source Not Available].
  • Peptide Coupling Reagents Guide.MilliporeSigma.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.[Source Not Available].
  • Advanced Analytical Techniques for Peptide Characteriz
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.PMC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Source Not Available].
  • Solid-Phase Peptide Synthesis Methods: Complete Guide.Biovera Research.
  • Protecting Groups in Peptide Synthesis.
  • Peptide Characterization Techniques and Applications.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Cleavage Cocktails; Reagent B.Aapptec Peptides.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Fmoc Resin Cleavage and Deprotection.[Source Not Available].
  • Peptide Characterization & Analytics.[Source Not Available].
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.[Source Not Available].
  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera.[Source Not Available].
  • Amino Acid Sidechain Deprotection.Aapptec Peptides.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.[Source Not Available].

Sources

Application Note: HPLC and Chiral HPLC Methods for the Analysis of Methyl 3-amino-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed protocols for the analysis of Methyl 3-amino-5-phenylpentanoate, a key intermediate in pharmaceutical synthesis. We present two distinct high-performance liquid chromatography (HPLC) methods: a reversed-phase HPLC (RP-HPLC) method for assessing purity and quantifying the compound, and a chiral HPLC method for the critical separation and quantification of its enantiomers. These methods serve as robust starting points for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and characterization of this molecule. The protocols are grounded in established chromatographic principles and include expert insights into method development and optimization.

Introduction: The Significance of this compound Analysis

This compound is a chiral building block of significant interest in the pharmaceutical industry. Its structural features, including a primary amine, an ester group, and a chiral center, make it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). The therapeutic efficacy and safety of a final drug product can be highly dependent on the stereochemistry of its intermediates.[1] Therefore, robust analytical methods to determine both the chemical purity and the enantiomeric excess (e.e.) of this compound are paramount during drug development and manufacturing.[2][3]

This application note addresses these analytical challenges by providing two comprehensive HPLC-based protocols. The first is an achiral RP-HPLC method designed for rapid purity assessment and quantification. The second is a specialized chiral HPLC method for resolving the (R)- and (S)-enantiomers, a critical step for ensuring the stereochemical integrity of the intermediate.

Molecular Structure:

  • Compound Name: this compound

  • Molecular Formula: C12H17NO2[4]

  • Molecular Weight: 207.27 g/mol [5]

  • Key Features: Chiral center at the C3 position, primary amine, methyl ester, and a phenyl group.

Part I: Achiral Purity Analysis by Reversed-Phase HPLC

The primary objective of this method is to determine the purity of this compound and to quantify it against a reference standard. A reversed-phase method is chosen due to the compound's moderate polarity, conferred by the amino and ester groups, and its nonpolar phenyl ring.

Scientific Rationale for Method Development
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The nonpolar C18 chains will interact with the phenyl group and the alkyl backbone of the analyte via hydrophobic interactions, providing good retention. The particle size (e.g., 3.5 µm) is chosen to balance efficiency and backpressure.

  • Mobile Phase Selection: An acidified water/acetonitrile gradient is employed. The acetonitrile serves as the organic modifier, and its increasing concentration elutes the analyte from the column. A low concentration of an acid, such as trifluoroacetic acid (TFA) or formic acid, is crucial for two reasons:

    • Peak Shape: The primary amine in the analyte can interact with residual silanol groups on the silica support, leading to peak tailing. The acid protonates the silanols, minimizing these secondary interactions.

    • Analyte Ionization: By maintaining a low pH (typically 2-3), the primary amine (pKa ~9-10) will be fully protonated, ensuring a single ionic form and leading to sharp, symmetrical peaks.

  • Detection: The phenyl group in this compound contains a chromophore that absorbs UV light. A UV detector set to a wavelength around 210-220 nm is suitable for sensitive detection, capturing the π-π* transitions of the benzene ring.

Experimental Workflow for Achiral HPLC Analysis

Achiral HPLC Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% TFA in H2O, B: ACN) D Equilibrate C18 Column A->D B Prepare Sample (1 mg/mL in 50:50 A:B) E Inject Sample/Standard B->E C Prepare Standard (Known concentration) C->E D->E F Run Gradient Elution E->F G Detect at 215 nm F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I J Quantify vs. Standard H->J

Caption: Workflow for achiral purity analysis of this compound.

Detailed Protocol: Achiral RP-HPLC

Objective: To determine the chemical purity of a this compound sample.

Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA).

  • This compound sample and reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water (v/v).

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of 0.5 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 215 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis and Data Processing:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Part II: Enantiomeric Separation by Chiral HPLC

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amino acid derivatives.[6] These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Scientific Rationale for Chiral Method Development
  • CSP Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, are the primary choice for this separation.[7][8] Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) have shown excellent resolving power for amino acid esters.[2][6] The chiral recognition mechanism involves a combination of hydrogen bonding (with the amine and ester groups), π-π interactions (with the phenyl group), and steric hindrance within the chiral grooves of the polysaccharide polymer.[7][8]

  • Mobile Phase Selection (Normal Phase): Normal phase chromatography (e.g., hexane/isopropanol) is often the first choice for screening on polysaccharide CSPs. The nonpolar bulk solvent (hexane) and the polar modifier (isopropanol, IPA) allow for fine-tuning of retention and selectivity. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing resolution.

  • Detection: As with the achiral method, UV detection at a low wavelength (e.g., 215-220 nm) is appropriate.

Experimental Workflow for Chiral HPLC Analysis

Chiral HPLC Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Hexane/IPA) D Equilibrate Chiral Column (e.g., Amylose-based) A->D B Prepare Racemic Sample (1 mg/mL in mobile phase) E Inject Sample B->E C Prepare Enantiomerically Enriched Sample (if avail.) C->E D->E F Run Isocratic Elution E->F G Detect at 220 nm F->G H Identify Enantiomer Peaks G->H I Calculate Resolution (Rs) H->I J Calculate Enantiomeric Excess (% e.e.) H->J

Caption: Workflow for chiral separation of this compound enantiomers.

Detailed Protocol: Chiral HPLC (Normal Phase)

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Materials:

  • HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.

  • Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm).

  • HPLC-grade n-Hexane.

  • HPLC-grade Isopropanol (IPA).

  • Racemic this compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and Isopropanol. A good starting point is 90:10 (v/v).

    • Adjust the ratio as needed for optimization (e.g., 95:5 for more retention, 80:20 for less retention).

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the racemic sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

ParameterStarting Condition
Column Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 220 nm
  • Method Optimization:

    • If resolution is poor, decrease the percentage of IPA (e.g., to 95:5).

    • If retention times are too long, increase the percentage of IPA (e.g., to 85:15).

    • The flow rate can be adjusted (e.g., 0.8-1.2 mL/min) to balance analysis time and resolution.

  • System Suitability:

    • Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

  • Analysis and Data Processing:

    • Inject the sample to be tested.

    • Identify the peaks for the (R)- and (S)-enantiomers. (Note: Elution order must be confirmed with an enantiomerically pure standard if available).

    • Calculate the enantiomeric excess (% e.e.) using the areas of the two peaks (A1 and A2): % e.e. = (|A1 - A2| / (A1 + A2)) * 100.

Conclusion

The HPLC methods detailed in this application note provide a comprehensive analytical strategy for this compound. The achiral reversed-phase method is a reliable tool for assessing chemical purity, while the chiral normal-phase method enables the critical evaluation of enantiomeric composition. These protocols are designed to be robust starting points, and may be further optimized and validated according to specific laboratory and regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).[6]

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • methyl (3R)-3-amino-5-phenylpentanoate | 103123-47-3. LookChem. [Link]

  • A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. PMC. [Link]

  • methyl (E)-5-phenylpent-3-enoate | C12H14O2. PubChem. [Link]

  • This compound (C12H17NO2). PubChemLite. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

Sources

Troubleshooting & Optimization

"common side reactions in the synthesis of Methyl 3-amino-5-phenylpentanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Common Side Reactions & Impurity Profiles

Introduction: The "Fragile" Beta-Scaffold

Welcome to the technical guide for Methyl 3-amino-5-phenylpentanoate (MAPP). If you are synthesizing this molecule—likely as a precursor for


-lactam antibiotics, peptidomimetics, or specific protease inhibitors—you are working with a 

-amino ester
.

Unlike their robust


-amino counterparts, 

-amino esters possess a unique reactivity profile driven by the favorable formation of 4-membered rings (

-lactams) and retro-Michael eliminations. This guide moves beyond standard protocols to address the why and how of failure modes, treating your reaction flask as a dynamic system of competing pathways.

Module 1: The Thermodynamic Sink (Lactamization)

The Issue: Spontaneous drop in yield during workup or storage; appearance of a non-polar impurity. The Culprit: Intramolecular Cyclization to 4-phenethylazetidin-2-one.

Technical Analysis

The free base of MAPP is kinetically unstable. The amine nucleophile is positioned perfectly (forming a 4-membered transition state) to attack the ester carbonyl. While 4-membered rings are strained, the amide bond formation is thermodynamically favorable enough to drive this reaction, especially under neutral-to-basic conditions or elevated temperatures.

The Pathway:

  • Neutralization: You wash the HCl salt with

    
    .
    
  • Cyclization: The free amine attacks the ester.

  • Loss: Methanol is extruded, and the

    
    -lactam forms.
    
Troubleshooting Protocol #001: Preventing Cyclization
ParameterRecommendationScientific Rationale
pH Control Keep pH < 4 during storage.Protonation of the amine (

) destroys its nucleophilicity, rendering cyclization impossible.
Workup Temp < 10°C The activation energy for 4-membered ring closure is relatively high; cold temperatures kinetically trap the linear ester.
Solvent Choice Avoid alcohols in workup.While methanol is the leaving group, protic solvents can stabilize the zwitterionic transition state. Use DCM or MTBE.
Storage Isolate as HCl or Tosylate salt. Never store the free base oil. Isolate immediately as a solid salt.
Visualizing the Pathway (DOT)

Lactamization Ester_Salt MAPP (HCl Salt) (Stable) Free_Base MAPP (Free Base) (Unstable Intermediate) Ester_Salt->Free_Base Base (Workup) Free_Base->Ester_Salt Add HCl (Immediate) TS Tetrahedral Intermediate Free_Base->TS Heat/Time Lactam 4-phenethylazetidin-2-one (Dead End Product) TS->Lactam -MeOH

Caption: The "Lactam Trap" pathway showing the critical instability of the free base.

Module 2: The Retro-Michael Elimination

The Issue: Appearance of an olefinic impurity (Methyl 5-phenylpent-2-enoate) and the smell of ammonia/amine. The Culprit:


-Elimination of the amine group.
Technical Analysis

Because the amino group is in the


-position relative to the ester (an electron-withdrawing group), the 

-protons are acidic. Strong bases can deprotonate the

-carbon, triggering the expulsion of the amine (leaving group) to form the conjugated

-unsaturated ester. This is effectively a Retro-Michael reaction .
Troubleshooting Protocol #002: Minimizing Elimination
  • Avoid Strong Bases: Never use hydroxide (

    
    , 
    
    
    
    ) or alkoxides (
    
    
    ) for neutralization if possible. Stick to mild bases like
    
    
    or
    
    
    .
  • Temperature Limit: Elimination is entropically favored (1 molecule

    
     2 molecules). High vacuum distillation of the free base often leads to decomposition.
    
  • Diagnosis: Check NMR for two olefinic protons (doublet of triplets) around 5.8–7.0 ppm.

Module 3: Synthesis-Specific Side Reactions

Depending on your synthetic route, you will encounter distinct impurity profiles.

Scenario A: The Rodionov Reaction (Aldehyde + Malonic Acid + )
  • Mechanism: Condensation of hydrocinnamaldehyde with malonic acid and ammonia.

  • Primary Side Reaction: Oligomerization .

    • The product is a

      
      -amino acid.[1][2][3] However, the amine of one product molecule can react with the activated carboxylate of another during the reaction, forming dimers or trimers (peptides).
      
  • Secondary Side Reaction: Cinnamic Acid Derivatives .

    • If ammonia concentration is low, the Knoevenagel condensation product (unsaturated acid) forms without subsequent Michael addition of ammonia.

Scenario B: Michael Addition (Amine + Unsaturated Ester)
  • Mechanism: Direct addition of ammonia to Methyl 5-phenylpent-2-enoate.

  • Primary Side Reaction: Bis-Alkylation (The "Dimer") .

    • The product (primary amine) is more nucleophilic than ammonia. It attacks a second molecule of the unsaturated ester.

    • Result: A secondary amine bridging two pentanoate chains.

  • Fix: Use a massive excess of ammonia (10–20 equivalents) or use a "masked" ammonia source like benzylamine (followed by hydrogenolysis).

Decision Tree for Impurity Identification

ImpurityTree Start Identify Impurity (NMR/LCMS) Check_Mass Check Mass (M+) Start->Check_Mass M_Minus_32 M - 32 (Loss of MeOH) Cyclic Structure Check_Mass->M_Minus_32 M_Minus_17 M - 17 (Loss of NH3) Olefin Signals Check_Mass->M_Minus_17 M_Plus_Ester 2M (Dimer) Secondary Amine Check_Mass->M_Plus_Ester Lactam Lactam Impurity (Check pH/Temp) M_Minus_32->Lactam Elim Unsaturated Ester (Retro-Michael) M_Minus_17->Elim Bis Bis-Addition Product (Increase NH3 eq) M_Plus_Ester->Bis

Caption: Diagnostic flowchart for rapid identification of major side products based on mass shift.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: Not recommended. Distillation requires heat, which accelerates both lactamization and retro-Michael elimination. If you must purify the free base, use rapid column chromatography on neutral alumina (silica is slightly acidic and can trap the amine) or, preferably, recrystallize the p-toluenesulfonate (TsOH) salt , which is generally crystalline and stable.

Q: I see a "ghost" peak in HPLC that grows over time in the autosampler. What is it? A: This is likely on-column or in-vial lactamization. If your sample is dissolved in a non-acidic solvent (like pure Acetonitrile/Water), the free amine will cyclize while waiting for injection. Fix: Dilute samples in 0.1% Formic Acid or dilute HCl to keep the amine protonated.

Q: Why is the Rodionov method giving me low yields? A: The Rodionov reaction is sensitive to solvent effects. Using ethanol often leads to better yields than methanol. Furthermore, ensure you are using Ammonium Acetate in excess. If the reaction "stalls," it is often because the intermediate imine has hydrolyzed back to the aldehyde.

References

  • Rodionov Reaction Mechanics

    • Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of -amino acids." Berichte der deutschen chemischen Gesellschaft.
    • Context: foundational chemistry for the one-pot synthesis of

      
      -amino acids from aldehydes.[2]
      
  • Stability of

    
    -Amino Esters: 
    
    • Juaristi, E., & Soloshonok, V. A. (Eds.).[1][4][5][6] (2005). Enantioselective Synthesis of

      
      -Amino Acids. Wiley-VCH. 
      
    • Relevance: Comprehensive review covering the cyclization tendencies and stability issues of -amino acid deriv
  • Michael Addition Side Reactions

    • Cardillo, G., et al. (1996). "Asymmetric Synthesis of

      
      -Amino Acids via Michael Addition." Journal of Organic Chemistry. 
      
    • Relevance: Details the competition between mono- and bis-addition in conjug
  • Lactamization Kinetics

    • Page, M. I. (1984). "The Mechanisms of Reactions of

      
      -Lactam Antibiotics." Accounts of Chemical Research. 
      
    • Relevance: Explains the thermodynamic and kinetic factors driving the form

Sources

"preventing racemization during the synthesis of chiral Methyl 3-amino-5-phenylpentanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-5-phenylpentanoate is a


-amino acid ester, structurally distinct from standard 

-amino acids. Its stereocenter is located at the C3 (

) position. Unlike

-amino acids, where racemization occurs via direct proton abstraction at the chiral center (

-enolization),

-amino esters are susceptible to racemization primarily through retro-Michael elimination and subsequent non-stereoselective re-addition.

This guide addresses the specific thermodynamic and kinetic vulnerabilities of the C3 stereocenter during synthesis, purification, and storage.

Part 1: Critical Mechanism Analysis

Q: Why is my product racemizing despite using mild bases?

A: You are likely triggering a retro-Michael addition-elimination cycle. In


-amino esters, the C2 protons ( 

to the carbonyl) are acidic (

). While deprotonation at C2 generates an enolate, this does not directly destroy the C3 stereocenter. However, the enolate can expel the amino group (as a leaving group) to form an

-unsaturated ester (cinnamate derivative). When the amine re-attacks this conjugated system, it does so with no stereocontrol, resulting in a racemate.

Risk Factors:

  • Solvent Polarity: Polar aprotic solvents (DMSO, DMF) stabilize the intermediate charged species, accelerating elimination.

  • Leaving Group Ability: If the amine is protected with electron-withdrawing groups (e.g., Fmoc, Cbz, or protonated as

    
    ), it becomes a better leaving group, increasing retro-Michael susceptibility.
    
  • Temperature: Elimination is entropically favored; reactions

    
     significantly increase risk.
    

RacemizationPathway Figure 1: The Retro-Michael mechanism is the primary racemization pathway for beta-amino esters. Start Chiral Beta-Amino Ester (C3 Stereocenter) Enolate C2 Enolate Intermediate (Stereocenter Intact) Start->Enolate Deprotonation (C2) Base Base / Heat Elimination Retro-Michael Elimination Enolate->Elimination Loss of Amine Unsat Alpha,Beta-Unsaturated Ester (Achiral) Elimination->Unsat Racemate Racemic Product (Scrambled C3) Unsat->Racemate Non-selective Re-addition

Part 2: Troubleshooting & Optimization

Scenario 1: Chemical Synthesis via Arndt-Eistert Homologation

User Issue: "I synthesized the homologated ester from L-homophenylalanine, but the ee dropped from 99% to 82%."

Root Cause: The Wolff rearrangement (conversion of


-diazoketone to ketene) is generally stereoretentive. The loss of optical purity likely occurred during the silver-catalyzed rearrangement  step if the temperature was uncontrolled, or during the subsequent esterification  if basic conditions were used.

Corrective Actions:

  • Strict Temperature Control: Perform the Wolff rearrangement at

    
     to 
    
    
    
    . High temperatures promote radical pathways or ketene polymerization.
  • Base Selection: Avoid triethylamine (TEA) or DIPEA during the final methanolysis of the ketene. Use a non-nucleophilic, weak base like 2,6-lutidine or collidine if a base is strictly necessary to neutralize acid byproducts.

  • Silver Catalyst: Use Silver Benzoate (

    
    ) dissolved in TEA (filtered) rather than solid silver oxide (
    
    
    
    ), which can create local "hotspots" of basicity on the surface.
Scenario 2: Enzymatic Kinetic Resolution (The "Gold Standard")

User Issue: "Chemical synthesis is too inconsistent. How do I purify the racemate enzymatically?"

Solution: Kinetic resolution using Candida antarctica Lipase B (CAL-B) is the most robust method for this substrate. CAL-B shows high enantioselectivity (


) for 

-amino esters.

Optimization Table: CAL-B Kinetic Resolution

ParameterRecommendationRationale
Enzyme Source Novozym 435 (Immobilized CAL-B)High stability in organic solvents; reusable.
Acyl Donor Ethyl Acetate or Vinyl AcetateVinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol).
Solvent MTBE or Diisopropyl EtherHydrophobic ethers preserve the enzyme's essential water layer better than THF.
Temperature

Higher temps lower the Enantiomeric Ratio (

).
Water Content

(Strictly Anhydrous)
Water causes non-selective hydrolysis of the ester.

Part 3: Validated Experimental Protocols

Protocol A: High-Fidelity Enzymatic Resolution

Target: Isolation of (R)-Methyl 3-amino-5-phenylpentanoate from racemate.

  • Preparation: Dissolve racemic this compound (10 mmol) in anhydrous MTBE (50 mL).

  • Acyl Donor: Add Vinyl Acetate (5.0 eq, 50 mmol).

  • Initiation: Add Novozym 435 (20% w/w relative to substrate).

  • Incubation: Shake at 200 rpm at

    
    . Monitor via Chiral HPLC (e.g., Chiralcel OD-H column).
    
    • The enzyme preferentially acetylates the (S)-amine, leaving the (R)-amine as the free base.

  • Termination: Stop when conversion reaches 50% (approx. 24-48 hours). Filter off the enzyme.

  • Separation:

    • Wash the organic phase with 1M HCl (acidic water).

    • Result: The (R)-amine (free base) protonates and moves to the aqueous phase. The (S)-amide remains in the MTBE layer.

    • Basify the aqueous phase (

      
      ) with 
      
      
      
      and extract with DCM to recover pure (R)-Methyl 3-amino-5-phenylpentanoate .
Protocol B: Stereoretentive Esterification (from Acid)

Target: Converting 3-amino-5-phenylpentanoic acid to methyl ester without racemization.

  • Reagent: Use Thionyl Chloride (

    
    )  in Methanol.
    
  • Procedure:

    • Cool dry Methanol (20 mL) to

      
      .
      
    • Add

      
       (1.5 eq) dropwise. Stir 15 min.
      
    • Add the amino acid (1.0 eq) in one portion.

    • Allow to warm only to room temperature (

      
      ). DO NOT REFLUX. 
      
    • Stir 12h. Concentrate in vacuo at

      
      .
      
  • Why this works: This forms the acid chloride in situ which reacts with methanol. The acidic environment (

    
     generation) protonates the amine (
    
    
    
    ), preventing the retro-Michael elimination (which requires a free electron pair on the nitrogen).

Part 4: Decision Matrix for Synthesis Route

SynthesisDecision Figure 2: Decision matrix balancing scale, cost, and purity requirements. Start Select Synthesis Route Scale Scale > 100g? Start->Scale Enz Route A: Enzymatic Resolution (CAL-B) Scale->Enz Yes (Robustness) Cost Cost Sensitive? Scale->Cost No Chem Route B: Arndt-Eistert Homologation Cost->Enz No (Higher Purity Needed) Cost->Chem Yes (Cheaper Reagents)

References

  • Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831-5854. Link
    
  • Solano, D. M., et al. (2011).

    
    -Amino Esters." Journal of Organic Chemistry, 76, 2243. Link
    
  • Weiner, B., et al. (2010).

    
    -Amino Acids." Chemical Reviews, 110(4), 2243-2245. Link
    
  • LookChem. (2024). "Methyl (3R)-3-amino-5-phenylpentanoate Product Integrity Data." Link

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of β-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of β-amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. β-amino esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules, making their efficient and selective synthesis a critical endeavor.[1]

This guide is structured to provide direct, actionable advice through a troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of β-amino esters, while versatile, can present several challenges. This section addresses the most common issues encountered in the laboratory, their probable causes, and scientifically-grounded solutions.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low to No Product Yield - Inactive Catalyst: The chosen catalyst may be unsuitable for the specific substrates or may have degraded. - Inappropriate Solvent: The solvent may not be optimal for substrate solubility or for promoting the reaction mechanism.[2] - Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier.- Catalyst Screening: Test a range of catalysts, including Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃), Brønsted acids (e.g., TfOH), organocatalysts (e.g., thiourea derivatives), or enzymes (e.g., lipases).[3][4] - Solvent Optimization: Screen polar aprotic solvents (e.g., DCM, THF, MeCN), polar protic solvents (e.g., EtOH, MeOH), or non-polar solvents (e.g., toluene), depending on the reaction type.[2][5] In some cases, solvent-free conditions can be highly effective.[3] - Temperature Adjustment: Gradually increase the reaction temperature in increments of 10 °C. For enzymatic reactions, be mindful of the optimal temperature to avoid denaturation.[2]The choice of catalyst is crucial as it directly participates in the reaction mechanism, for instance, by activating the electrophile or the nucleophile. The solvent's polarity can influence the stability of charged intermediates and transition states.[2] Reaction kinetics are temperature-dependent; however, excessive heat can lead to degradation or side reactions.[2]
Formation of Side Products (e.g., Double Michael Addition) - Incorrect Stoichiometry: An excess of the Michael acceptor (e.g., acrylate) can lead to a second addition of the amine.[2] - Prolonged Reaction Time: Allowing the reaction to proceed for too long can favor the formation of thermodynamically stable side products.- Optimize Substrate Ratio: A common starting point is a 1:1.2 to 1:1.5 ratio of amine to ester. For Michael additions, using a slight excess of the amine can suppress the double addition product. A systematic variation of the molar ratio is recommended.[2] - Reaction Monitoring: Track the reaction progress using TLC or LC-MS to determine the optimal time to quench the reaction.Le Châtelier's principle applies; adjusting reactant concentrations can shift the equilibrium to favor the desired product. Kinetic monitoring allows for the isolation of the desired product before subsequent, slower side reactions can occur.
Poor Diastereoselectivity (in asymmetric synthesis) - Ineffective Chiral Catalyst or Auxiliary: The chosen chiral source may not provide a sufficiently ordered transition state to induce high diastereoselectivity. - Suboptimal Temperature: Higher temperatures can lead to a decrease in stereoselectivity due to increased molecular motion and the accessibility of higher energy transition states.[6]- Catalyst and Ligand Screening: For metal-catalyzed reactions, screen different chiral ligands. For organocatalyzed reactions, evaluate a library of catalysts with varying steric and electronic properties.[4] - Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance stereochemical control.[6]The chiral catalyst or auxiliary creates a chiral environment that energetically favors one transition state over the other, leading to the preferential formation of one diastereomer. Lowering the temperature increases the energy difference between the diastereomeric transition states, thus enhancing the selectivity.
Poor Enantioselectivity (in asymmetric synthesis) - Mismatched Chiral Catalyst and Substrate: The electronic and steric properties of the catalyst and substrate may not be complementary. - Presence of Water or Other Protic Impurities: These can interfere with the catalyst-substrate interaction.- Systematic Catalyst Evaluation: Screen a diverse range of chiral catalysts. For instance, in Mannich reactions, bifunctional thiourea catalysts have shown excellent results.[4] - Use of Anhydrous Conditions: Ensure all reagents and solvents are dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The enantioselectivity is determined by the energetic difference between the two enantiomeric transition states. A well-matched catalyst provides a highly ordered transition state with significant energy differentiation. Protic impurities can deactivate the catalyst or provide an alternative, non-stereoselective reaction pathway.
General Experimental Workflow for Optimization

To systematically address the issues outlined above, a logical workflow is essential. The following diagram illustrates a typical optimization process.

G cluster_0 Initial Reaction Setup cluster_1 Analysis & Troubleshooting cluster_2 Optimization Cycles A Select Initial Conditions: - Catalyst - Solvent - Temperature - Stoichiometry B Analyze Reaction Outcome: - Yield - Purity - Stereoselectivity A->B C Identify Problem: - Low Yield? - Side Products? - Poor Selectivity? B->C D Vary One Parameter at a Time: - Catalyst Screening - Solvent Screening - Temperature Titration - Stoichiometry Adjustment C->D Iterate E Re-analyze Outcome D->E F Optimal Conditions Achieved? E->F F->B No G Final Optimized Protocol F->G Yes

Caption: A systematic workflow for optimizing the synthesis of β-amino esters.

Frequently Asked Questions (FAQs)

This section provides answers to common questions, delving into the reasoning behind various experimental choices.

Q1: What are the most common methods for synthesizing β-amino esters?

A1: The primary synthetic routes include:

  • Conjugate (Aza-Michael) Addition: This is a highly atom-economical method where an amine is added to an α,β-unsaturated ester.[1] This reaction can be catalyzed by a variety of catalysts, including lipases for a green chemistry approach.[2]

  • Mannich Reaction: This is a three-component reaction involving an amine, a non-enolizable aldehyde, and a carbonyl compound that can form an enol or enolate. In the context of β-amino ester synthesis, a pre-formed ester enolate is reacted with an N-protected imine.[1]

  • Arndt-Eistert Homologation: This method involves the conversion of an α-amino acid to its corresponding β-amino acid derivative, thus adding a methylene unit. While robust, it often involves hazardous reagents like diazomethane.[1]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst is highly dependent on the specific reaction and substrates.

  • For Michael additions , a wide range of catalysts can be effective. Lewis acids can activate the α,β-unsaturated ester, while Brønsted acids can activate the amine.[3] Enzymes like lipase offer a mild and environmentally friendly option.[2]

  • For asymmetric Mannich reactions , chiral organocatalysts, such as those based on thiourea or cinchona alkaloids, are frequently used to achieve high enantioselectivity.[4] Chiral metal complexes, for instance, those of copper or nickel, are also powerful catalysts for this transformation.[7]

Q3: What is the role of the solvent in the synthesis of β-amino esters?

A3: The solvent plays a multifaceted role:

  • Solubility: It must dissolve the reactants and catalyst to ensure a homogeneous reaction mixture.

  • Reaction Rate and Selectivity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate the reaction.[2] For instance, in some enzymatic Michael additions, methanol has been found to be the optimal solvent.[2]

  • Mechanism: In some cases, the solvent can actively participate in the reaction mechanism, for example, by acting as a proton shuttle.

Q4: How does temperature affect the outcome of the reaction?

A4: Temperature is a critical parameter that influences both the reaction rate and selectivity.

  • Rate: Generally, increasing the temperature increases the reaction rate.

  • Selectivity: For many reactions, especially those involving stereocenters, higher temperatures can lead to a decrease in selectivity (both diastereoselectivity and enantioselectivity).[2][6] This is because at higher temperatures, there is enough thermal energy to overcome the small energy differences between the various transition states. For enzymatic reactions, exceeding the optimal temperature can lead to denaturation and a sharp decrease in activity.[2]

Q5: How can I control the stereochemistry of the product?

A5: Controlling stereochemistry is a key challenge and a major focus of modern organic synthesis.

  • Chiral Catalysts: The use of chiral Lewis acids, Brønsted acids, or organocatalysts can create a chiral environment that directs the formation of one enantiomer over the other.[4]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction. After the reaction, the auxiliary is removed.

  • Substrate Control: If one of the starting materials is already chiral, it can influence the stereochemistry of the newly formed stereocenters.

  • Reaction Conditions: As mentioned, lowering the reaction temperature is a common strategy to improve stereoselectivity.[6]

Representative Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

This protocol is adapted from the work of Reddy et al. for the synthesis of chiral β-amino esters.[1]

Materials:

  • 3-Indolinone-2-carboxylate (1.0 eq)

  • N-Boc-α-amidosulfone (1.2 eq)

  • Chiral bifunctional thiourea catalyst (10 mol%)

  • Toluene (anhydrous, 0.5 M)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

Procedure:

  • To a dry vial under an inert atmosphere (e.g., argon), add the 3-indolinone-2-carboxylate, N-Boc-α-amidosulfone, and the chiral bifunctional thiourea catalyst.

  • Add anhydrous toluene to achieve the desired concentration (0.5 M).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (as determined by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired chiral β-amino ester.

Logical Relationship Diagram for the Mannich Reaction

G cluster_0 Reactants A 3-Indolinone-2-carboxylate E Enolate Formation A->E B N-Boc-α-amidosulfone D In situ Imine Formation B->D C Chiral Thiourea Catalyst C->D Catalyzes C->E Catalyzes F Asymmetric C-C Bond Formation (Mannich Adduct) D->F E->F G Chiral β-Amino Ester F->G

Caption: Key steps in the organocatalytic asymmetric Mannich reaction.

References

  • Wang, M., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2023). Cooperative Carbene Photocatalysis for β-Amino Ester Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Organic Chemistry Portal. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. Available at: [Link]

  • Smita, R., et al. (2025). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Introduction to Poly(β-amino esters): Structure and Properties. ResolveMass Laboratories Inc. Available at: [Link]

  • ResearchGate. (n.d.). The influence of temperature on the enzymatic synthesis of β-amino alcohol 3a under continuous-flow conditions. ResearchGate. Available at: [Link]

  • ACS Publications. (2015). Direct Asymmetric Synthesis of β-Bis-Aryl-α-Amino Acid Esters via Enantioselective Copper-Catalyzed Addition of p-Quinone Methides. ACS Catalysis. Available at: [Link]

  • Kiasat, A. R., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Reddy, B. V. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Available at: [Link]

  • Shinde, S. B., et al. (2010). One-pot Preparation of β–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. International Journal of Chemistry. Available at: [Link]

  • Couty, F., et al. (2025). Diastereoselective aldolization of alpha-aminonitriles. Diastereoselective synthesis of beta-amino alcohols and beta,gamma-diamino alcohols. ResearchGate. Available at: [Link]

  • Iqbal, J., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]

  • de Nanteuil, F., et al. (n.d.). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Green, J. J., et al. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC. Available at: [Link]

  • Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. Available at: [Link]

  • Martínez, R., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Scielo. Available at: [Link]

  • Martin, C., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters. Available at: [Link]

  • El-Ghazawy, R. A., et al. (2013). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Scientific Research Publishing. Available at: [Link]

  • Popa, M. (2021). Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]

Sources

Technical Support: Selective Deprotection of N-Boc Methyl 3-amino-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026


-amino acid derivatives.

The Selectivity Challenge

User Context: You are attempting to remove an acid-labile protecting group (N-Boc) while retaining a base-labile/acid-sensitive functionality (Methyl Ester) on a


-amino acid scaffold (Methyl 3-amino-5-phenylpentanoate).

The Core Conflict:

  • Boc Removal: Requires acidity to protonate the carbamate and trigger fragmentation.[1]

  • Ester Stability: Methyl esters are susceptible to hydrolysis under acidic conditions if water is present, and susceptible to saponification (hydrolysis) or cyclization (

    
    -lactam formation) under basic conditions.
    

The Solution: The key to success is anhydrous acidity . By excluding water, you eliminate the nucleophile required for ester hydrolysis, allowing the Boc group to fragment via an E1-like mechanism while the ester remains inert.

Standard Operating Procedures (SOPs)

Method A: The Gold Standard (4M HCl in Dioxane)

Recommended for highest selectivity and stability.

Mechanism: Anhydrous HCl protonates the Boc carbonyl. The tert-butyl cation fragments, leaving a carbamic acid which decarboxylates.[1][2] Since dioxane is non-nucleophilic and the system is water-free, the methyl ester is preserved.

Protocol:

  • Preparation: Dry the starting material (N-Boc this compound) under high vacuum for 1 hour to remove trace moisture.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous 1,4-dioxane (concentration ~0.1 M).

    • Note: If solubility is poor, a minimal amount of dry DCM can be added as a co-solvent.

  • Acid Addition: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

  • Workup (Critical):

    • Do NOT perform an aqueous extraction (avoids hydrolysis).

    • Concentrate the mixture under reduced pressure.

    • Co-evaporate with diethyl ether or toluene (

      
      ) to remove excess HCl.
      
  • Isolation: The product is isolated as the Hydrochloride Salt .[1] Store in this form.

Method B: The Rapid Alternative (TFA / DCM)

Recommended for high-throughput or difficult-to-dissolve substrates.

Protocol:

  • Dissolution: Dissolve substrate in anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

    • Why? Although the phenyl ring at C5 is not highly electron-rich, the tert-butyl cation generated can occasionally alkylate phenyl rings. TES acts as a "cation sink."

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final ratio of 1:1 or 1:2 (TFA:DCM) at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then RT for 30–60 minutes.

  • Workup: Evaporate volatiles. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Isolation: Product is the Trifluoroacetate Salt .

Data & Solvent Compatibility Matrix

Solvent SystemBoc Removal RateMethyl Ester StabilityRisk FactorRecommendation
4M HCl / Dioxane Moderate (1-3 h)High LowPrimary Choice
TFA / DCM Fast (<1 h)High (if dry)ModerateSecondary Choice
HCl / Methanol ModerateUnstable High AVOID (Transesterification risk)
Aq. HCl / THF SlowUnstable High AVOID (Hydrolysis risk)
TMSOTf / Lutidine FastHighHighSpecialized use only

Troubleshooting & FAQs

Q1: I see the carboxylic acid (hydrolysis product) in my LC-MS. What happened?

Diagnosis: Water contamination. Root Cause: The mechanism of ester hydrolysis requires a water molecule to attack the protonated ester. In 4M HCl, the acidity is sufficient to catalyze this if the solvent is "wet." Fix:

  • Use fresh, anhydrous solvents (Dioxane/DCM).

  • Ensure the starting material is dried under vacuum.

  • Install a drying tube (CaCl₂) or run under Nitrogen/Argon atmosphere.

Q2: Can I neutralize the salt to get the free amine?

WARNING: Proceed with extreme caution. Risk:


-amino esters are prone to intramolecular cyclization to form 

-lactams
(4-membered rings) when in the free base form, especially if heated or left in solution for extended periods. Recommendation: Keep the product as the HCl or TFA salt until the exact moment of the next reaction (e.g., amide coupling). If you must neutralize, do so in situ at low temperature.
Q3: My product is an oil that won't solidify.

Solution: Amino acid ester salts are often hygroscopic oils / gums.

  • Trituration: Add anhydrous diethyl ether or hexanes to the oil and sonicate. This often induces precipitation of the white solid salt.

  • Lyophilization: Dissolve the salt in minimal water/MeCN and freeze-dry (only if you are sure the pH is low enough to prevent hydrolysis).

Q4: Why did you recommend Triethylsilane (TES)?

Explanation: During deprotection, the Boc group releases a tert-butyl cation (


).[1][3] While your substrate (phenyl alkyl chain) is not as reactive as indole or phenol, 

is a strong electrophile. TES acts as a hydride donor, quenching the cation to form isobutane and silyl species, preventing any trace alkylation of your phenyl ring.

Visual Workflows (Graphviz)

Diagram 1: Decision Matrix & Reaction Logic

This diagram illustrates the critical decision points to ensure selectivity.

BocDeprotection Start Start: N-Boc this compound CheckWater Is the system Anhydrous? Start->CheckWater MethodHCl Method A: 4M HCl in Dioxane (Standard) CheckWater->MethodHCl Yes MethodTFA Method B: TFA / DCM + Scavenger (Fast/Solubility) CheckWater->MethodTFA Yes RiskHydrolysis RISK: Ester Hydrolysis (Formation of Free Acid) CheckWater->RiskHydrolysis No (Water present) Reaction Reaction Progress (Protonation -> Fragmentation) MethodHCl->Reaction MethodTFA->Reaction Product Product: Methyl Ester Amine SALT (HCl or TFA salt) Reaction->Product Evaporation (No Aq. Workup) RiskLactam RISK: Beta-Lactam Formation (If neutralized to Free Base) Product->RiskLactam If Neutralized (Free Base)

Caption: Workflow for selective deprotection highlighting critical risks (Red) and safe pathways (Green).

Diagram 2: Mechanistic Pathway

Understanding why anhydrous conditions work.

Mechanism Substrate N-Boc Ester Protonation Protonation of Boc Carbonyl Substrate->Protonation H+ Frag Fragmentation Protonation->Frag PathA Path A (Anhydrous): Loss of tBu+ & CO2 Frag->PathA No H2O PathB Path B (Wet): Water attacks Ester Frag->PathB Has H2O Final Target Amine Salt PathA->Final Fail Hydrolyzed Acid PathB->Fail

Caption: Mechanistic divergence showing how water exclusion forces the reaction toward the desired amine salt.

References

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[4] Journal of Peptide Research, 2001, 58(4), 338-341.[4][5]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for stability of methyl esters vs. Boc).

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978, 12(5), 258-268. (Foundational work on scavengers and acidolysis).
  • Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998, 31(4), 173–180. (Context on

    
    -amino acid stability and cyclization risks). 
    

Sources

"minimizing diketopiperazine formation in peptides containing Methyl 3-amino-5-phenylpentanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation Topic: Peptides Containing Methyl 3-amino-5-phenylpentanoate (


-hPhe-OMe)

Executive Summary

You are encountering stability issues with peptides containing This compound (an ester-protected


-homophenylalanine derivative). The primary failure mode is Diketopiperazine (DKP) formation , a cyclization reaction where the N-terminal amine attacks the C-terminal ester, cleaving the peptide chain or destroying the starting material.[1][2]

While standard


-amino acids form 6-membered DKP rings, your 

-amino ester derivative forms 7-membered (1,4-diazepan-2,5-dione) rings when coupled with an

-amino acid. Although 7-membered rings are kinetically slower to form than 6-membered rings, the high reactivity of the methyl ester compensates for this, making this a critical risk during deprotection steps.

Module 1: The Mechanism & Diagnostics

Objective: Confirm if DKP is your specific failure mode.

DKP formation is an intramolecular aminolysis . It occurs most frequently at the dipeptide stage (Solution Phase) or after the deprotection of the second amino acid (Solid Phase).

The Pathway:

  • Precursor: Dipeptide with a free N-terminal amine and a C-terminal Methyl ester.

  • Trigger: Basic conditions (e.g., Fmoc removal with Piperidine) or slow coupling.

  • Event: The amine nitrogen attacks the ester carbonyl.

  • Result: Release of Methanol and formation of a cyclic byproduct.

DKP_Mechanism Start Dipeptide-OMe (H2N-AA2-BetaAA1-OMe) TS Transition State (Tetrahedral Intermediate) Start->TS Nucleophilic Attack (Basic pH) Product Cyclic DKP (1,4-diazepan-2,5-dione) TS->Product Cyclization Byproduct Methanol (Leaving Group) TS->Byproduct Elimination

Figure 1: Mechanism of DKP formation in


-amino ester peptides.[3][4] The methyl ester acts as a high-energy leaving group, facilitating cyclization even into 7-membered rings.

Diagnostic Checklist:

Observation Probability of DKP Action
Mass Spec: [M-32] peak (Loss of MeOH) High Confirm cyclization.
HPLC: New peak eluting earlier than linear peptide High DKP is more hydrophobic but lacks the ester/amine polarity.
Yield: Low yield + Truncated sequence Medium "Traceless" DKP (cleaved from resin).[2]

| Kaiser Test: Negative after deprotection | High | The amine has cyclized and is no longer free. |

Module 2: Solution Phase Mitigation

Context: You are using this compound as a building block in solution.

The Problem: The methyl ester is too reactive to survive prolonged exposure to free amines in basic conditions.

Protocol 1: The "Acidic Workup" Strategy Why: Keeping the N-terminus protonated (


) prevents the nucleophilic attack.
  • Coupling: Perform coupling of the next amino acid (AA2) to the

    
    -amino ester (AA1) using standard EDC/HOBt or HATU/DIPEA.
    
  • Workup: Immediately wash with 1M KHSO4 or 0.1M HCl to remove excess base.

  • Deprotection (if Boc): Use TFA/DCM. Do not neutralize the resulting salt until the very moment of the next coupling.

  • Deprotection (if Fmoc): This is high risk.[1] See Module 3.

Protocol 2: Bulky N-Protection (N-Alkylation) If the geometry permits, use a backbone protecting group on the nitrogen of the


-amino ester.
  • Hmb (2-hydroxy-4-methoxybenzyl): Sterically hinders the attack.

  • Dmb (2,4-dimethoxybenzyl): Similar effect.[5]

Module 3: Solid Phase Peptide Synthesis (SPPS)

Context: You are building a chain on resin, and the


-amino acid is near the C-terminus.[3]

The Problem: Standard Fmoc removal (20% Piperidine) is basic enough to trigger DKP formation before the next amino acid can be coupled.

Troubleshooting Guide:

Step 1: Optimize the Deprotection Cocktail

Replace standard Piperidine with a DBU/Piperazine mix.[2] This shortens the exposure time to base.

ReagentStandard ProtocolOptimized Protocol (Low DKP)
Base 20% Piperidine in DMF2% DBU + 5% Piperazine in NMP
Time 2 x 10 mins2 x 3 mins (Strict control)
Mechanism Slow deprotection, long base exposureFast deprotection, rapid wash
Step 2: Resin Selection

If you are attaching the


-amino acid directly to the resin:
  • AVOID: Wang Resin, Merrifield Resin (Benzyl ester linkage is stable, but if you are using the methyl ester derivative, you aren't attaching via the carboxylate).

  • USE: 2-Chlorotrityl Chloride (2-CTC) Resin .[2]

    • Why: The massive steric bulk of the trityl group physically blocks the N-terminus from curling back to attack the C-terminus.

Step 3: The "Dipeptide Unit" Approach (Gold Standard)

If DKP persists, do not form the hazardous dipeptide on-resin.

  • Synthesize the Fmoc-AA2-(Beta-AA1)-OH dipeptide in solution (where you can control pH and purify the linear product).

  • Couple this entire block to the resin or the growing chain.

  • Result: You bypass the specific deprotection step where cyclization occurs.

Module 4: Decision Logic (Troubleshooting Flowchart)

Troubleshooting_Flow Start DKP Detected? Phase Synthesis Mode? Start->Phase Sol Solution Phase (Methyl Ester Present) Phase->Sol Liquid Solid SPPS (Fmoc Chemistry) Phase->Solid Solid Phase Salt Keep Amine Protonated (Avoid Free Base) Sol->Salt Immediate Action Bulk Use N-Trityl or Backbone Protection Sol->Bulk If Salt Fails Resin Is Beta-AA on Resin? Solid->Resin CTC Switch to 2-CTC Resin Resin->CTC Yes (C-term) Base Is Beta-AA Internal? Resin->Base No (Internal) DBU Use 2% DBU / 5% Piperazine Base->DBU Optimize Base

Figure 2: Decision tree for selecting the correct mitigation strategy based on synthesis mode.

Frequently Asked Questions (FAQ)

Q1: Why does the methyl ester make DKP worse than a resin linkage? A: Methyl esters are generally more reactive electrophiles than the sterically hindered ester linkages found on Wang or 2-CTC resins. The methoxy group is a small, excellent leaving group, lowering the activation energy for the nucleophilic attack by the amine.

Q2: Can I use microwave synthesis to fix this? A: Proceed with caution. While microwaves accelerate coupling (good), they also accelerate side reactions like DKP formation. If you use microwave heating, ensure you use the "Dipeptide Unit" strategy (Module 3, Step 3) so that the ring-closing reaction is chemically impossible during the heating step.

Q3: Does the sequence matter? A: Yes. If the amino acid preceding your


-amino ester is Proline (Pro)  or Glycine (Gly) , the risk doubles. Proline forces a cis-amide conformation that brings the N-terminus and C-terminus closer together (the "turn" effect), catalyzing the cyclization.

Q4: I see a peak at M-32. Is that DKP? A: Yes. The molecular weight of the linear peptide is


. The DKP form loses Methanol (

, mass 32). Therefore, a peak at

is the definitive signature of the methyl-ester derived DKP.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][4][6] Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. BenchChem Technical Guides. Link

  • Miao, Z., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[4] Frontiers in Chemistry. Link

  • Pedroso, E., et al. (2022).[4] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Link

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Causes of DKP Formation. Merck/Sigma Technical Library. Link

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Amino-5-Phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-phenylpentanoic acid and its derivatives are of significant interest in medicinal chemistry and drug development. These gamma-amino acid analogues serve as crucial building blocks for a variety of biologically active molecules. Their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) allows them to interact with the central nervous system, leading to potential therapeutic applications in areas such as epilepsy, neuropathic pain, and anxiety disorders. The precise stereochemistry of these compounds is often critical to their pharmacological activity, making their stereoselective synthesis a key challenge and an area of active research.

This guide provides an in-depth comparison of the primary synthetic strategies employed to construct 3-amino-5-phenylpentanoic acid derivatives. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols for key transformations, and offer a comparative analysis of their respective strengths and limitations to aid researchers in selecting the most appropriate method for their specific needs.

Key Synthetic Strategies

The synthesis of 3-amino-5-phenylpentanoic acid derivatives can be broadly categorized into several key approaches:

  • Asymmetric Synthesis via Chiral Auxiliaries (Evans Aldol Reaction)

  • Classical Name Reactions: The Hofmann Rearrangement

  • Conjugate Additions: The Michael Addition

  • Biocatalysis: Chemoenzymatic Resolutions

  • Modern Methodologies: Visible-Light Photoredox Catalysis

Asymmetric Synthesis via Chiral Auxiliaries: The Evans Aldol Reaction

The use of chiral auxiliaries, particularly Evans oxazolidinones, represents a robust and highly predictable method for establishing the desired stereochemistry in 3-amino-5-phenylpentanoic acid derivatives. This approach relies on the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

The Underlying Science: Stereocontrol with Evans Auxiliaries

The Evans aldol reaction provides excellent stereocontrol through the formation of a rigid, chelated transition state. The chiral auxiliary, typically derived from an amino acid like L-phenylalanine or L-valine, is first acylated. The resulting N-acyloxazolidinone is then converted to a boron or titanium enolate. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile (in this case, an aldehyde) to approach from the less hindered face. This leads to the formation of a single diastereomer of the aldol adduct with high selectivity.

Experimental Protocol: Asymmetric Aldol Addition with an Evans Auxiliary[1]

This protocol details the synthesis of a key intermediate, (3S)-hydroxy-5-phenylpentanoic acid, which can be further functionalized to various 3-amino derivatives.

Step 1: TiCl₄-promoted Evans Aldol Reaction of (R)-N-acetyloxazolidinone with 3-phenylpropanal

  • To a solution of (R)-4-isopropyl-2-oxazolidinone (1.0 eq) in dry THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 30 minutes, add acetyl chloride (1.1 eq) and stir for an additional hour at 0 °C to form the N-acyloxazolidinone.

  • In a separate flask, dissolve the N-acyloxazolidinone (1.0 eq) in dry CH₂Cl₂ and cool to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise, followed by the addition of a Lewis base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • After stirring for 30 minutes, add 3-phenylpropanal (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • The resulting diastereomeric aldol adducts can be separated by silica gel column chromatography. A typical isolated ratio of the desired (3'S,4R) to the undesired (3'R,4R) diastereomer is approximately 5.4:1.[1]

Step 2: Cleavage of the Chiral Auxiliary

  • Dissolve the purified (3'S,4R)-aldol adduct (1.0 eq) in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C and add LiOH (1.5 eq) followed by 30% aqueous H₂O₂ (4.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The combined organic layers are dried over MgSO₄ and concentrated to yield (3S)-hydroxy-5-phenylpentanoic acid. This step typically proceeds with high yield (around 89%) and high enantiomeric excess (ee) (e.g., 98.5% ee).[1]

Advantages and Disadvantages
  • Advantages: High diastereoselectivity and enantioselectivity, predictable stereochemical outcome, well-established and reliable methodology.

  • Disadvantages: Requires stoichiometric amounts of the chiral auxiliary, which can be expensive. Additional steps are required for the attachment and removal of the auxiliary, which can lower the overall yield.

Evans_Aldol_Reaction cluster_0 Step 1: Asymmetric Aldol Addition cluster_1 Step 2: Auxiliary Cleavage Evans_Auxiliary Evans Auxiliary (R)-N-acyloxazolidinone Aldol_Adduct Diastereomerically Enriched Aldol Adduct Evans_Auxiliary->Aldol_Adduct TiCl4, DIPEA -78 °C 3-Phenylpropanal 3-Phenylpropanal 3-Phenylpropanal->Aldol_Adduct Aldol_Adduct_Cleavage Aldol Adduct Final_Product (3S)-Hydroxy-5-phenylpentanoic acid Aldol_Adduct_Cleavage->Final_Product LiOH, H2O2

Caption: Workflow for the Asymmetric Synthesis via Evans Aldol Reaction.

Classical Name Reactions: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[2] This transformation is particularly useful for synthesizing 3-amino-5-phenylpentanoic acid derivatives from readily accessible dicarboxylic acid precursors.

The Underlying Science: Mechanism of the Hofmann Rearrangement

The reaction proceeds through several key steps:

  • N-Bromination: The primary amide is treated with bromine in a basic solution (e.g., sodium hydroxide) to form an N-bromoamide intermediate.

  • Deprotonation: The N-bromoamide is deprotonated by the base to form an anion.

  • Rearrangement: The N-bromoamide anion undergoes a concerted rearrangement where the alkyl group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous loss of the bromide ion. This step forms an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[2]

Modern variations of this reaction utilize hypervalent iodine reagents, such as iodobenzene diacetate or PhI(OAc)₂, which can be more selective and proceed under milder conditions.[3]

Experimental Protocol: Hofmann Rearrangement for Amine Synthesis[3][4]

This protocol outlines the general steps for a Hofmann rearrangement, which can be adapted for the synthesis of 3-amino-5-phenylpentanoic acid from a suitable precursor like 3-phenyl-glutaramic acid.

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.0 eq) to a cold (0-5 °C) aqueous solution of sodium hydroxide (excess).

  • Add the primary amide substrate (e.g., 3-phenyl-glutaramic acid) (1.0 eq) to the cold hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to around 60-70 °C for 1 hour, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of approximately 5-6.

  • The product, 3-amino-5-phenylpentanoic acid, can then be isolated by crystallization or extraction. The yield for this type of reaction can be moderate to good, often in the range of 60-80%.

Advantages and Disadvantages
  • Advantages: Utilizes readily available starting materials, is a well-understood and established reaction.

  • Disadvantages: The use of bromine and strong base can be harsh and may not be compatible with sensitive functional groups. The reaction involves a carbon-carbon bond cleavage, which needs to be considered in the overall synthetic design. Stoichiometric amounts of reagents are required.

Hofmann_Rearrangement Amide Primary Amide N-Bromoamide N-Bromoamide Amide->N-Bromoamide Br2, NaOH Isocyanate Isocyanate N-Bromoamide->Isocyanate Rearrangement Amine Primary Amine Isocyanate->Amine Hydrolysis

Caption: Key Intermediates in the Hofmann Rearrangement.

Conjugate Additions: The Michael Addition

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that is widely used in the synthesis of 3-amino-5-phenylpentanoic acid derivatives. This strategy typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

The Underlying Science: Forming the Carbon Skeleton

In the context of synthesizing 3-amino-5-phenylpentanoic acid, a common approach involves the Michael addition of a nitromethane anion (a nucleophile) to a chalcone derivative (an α,β-unsaturated ketone). The resulting γ-nitro ketone can then be further transformed into the target amino acid through reduction of the nitro group and the ketone.

Experimental Protocol: Michael Addition of Nitromethane to a Chalcone Derivative[5]

Step 1: Michael Addition

  • To a solution of the chalcone (e.g., 1-phenyl-3-(substituted-phenyl)prop-2-en-1-one) (1.0 eq) in a suitable solvent like ethanol, add nitromethane (1.5 eq) and a catalytic amount of a base (e.g., diethylamine or NaOH).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude γ-nitro ketone. Purification can be achieved by recrystallization or column chromatography. Yields for this step are often good, typically in the range of 80-92%.[4]

Step 2: Reduction of the Nitro and Carbonyl Groups

  • The γ-nitro ketone can be reduced in a single step using a reducing agent like catalytic hydrogenation (e.g., H₂, Pd/C) or a metal-acid system (e.g., Sn/HCl). This will simultaneously reduce the nitro group to an amine and the ketone to a hydroxyl group.

  • Alternatively, a two-step reduction can be employed for better control. First, selective reduction of the nitro group to an amine using a reagent like Zn/NH₄Cl, followed by reduction of the ketone.

Advantages and Disadvantages
  • Advantages: A versatile method for constructing the carbon skeleton. A wide variety of chalcones and nucleophiles can be used, allowing for the synthesis of a diverse range of derivatives.

  • Disadvantages: The reduction of the γ-nitro ketone can sometimes lead to side products. The stereochemistry at the newly formed chiral centers needs to be controlled, which may require the use of chiral catalysts or subsequent resolution steps.

Michael_Addition Chalcone Chalcone Derivative (α,β-unsaturated ketone) Nitro_Ketone γ-Nitro Ketone Chalcone->Nitro_Ketone Base catalyst Nitromethane Nitromethane Nitromethane->Nitro_Ketone Amino_Acid 3-Amino-5-phenylpentanoic Acid Derivative Nitro_Ketone->Amino_Acid Reduction

Caption: Synthetic Pathway via Michael Addition.

Biocatalysis: Chemoenzymatic Resolutions

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of enantiomerically pure 3-amino-5-phenylpentanoic acid derivatives. These approaches utilize enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

The Underlying Science: Enzymatic Selectivity

Enzymes are chiral catalysts that can exhibit high levels of enantioselectivity. In the context of 3-amino-5-phenylpentanoic acid synthesis, lipases and nitrilases are commonly employed. For example, a lipase can be used for the enantioselective hydrolysis of a racemic ester precursor. The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting acid and ester can then be easily separated.

Experimental Protocol: Enzymatic Resolution of a Racemic Cyano-Ester[6][7]

This protocol is based on the synthesis of a precursor to Pregabalin, a well-known derivative.

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Add the racemic substrate, for example, 2-isobutyl-succinonitrile (a precursor to a 3-amino-5-methylhexanoic acid derivative).[5]

  • Add the enzyme, such as a nitrilase from Alcaligenes faecalis, which will selectively hydrolyze the (S)-enantiomer of the dinitrile to the corresponding (S)-3-cyano-5-methylhexanoic acid.[5]

  • Maintain the reaction at a controlled temperature (e.g., 30-35 °C) and pH.

  • After the reaction reaches approximately 50% conversion, stop the reaction and separate the (S)-acid from the unreacted (R)-dinitrile.

  • The desired (S)-acid can then be converted to the final amino acid product via reduction of the nitrile group. This enzymatic resolution can achieve very high enantiomeric excess (>99% ee).[6]

Advantages and Disadvantages
  • Advantages: High enantioselectivity, mild reaction conditions, environmentally friendly (often performed in aqueous media).

  • Disadvantages: The theoretical maximum yield for the desired enantiomer is 50% unless the undesired enantiomer can be racemized and recycled. Enzyme stability and cost can be a concern for large-scale synthesis.

Chemoenzymatic_Resolution Racemic_Mixture Racemic Precursor (e.g., dinitrile) S_Product (S)-Product (e.g., cyano-acid) Racemic_Mixture->S_Product Enzymatic Hydrolysis R_Starting_Material Unreacted (R)-Precursor Racemic_Mixture->R_Starting_Material No reaction Enzyme Enzyme (e.g., Nitrilase) Enzyme->S_Product

Caption: Principle of Chemoenzymatic Resolution.

Modern Methodologies: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach utilizes light energy to drive chemical reactions under mild conditions, often with high efficiency and selectivity.

The Underlying Science: Radical-Mediated Transformations

In the context of synthesizing 3-amino-5-phenylpentanoic acid derivatives, photoredox catalysis can be employed for decarboxylative conjugate additions. In this process, a photocatalyst absorbs visible light and becomes electronically excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with a carboxylic acid, leading to the formation of a radical intermediate via decarboxylation. This radical can then add to a Michael acceptor in a conjugate fashion.

Conceptual Application: Decarboxylative Radical Addition[8][9][10]

A potential route to a 3-amino-5-phenylpentanoic acid derivative could involve the photoredox-mediated decarboxylative coupling of a protected amino acid (like Boc-glycine) with a suitable Michael acceptor.

  • A mixture of the N-protected amino acid, a Michael acceptor (e.g., an α,β-unsaturated ester), a photocatalyst (e.g., an iridium or ruthenium complex), and a base are dissolved in a suitable solvent.

  • The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.

  • The photocatalyst initiates the decarboxylation of the amino acid to form a radical, which then adds to the Michael acceptor.

  • The resulting radical intermediate is then reduced and protonated to give the final product.

Advantages and Disadvantages
  • Advantages: Mild reaction conditions (room temperature, visible light), high functional group tolerance, potential for high atom economy, and environmentally friendly.

  • Disadvantages: The development of specific photocatalytic systems for a particular transformation can be challenging. The scalability of photochemical reactions can sometimes be an issue.

Photoredox_Catalysis Carboxylic_Acid N-Protected Amino Acid Radical Radical Intermediate Carboxylic_Acid->Radical Photocatalyst, Light, -CO2 Michael_Acceptor Michael Acceptor Final_Product Conjugate Addition Product Michael_Acceptor->Final_Product Radical->Final_Product

Caption: General Scheme for Photoredox-Mediated Decarboxylative Addition.

Comparative Summary

Synthetic RouteKey FeaturesTypical YieldStereoselectivityNumber of StepsKey AdvantagesKey Disadvantages
Evans Aldol Chiral auxiliary directs stereochemistryGood to ExcellentExcellent (High dr and ee)MultipleHigh predictability and reliability of stereocontrol.Stoichiometric chiral auxiliary, extra steps for attachment/removal.
Hofmann Rearrangement Amide to amine conversion with loss of one carbonModerate to GoodNot inherently stereoselectiveMultipleUtilizes simple starting materials.Harsh conditions, not suitable for all functional groups.
Michael Addition C-C bond formation via conjugate additionGood to ExcellentRequires chiral catalyst or resolutionMultipleVersatile, wide range of substrates.Stereocontrol can be challenging.
Chemoenzymatic Enzymatic resolution of a racemate~50% (per cycle)Excellent (High ee)MultipleHigh enantioselectivity, green chemistry.50% theoretical yield, enzyme cost/stability.
Photoredox Catalysis Visible light-driven radical reactionsGoodCan be stereoselective with chiral catalystsFewerMild conditions, high functional group tolerance.Scalability can be a challenge, catalyst development.

Conclusion

The synthesis of 3-amino-5-phenylpentanoic acid derivatives is a rich field with a variety of established and emerging methodologies. The choice of the most suitable synthetic route depends on several factors, including the desired stereochemistry, the scale of the synthesis, the availability and cost of starting materials, and the functional group tolerance required.

For applications where high stereopurity is paramount, asymmetric synthesis using Evans auxiliaries or chemoenzymatic resolution are excellent choices, with the former offering more general applicability and the latter providing exceptional enantioselectivity for specific substrates. The Hofmann rearrangement and Michael addition represent classical, robust methods for constructing the core structure, and with modern modifications, their utility continues to expand. Finally, visible-light photoredox catalysis offers a glimpse into the future of sustainable and efficient organic synthesis, with its mild conditions and high functional group compatibility.

It is our hope that this comparative guide will serve as a valuable resource for researchers in the field, enabling them to make informed decisions and advance the development of novel and impactful therapeutic agents based on the 3-amino-5-phenylpentanoic acid scaffold.

References

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules. [Link]

  • Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Chemistry Portal. [Link]

  • Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry. [Link]

  • Visible Light-Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two-Molecule Photoredox System. PubMed. [Link]

  • Michael addition of nitromethane 2a to chalcone 1a. ResearchGate. [Link]

  • Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]

  • Hoffmann Rearrangement February 2026. Chemist Wizards. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Transition metal-free, visible-light-mediated construction of α,β-diamino esters via decarboxylative radical addition at room temperature. RSC Publishing. [Link]

  • Visible-Light-Induced C-H Bond Aminoalkylation of Heterocycles by the Decarboxylation Coupling of Amino Acids. Organic Chemistry Portal. [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ResearchGate. [Link]

  • Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. ResearchGate. [Link]

  • Process for preparing pregabalin via hofmann reaction and crystalline form thereof.
  • Visible-Light-Mediated Decarboxylative Radical Additions to Vinyl Boronic Esters: Rapid Access to γ-Amino Boronic Esters. University of Bristol Research Portal. [Link]

  • Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Academie des Sciences. [Link]

  • Visible-Light-Mediated Decarboxylative Radical Addition Bifunctionalization Cascade for the Production of 1,4-Amino Alcohols. PubMed. [Link]

  • Catalytic Michael reaction of nitromethane to trans-chalcone. ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Enantioselective Michael Reaction of Nitromethane on Chalcones using Cu(acac)2: Sparteine as a Chiral Ligand: Concise Synthesis of (S)-Pregabalin. iScience. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. PMC. [Link]

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Comparative Guide: NMR Analysis for Stereochemical Confirmation of Methyl 3-amino-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-5-phenylpentanoate is a crucial


-amino acid pharmacophore, serving as a chiral building block in the synthesis of peptidomimetics and integrin antagonists. Its biological activity is strictly governed by the stereochemistry at the C3 position .

This guide objectively compares the primary analytical methodologies for determining its absolute configuration (


 vs. 

). While Chiral HPLC is the industry standard for enantiomeric excess (ee) determination, NMR analysis using Chiral Derivatizing Agents (CDAs)—specifically Mosher’s Method—remains the gold standard for establishing absolute stereochemistry de novo without reference standards.

Part 1: Strategic Comparison of Analytical Methods

The following table contrasts the three dominant methodologies available for this specific substrate.

FeatureMethod A: Mosher's Analysis (NMR) Method B: Chiral Solvating Agents (CSA) Method C: Chiral HPLC/SFC
Primary Output Absolute Configuration (

)
Enantiomeric Excess (% ee)Enantiomeric Excess (% ee)
Mechanism Covalent Derivatization (Diastereomers)Non-covalent ComplexationChiral Stationary Phase Interaction
Self-Validating? Yes (Internal consistency of

)
No (Requires known standard)No (Requires known standard)
Sample Prep High (Synthesis required: 1-2 hours)Low (Mix in NMR tube: 5 mins)Medium (Dilution & filtration)
Cost per Run Medium (Reagents + NMR time)Low (Reagent is reusable/cheap)High (Column wear + Solvents)
Resolution High (Distinct chemical shifts)Medium (Broadening possible)Very High (Baseline separation)
Best For... First-time characterization of unknown stereochemistry. Rapid purity checks during process development.[1][2]QC release testing of final product.
Recommendation

For the initial confirmation of this compound stereochemistry, Method A (Mosher's Analysis) is the required protocol. Methods B and C are comparative techniques that require a pre-identified standard to be effective.

Part 2: Technical Protocol – Mosher’s Method

Objective: Determine the absolute configuration of C3 by synthesizing diastereomeric amides using


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).
The Mechanistic Logic (Why it works)

The Mosher method relies on the anisotropic shielding effect of the phenyl ring in the MTPA auxiliary.

  • The primary amine reacts with both

    
    - and 
    
    
    
    -MTPA chloride.
  • The resulting amides adopt a preferred conformation where the

    
     group, carbonyl oxygen, and amide proton are coplanar (synperiplanar).
    
  • In this conformation, the MTPA phenyl ring selectively shields protons on one side of the chiral center (C3), causing an upfield shift (lower ppm).

  • By calculating the difference in chemical shift (

    
    ), we can map the spatial arrangement of substituents.[3]
    
Experimental Workflow
Step A: Derivatization

Perform two parallel reactions in small vials:

  • Reaction 1: Substrate +

    
    -(-)-MTPA-Cl 
    
    
    
    
    
    -Mosher Amide
  • Reaction 2: Substrate +

    
    -(+)-MTPA-Cl 
    
    
    
    
    
    -Mosher Amide
    • Note on Nomenclature: The configuration of the MTPA acid is opposite to the acid chloride due to Cahn-Ingold-Prelog priority changes. Use the commercially designated

      
      - and 
      
      
      
      -MTPA-Cl reagents.

Protocol:

  • Dissolve this compound (10 mg, 0.05 mmol) in dry

    
     (0.5 mL).
    
  • Add dry Pyridine (3 eq) and DMAP (catalytic amount).

  • Add the respective MTPA-Cl (1.5 eq).

  • Stir at RT for 1 hour (monitor by TLC).

  • Quench with saturated

    
    , extract with 
    
    
    
    , and pass through a short silica plug to remove excess acid.
Step B: NMR Acquisition
  • Dissolve the purified amides in

    
    .
    
  • Acquire

    
     NMR (minimum 400 MHz, preferably 600 MHz for clear splitting).
    
  • Focus on the diagnostic protons flanking the C3 chiral center:

    • Side A (C2):

      
       (typically 
      
      
      
      2.3 - 2.6 ppm).
    • Side B (C4/C5):

      
       (typically 
      
      
      
      1.6 - 2.0 ppm).
Step C: Data Analysis (

Calculation)

Calculate


 for each proton using the formula:


  • Positive

    
     (> 0):  Protons reside on the side of the plane unshielded by the phenyl ring in the 
    
    
    
    -derivative.
  • Negative

    
     (< 0):  Protons reside on the side shielded by the phenyl ring in the 
    
    
    
    -derivative.

Part 3: Visualization & Logic Mapping

Diagram 1: Mosher Analysis Workflow

This diagram illustrates the logical flow from synthesis to stereochemical assignment.

MosherWorkflow Start Unknown Sample This compound Split Split Sample Start->Split ReactR React with (R)-MTPA-Cl (Forms (S)-Amide) Split->ReactR Vial A ReactS React with (S)-MTPA-Cl (Forms (R)-Amide) Split->ReactS Vial B NMR_S 1H NMR Spectrum ((S)-Amide) ReactR->NMR_S NMR_R 1H NMR Spectrum ((R)-Amide) ReactS->NMR_R Calc Calculate Δδ = δ(S) - δ(R) NMR_S->Calc NMR_R->Calc Model Map to Configurational Model (Sector Rule) Calc->Model Result Assign Absolute Configuration (C3 Stereocenter) Model->Result

Caption: Workflow for determining absolute stereochemistry via Mosher's Amide derivatization.

Diagram 2: The Conformational Model (Sector Rule)

This diagram visualizes the specific shielding effects expected for the


-Mosher amide of the target molecule.

SectorRule cluster_shielded Shielded Region (Negative Δδ) cluster_deshielded Deshielded Region (Positive Δδ) Center C3-N Bond (View Axis) SideChain Side Chain (C4-C5) (-CH2-CH2-Ph) Expected Δδ < 0 Center->SideChain If Config is (3S) EsterChain Ester Chain (C2) (-CH2-COOMe) Expected Δδ > 0 Center->EsterChain If Config is (3S) Note NOTE: If signs are reversed, configuration is (3R) Center->Note

Caption: Sector rule application. For the (3S)-isomer, the C4-C5 chain sits in the shielded zone (negative shift difference), while C2 sits in the deshielded zone.

Part 4: Data Interpretation Guide

To validate your experiment, construct a table similar to the one below using your experimental data. The signs must be consistent across the molecular backbone.

Proton PositionChemical Shift

(ppm)
Chemical Shift

(ppm)

(

)
Interpretation (Model)
H-2a (

-COOMe)
2.552.48+0.07 Right Side (Deshielded)
H-2b (

-COOMe)
2.522.45+0.07 Right Side (Deshielded)
H-4 (

-CH2-Ph)
1.851.92-0.07 Left Side (Shielded)
H-5 (

-Ph)
2.602.68-0.08 Left Side (Shielded)

Conclusion from Hypothetical Data: Since the C2 protons show a positive


 and the C4/C5 protons show a negative 

, the stereocenter C3 is assigned as (S) based on the Mosher model [1, 2].

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[4] Nature Protocols, 2, 2451–2458. Link

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link

Sources

A Senior Application Scientist's Guide to Differentiating Diastereomers of Methyl 3-amino-5-phenylpentanoate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of stereoisomers is not merely an academic exercise—it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. Methyl 3-amino-5-phenylpentanoate, a molecule with two stereocenters, can exist as four distinct stereoisomers, comprising two pairs of enantiomers. The relationship between non-mirror-image, non-identical stereoisomers is diastereomeric. Unlike enantiomers, which possess identical physical and chemical properties in an achiral environment, diastereomers have distinct properties.[1] This critical difference is the key to their differentiation, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth comparison of NMR-based methodologies to distinguish between the diastereomers of this compound, grounded in the principles of stereochemistry and magnetic resonance. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Foundation: Why NMR Can Distinguish Diastereomers

Diastereomers, by definition, have different spatial arrangements of their atoms. This structural variance creates unique electronic environments for the nuclei within each molecule. NMR spectroscopy is exceptionally sensitive to these subtle differences, which manifest in two primary parameters:

  • Chemical Shift (δ): Nuclei in different diastereomers experience different local magnetic fields due to variations in electron density and anisotropic effects from nearby functional groups. This results in distinct resonance frequencies, or chemical shifts. For this compound, the protons and carbons at and near the C3 and C5 stereocenters are particularly sensitive reporters of the relative stereochemistry.

  • Scalar Coupling (J-Coupling): The through-bond interaction between nuclei, or J-coupling, is highly dependent on the dihedral angle between them, a relationship famously described by the Karplus equation.[2] Since diastereomers often adopt different stable conformations, the average dihedral angles between adjacent protons (e.g., H2-H3, H3-H4) will vary, leading to measurably different coupling constants.

The Analytical Workflow: A Multi-Technique Approach

A comprehensive and unambiguous stereochemical assignment relies on a logical progression of NMR experiments. While simple ¹H NMR can often provide the answer, a full suite of 1D and 2D experiments provides an irrefutable, self-validating dataset.

G cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Connectivity & Structure cluster_analysis Data Interpretation & Assignment Sample Dissolve 5-10 mg of diastereomeric mixture in ~0.6 mL CDCl₃ H1_NMR ¹H NMR (Initial Assessment) Sample->H1_NMR Primary Screening C13_NMR ¹³C{¹H} NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY ¹H-¹H COSY (Proton Connectivity) C13_NMR->COSY Deeper Analysis HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC NOESY ¹H-¹H NOESY (Through-Space Proximity) HSQC->NOESY Analysis Analyze δ, J, and NOE Correlations NOESY->Analysis Final Proof Assignment Unambiguous Stereochemical Assignment Analysis->Assignment G cluster_dia1 Diastereomer 1 (e.g., syn) cluster_dia2 Diastereomer 2 (e.g., anti) A Hₐ B Hₓ C Hᵧ A->C Strong NOE (Close Proximity) D Hₐ E Hₓ F H₂ D->F No NOE (Far Apart)

Caption: NOE differentiates diastereomers based on spatial proximity.

Experimental Protocol: 2D NOESY

  • Setup: Use a reasonably concentrated sample (10+ mg) to ensure good signal for cross-peaks.

  • Acquisition:

    • Pulse Sequence: Standard phase-sensitive NOESY with gradient selection.

    • Mixing Time (d8): This is a critical parameter. It is the time allowed for NOE to build up. A typical starting point is 500-800 ms, but it may require optimization. [3] * Scans: Acquire 8-16 scans per increment.

    • Increments: Use 256-512 increments in the indirect dimension (F1) for adequate resolution.

  • Processing: Apply a 2D Fourier transform and phase correct the spectrum in both dimensions.

Expected Data & Interpretation: Focus on the correlations between the protons on the stereocenters (H3, H5) and adjacent methylene protons (H2, H4). For example, in a syn diastereomer, the proximity between H3 and H5 might be closer, leading to a stronger NOE cross-peak than in the corresponding anti diastereomer. Analyzing these unique spatial relationships allows for the unambiguous assignment of the relative stereochemistry.

Advanced Methods: When Spectra Are Ambiguous

In rare cases where the chemical shift differences are minimal, other techniques can be employed.

  • Chiral Derivatizing Agents (CDAs): The amine group at C3 can be reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl). [2][4][5]This converts your mixture of two diastereomers into a new mixture of two different diastereomers. The bulky and anisotropic Mosher's group is designed to induce large chemical shift differences in the new products, making analysis trivial. This is an excellent method for confirming assignments. [6]* Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce small but measurable chemical shift differences by forming transient, weak diastereomeric complexes. [7][8][9]This is a non-covalent method that avoids chemical modification of the sample.

Conclusion

Differentiating the diastereomers of this compound is a task for which NMR spectroscopy is perfectly suited. A standard ¹H NMR spectrum serves as an excellent starting point, often providing both qualitative identification and quantitative analysis of the diastereomeric ratio. For confirmation, ¹³C NMR provides data on the carbon backbone. For absolute, unambiguous proof of the relative stereochemistry, 2D NOESY is the gold standard, as it directly probes the through-space architecture unique to each diastereomer. By following the systematic workflow outlined in this guide, researchers can confidently and accurately characterize these critical stereoisomers, ensuring the integrity and quality of their scientific work.

References

  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. (n.d.).
  • Wenzel, T. J., & Chiral, D. V. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(5), 1043.
  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • LibreTexts Chemistry. (2014, June 14). NMR Spectroscopy of Stereoisomers.
  • Request PDF. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Kim, H., et al. (2015). ¹H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Journal of the American Chemical Society, 137(43), 13861–13864.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
  • Grokipedia. (n.d.). Chiral derivatizing agent.
  • Rols, S., et al. (2013). ¹³C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 85(21), 10139–10146.
  • Singh, V., & S. K. Singh. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24391–24395.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • BenchChem. (2025). Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation of Aminocyclopentanols.
  • World Journal of Chemical Education. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).

Sources

A Comparative Guide to the Orthogonal HPLC-Based Purity Assessment of Synthetic Methyl 3-amino-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An expert comparison guide for researchers, scientists, and drug development professionals on assessing the purity of synthetic Methyl 3-amino-5-phenylpentanoate by HPLC.

In the landscape of pharmaceutical development, the rigorous assessment of chemical and stereochemical purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel intermediates like this compound, a chiral building block with significant synthetic potential, a robust analytical strategy is paramount. This guide provides an in-depth, experience-driven comparison of orthogonal High-Performance Liquid Chromatography (HPLC) methods for a comprehensive purity determination. We will move beyond simplistic protocols to explore the underlying chromatographic principles, enabling you to develop and validate a self-sufficient and scientifically sound analytical system.

Part 1: The Analytical Challenge: Understanding the Molecule

This compound presents a distinct set of challenges for chromatographic analysis. Its structure, featuring a basic primary amine, a UV-active phenyl group, and a critical chiral center, dictates the required analytical approach. A single HPLC run is insufficient for a complete purity profile. We must employ orthogonal methods—techniques that separate compounds based on different chemical properties—to ensure all potential impurities, including chemical byproducts and the undesired enantiomer, are resolved and quantified.

  • Primary Amine Group (-NH₂): This functional group is prone to strong, undesirable interactions with the silica backbone of traditional reversed-phase columns, leading to poor peak shape (tailing) and inaccurate quantification.

  • Phenyl Group (-C₆H₅): This aromatic ring serves as a useful chromophore, allowing for sensitive detection using UV-Vis spectrophotometry, typically around 254 nm.

  • Chiral Center: The stereocenter at the C3 position means the molecule exists as two non-superimposable mirror images (enantiomers). In drug development, enantiomers can have drastically different pharmacological and toxicological profiles, making the quantification of enantiomeric purity essential.

Part 2: Method I - Assessing Chemical Purity via Reversed-Phase HPLC

Our first objective is to quantify process-related impurities, such as starting materials, byproducts, or degradation products. A well-designed Reversed-Phase (RP-HPLC) method is the industry standard for this task.

The Causality Behind Method Choices

The primary challenge with our target molecule in RP-HPLC is the basicity of the amine group. At neutral pH, this amine can interact with acidic silanol groups present on the surface of C18 columns, causing significant peak tailing. To achieve a sharp, symmetrical peak suitable for accurate integration, we must control the ionization state of both our analyte and the column surface.

The solution is to operate in an acidic mobile phase. By adding an acid modifier like Trifluoroacetic Acid (TFA), we achieve two critical goals:

  • Analyte Protonation: The primary amine is protonated to -NH₃⁺, making it more polar and well-behaved in the reversed-phase system.

  • Silanol Suppression: The acidic conditions suppress the ionization of residual silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause peak tailing.

Experimental Protocol: RP-HPLC
  • Column Selection: C18, 4.6 x 150 mm, 3.5 µm particle size. (A good starting point offering high efficiency with moderate backpressure).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (For improved reproducibility).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Visualizing the RP-HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh 1 mg of Sample s2 Dissolve in 1 mL of Mobile Phase A s1->s2 s3 Vortex & Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject 5 µL onto C18 Column s4->h1 h2 Run Gradient Elution (10-90% ACN w/ 0.1% TFA) h3 Detect at 254 nm d1 Integrate Peak Areas h3->d1 d2 Calculate Area % (Purity) d1->d2

Caption: Workflow for Chemical Purity Analysis by RP-HPLC.

Anticipated Data & Interpretation

The result of this analysis is a chromatogram where impurities are separated from the main product peak based on their polarity. Purity is calculated using the area percent method, assuming all components have a similar response factor at 254 nm.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
14.215000.15Starting Material (Hypothetical)
212.599500099.50This compound
315.835000.35Byproduct (Hypothetical)

Chemical Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Method II - Assessing Enantiomeric Purity via Chiral HPLC

A 99.5% pure result from the RP-HPLC method only tells half the story. It provides no information about the enantiomeric composition. For this, we must turn to a completely different chromatographic mechanism: chiral recognition.

The Causality Behind Method Choices

Chiral HPLC relies on a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and create a transient diastereomeric complex with the analyte enantiomers. Because these complexes have different energies of formation, one enantiomer is retained longer than the other, enabling their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are a primary screening tool for new chiral molecules.

Unlike reversed-phase, chiral separations are often more successful in normal-phase (non-polar) or polar-organic mobile phases, as these solvents do not compete as strongly for the interaction sites on the CSP.

Experimental Protocol: Chiral HPLC
  • Column Selection: Amylose-based CSP, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (90:10 v/v). Note: The ratio may require optimization.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in the mobile phase at approximately 1 mg/mL.

Visualizing the Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing s1 Prepare 1 mg/mL Sample in Mobile Phase h1 Inject 5 µL onto Chiral Stationary Phase s1->h1 h2 Isocratic Elution (e.g., 90:10 Hex/IPA) h1->h2 h3 Separate (R) and (S) Enantiomers h2->h3 h4 Detect at 254 nm h3->h4 d1 Integrate Enantiomer Peaks h4->d1 d2 Calculate Enantiomeric Excess (% ee) d1->d2

Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

Anticipated Data & Interpretation

This method will yield two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee) is a measure of the purity of the desired enantiomer relative to the undesired one.

Peak IDRetention Time (min)Peak Area (mAU*s)Identity
19.1498750Desired Enantiomer
211.31250Undesired Enantiomer

Enantiomeric Excess (% ee) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 % ee = [(498750 - 1250) / (498750 + 1250)] x 100 = 99.5%

Part 4: An Integrated Comparison for a Complete Purity Profile

Neither method alone is sufficient. A product that is 99.5% chemically pure could still be a 50:50 mixture of enantiomers (a racemate), rendering it potentially useless. Conversely, an enantiomerically pure sample could be contaminated with chemical impurities. The two methods are orthogonal and complementary.

FeatureReversed-Phase HPLC MethodChiral HPLC Method
Primary Objective Quantify chemical impurities (process-related).Quantify the ratio of enantiomers.
Separation Principle Polarity (Hydrophobicity).Stereospecific interactions (Chiral Recognition).
Stationary Phase C18 (non-polar).Chiral Stationary Phase (e.g., Amylose-based).
Typical Mobile Phase Acetonitrile/Water (polar, gradient).Hexane/Alcohol (non-polar, isocratic).
Key Metric % Area Purity.% Enantiomeric Excess (% ee).

Conclusion

The comprehensive purity assessment of a chiral synthetic intermediate like this compound is a multi-step, logic-driven process. It requires the strategic application of orthogonal HPLC methods. By first establishing chemical purity with a robust, peak-shape-optimized reversed-phase method and subsequently determining the enantiomeric excess with a highly specific chiral method, a complete and trustworthy purity profile can be established. This dual-pronged approach ensures that the material meets the stringent quality standards required for its progression through the drug development pipeline, providing a solid analytical foundation for all subsequent research.

References

  • Chiral Separations: A Guide to Method Development. Title: Chiral Separations: A Guide to Method Development, Source: American Pharmaceutical Review, URL: [Link]

  • Peak Tailing in HPLC: Causes and Solutions. Title: A Review of Peak Tailing in HPLC, Source: LCGC North America, URL: [Link]

  • Mechanisms of Chiral Recognition. Title: Chiral Recognition Mechanisms in Enantioselective Chromatography, Source: Journal of Chromatographic Science, URL: [Link]

  • Polysaccharide-Based Chiral Stationary Phases. Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation, Source: ScienceDirect, URL: [Link]

A Comparative Guide to the Biological Activity of (R)- vs. (S)-Methyl 3-amino-5-phenylpentanoate Derivatives: A Predictive Analysis Based on Stereochemical Principles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes can lead to profound differences in efficacy, potency, and toxicity. This guide provides a comprehensive comparative analysis of the predicted biological activities of (R)- and (S)-methyl 3-amino-5-phenylpentanoate derivatives. While direct comparative studies on these specific derivatives are not extensively available in the current body of scientific literature, this guide will leverage established principles of stereoselectivity and draw upon robust data from structurally analogous compounds, most notably baclofen, to construct a predictive framework for their biological behavior.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, hypothesized mechanisms of action, and detailed experimental protocols to validate the predicted stereospecific activities.

The Significance of Stereoisomerism in Drug Action: A Primer

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological properties. This stereoselectivity arises from the three-dimensional nature of biological macromolecules. The binding of a drug to its target is akin to a key fitting into a lock, where a precise spatial arrangement of functional groups is necessary for optimal interaction. Consequently, one enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be inactive, less active, or even produce off-target effects and toxicity. A classic example is the GABA analog baclofen, where the biological activity is predominantly associated with the (R)-enantiomer.[1][2]

Predicted Comparative Biological Activity of (R)- and (S)-Methyl 3-amino-5-phenylpentanoate Derivatives

Based on the well-documented stereospecificity of structurally related γ-aminobutyric acid (GABA) analogs, it is highly probable that the (R)- and (S)-enantiomers of methyl 3-amino-5-phenylpentanoate derivatives will exhibit significant differences in their biological activities. The primary biological target for these compounds is predicted to be the GABAergic system, specifically the GABAB receptors.

Table 1: Predicted Comparative Biological Activity Profile

Biological ActivityPredicted More Active EnantiomerRationale and Supporting Evidence from Analogs
GABAB Receptor Agonism (R)-enantiomer The biological action of the structurally similar GABAB agonist, baclofen [4-amino-3-(p-chlorophenyl)butanoic acid], resides almost exclusively in the (R)-(+)-enantiomer.[1][2] The (R)-enantiomer of baclofen displays a significantly higher affinity for the GABAB receptor compared to the (S)-enantiomer.
Muscle Relaxant Properties (R)-enantiomer As muscle relaxation is a primary therapeutic effect of GABAB receptor agonism, the (R)-enantiomer is predicted to be the more potent muscle relaxant. Studies on baclofen analogs have consistently shown a strong structure-activity relationship where the spatial arrangement of the phenyl, amino, and carboxyl groups is crucial for activity.[3]
Analgesic Effects (R)-enantiomer GABAB receptor activation is known to modulate nociceptive pathways. Therefore, the enantiomer with higher GABAB agonism, predicted to be the (R)-form, is expected to exhibit more potent analgesic properties.
Potential for Off-Target Effects (S)-enantiomer The (S)-enantiomer, being less active at the primary target, may have a higher propensity for interacting with other receptors or enzymes, potentially leading to unforeseen side effects. Furthermore, stereoselective metabolism could lead to the formation of unique metabolites from the (S)-enantiomer.[4]

Hypothesized Mechanism of Action: Stereoselective Interaction with GABAB Receptors

The predicted primary mechanism of action for the biologically active (R)-enantiomer of this compound derivatives is its function as a GABAB receptor agonist. GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.

Upon binding of the (R)-enantiomer to the GABAB receptor, a conformational change is induced, leading to the activation of associated G-proteins. This activation initiates a downstream signaling cascade with two main inhibitory effects:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels:

    • Activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium (Ca2+) channels, which reduces the influx of calcium at the presynaptic terminal and subsequently decreases the release of excitatory neurotransmitters.

The culmination of these events is a reduction in neuronal excitability, which underlies the predicted muscle relaxant and analgesic effects.

GABAB_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron R_enantiomer (R)-Methyl 3-amino-5- phenylpentanoate Derivative GABAB_R_pre GABAB Receptor R_enantiomer->GABAB_R_pre Binds GABAB_R_post GABAB Receptor R_enantiomer->GABAB_R_post Binds Ca_channel Voltage-gated Ca2+ Channel GABAB_R_pre->Ca_channel Inhibits Ca_influx Ca2+ Influx NT_release Neurotransmitter Release Ca_channel->NT_release Reduces Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_influx->NT_release Triggers K_channel K+ Channel GABAB_R_post->K_channel Activates K_efflux K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Causes

Figure 1: Hypothesized signaling pathway of the (R)-enantiomer.

Predictive Pharmacokinetics: The Role of Stereoselective Metabolism

The pharmacokinetic profiles of the (R)- and (S)-enantiomers are also likely to differ. Studies on racemic baclofen have revealed stereoselective metabolism, with the (S)-enantiomer undergoing more extensive metabolism, specifically through oxidative deamination, than the (R)-enantiomer.[4] This leads to a lower plasma concentration and exposure of the (S)-enantiomer compared to the active (R)-enantiomer following administration of the racemate.[4]

A similar metabolic fate can be predicted for the this compound derivatives. The (S)-enantiomer may be preferentially metabolized, leading to a lower systemic exposure and potentially different metabolite profiles compared to the (R)-enantiomer. This has significant implications for drug development, as the pharmacokinetic properties of the racemate may not accurately reflect those of the active enantiomer.

Experimental Protocols for Validation

To empirically validate the predicted stereospecific biological activities of (R)- and (S)-methyl 3-amino-5-phenylpentanoate derivatives, a series of in vitro and in vivo experiments are necessary.

In Vitro Validation: GABAB Receptor Binding Assay

This assay will determine the binding affinity of each enantiomer for the GABAB receptor.

Objective: To quantify the binding affinities (Ki) of the (R)- and (S)-enantiomers to the GABAB receptor.

Materials:

  • Rat or human cerebral cortical membranes (source of GABAB receptors)

  • [3H]-GABA or other suitable radioligand

  • (R)- and (S)-Methyl 3-amino-5-phenylpentanoate derivatives

  • Baclofen (as a positive control)

  • Incubation buffer (e.g., Tris-HCl with CaCl2)

  • Scintillation cocktail and counter

Methodology:

  • Membrane Preparation: Homogenize cerebral cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction.

  • Binding Reaction: In a series of tubes, combine the membrane preparation, [3H]-GABA, and varying concentrations of the unlabeled test compounds ((R)-enantiomer, (S)-enantiomer, and baclofen).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specified duration to allow for binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Cerebral Cortical Membranes start->prep incubate Incubate Membranes with [3H]-GABA and Test Compounds ((R), (S), Baclofen) prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Figure 2: Workflow for the GABAB receptor binding assay.

In Vivo Validation: Rotarod Test for Motor Coordination (Muscle Relaxation)

This behavioral test assesses the muscle relaxant properties of the compounds by measuring their effect on motor coordination in rodents.

Objective: To evaluate and compare the in vivo muscle relaxant effects of the (R)- and (S)-enantiomers.

Materials:

  • Male mice or rats

  • Rotarod apparatus

  • (R)- and (S)-Methyl 3-amino-5-phenylpentanoate derivatives

  • Vehicle control (e.g., saline)

  • Baclofen (as a positive control)

Methodology:

  • Acclimation and Training: Acclimate the animals to the testing room and train them on the rotarod at a constant speed until they can remain on the rotating rod for a predetermined period (e.g., 180 seconds).

  • Compound Administration: Administer the test compounds ((R)-enantiomer, (S)-enantiomer, vehicle, or baclofen) via an appropriate route (e.g., intraperitoneal injection).

  • Testing: At various time points post-administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the rotarod and record the latency to fall.

  • Data Analysis: Compare the latency to fall for each treatment group to the vehicle control group. A significant decrease in the time spent on the rod indicates impaired motor coordination and muscle relaxation.

Conclusion and Future Perspectives

While direct experimental comparisons of (R)- and (S)-methyl 3-amino-5-phenylpentanoate derivatives are pending, a robust predictive framework can be constructed based on the well-established principles of stereochemistry in pharmacology. The evidence from structurally analogous compounds, particularly baclofen, strongly suggests that the biological activity of these derivatives will be stereospecific, with the (R)-enantiomer likely being the more potent GABAB receptor agonist and thus possessing superior muscle relaxant and analgesic properties. Furthermore, the potential for stereoselective metabolism highlights the importance of evaluating each enantiomer individually to fully characterize their pharmacokinetic and pharmacodynamic profiles.

The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on conducting these head-to-head comparative studies to confirm the stereospecificity of these promising compounds. Such investigations are crucial for the rational design and development of safer and more effective therapeutic agents targeting the GABAergic system. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance potency and selectivity, could also be explored in future iterations of these derivatives.[5]

References

  • [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. PubMed. Available from: [Link]

  • Sex-related differences in the efficacy of Baclofen enantiomers on self-administered alcohol in a binge drinking pattern and dopamine release in the core of the nucleus accumbens. Frontiers in Behavioral Neuroscience. Available from: [Link]

  • Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans. MDPI. Available from: [Link]

  • GABA B -Agonistic Activity of Certain Baclofen Homologues. MDPI. Available from: [Link]

  • Resolution of the stereoisomers of baclofen by high performance liquid chromatography. PubMed. Available from: [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology. Available from: [Link]

  • SZABÓ, G; POTOR, A; ERDÉLYI, P; BATA, I; TÚRÓS, GI; KAPUS, GL; ÉLIÁS, O. BICYCLIC AMINE DERIVATIVES AS GABAA alpha5 RECEPTOR MODULATORS.
  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. MDPI. Available from: [Link]

Sources

A Comparative Guide to Evaluating the Conformational Effects of Incorporating Methyl 3-amino-5-phenylpentanoate into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of β-amino acids into peptides is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced stability and novel biological activities.[1][2][3] These modifications introduce an extra carbon into the peptide backbone, fundamentally altering conformational preferences and resistance to proteolysis.[4][5][6] This guide presents a comprehensive framework for evaluating the conformational impact of a specific, non-native β-amino acid, Methyl 3-amino-5-phenylpentanoate, when incorporated into a peptide sequence. We provide a comparative analysis against a native α-amino acid counterpart and an alternative β-amino acid, detailing the causality behind experimental choices and presenting validated protocols for synthesis, purification, and structural elucidation via Circular Dichroism, Nuclear Magnetic Resonance, and X-ray Crystallography.

Introduction: The Rationale for Backbone Extension with β-Amino Acids

The therapeutic potential of native peptides is often limited by their poor metabolic stability and restricted conformational states. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a solution to these challenges.[2][5] The use of β-amino acids is a cornerstone of peptidomimetic design.[3] Unlike their α-amino acid counterparts, where the amino and carboxyl termini are separated by a single carbon, β-amino acids feature a two-carbon separation.[2][4] This seemingly minor homologation provides significant structural diversity, allowing for the creation of novel stereo- and regioisomers that can induce unique and stable secondary structures, such as various helices (e.g., 14-helices) and sheets.[2][7][8]

This guide focuses on This compound , a β³-amino acid characterized by a phenylpropyl side chain. The "3" designation indicates the side chain is attached to the β-carbon, adjacent to the amino group. The phenylpropyl group offers a combination of aromatic and aliphatic properties, providing a unique probe for studying steric and hydrophobic interactions within a peptide structure. Our objective is to provide a robust, self-validating workflow for researchers to systematically characterize the conformational consequences of introducing this, or any novel β-amino acid, into a peptide backbone.

Experimental Design: A Three-Pronged Comparative Approach

To objectively evaluate the structural impact of this compound, a comparative study is essential. We propose the design and synthesis of a model hexapeptide in three variations. A hexapeptide is sufficiently long to allow for the formation of secondary structures but short enough for straightforward synthesis and spectroscopic analysis.[7]

Model Peptide Sequences:

  • Control (α-Peptide): Ac-Tyr-Gly-Gly-Phe -Leu-Arg-NH₂

    • Rationale: Phenylalanine (Phe) is the α-amino acid analogue, allowing for a direct comparison of backbone changes while maintaining a similar aromatic side chain.

  • Test (β³-Peptide): Ac-Tyr-Gly-Gly-β³-MAPP -Leu-Arg-NH₂

    • Rationale: This peptide incorporates our target residue, this compound (β³-MAPP), to directly probe its conformational influence.

  • Alternative (β-Peptide): Ac-Tyr-Gly-Gly-ACHC -Leu-Arg-NH₂

    • Rationale:trans-2-Aminocyclohexanecarboxylic acid (ACHC) is a conformationally constrained cyclic β-amino acid known to induce specific turn structures.[9] This serves as a benchmark for comparing the flexibility and folding propensity of our test residue.

The workflow for this comparative analysis is outlined below.

G cluster_0 Design & Synthesis cluster_1 Conformational Analysis cluster_2 Data Interpretation & Comparison P_Design Peptide Design (α-Control, β³-Test, β-Alternative) Synthesis Solid-Phase Peptide Synthesis (SPPS) P_Design->Synthesis Purification RP-HPLC & Mass Spec Verification Synthesis->Purification CD Circular Dichroism (CD) (Secondary Structure Overview) Purification->CD NMR 2D NMR Spectroscopy (Solution 3D Structure) Purification->NMR Xray X-Ray Crystallography (Solid-State 3D Structure) Purification->Xray Analysis Comparative Analysis of Conformational Parameters CD->Analysis NMR->Analysis Xray->Analysis Function Inference of Functional Implications (Stability, Binding Propensity) Analysis->Function

Caption: Overall experimental workflow from peptide design to functional inference.

Methodologies: Protocols and Rationale

Synthesis of this compound

While numerous strategies exist for synthesizing β-amino acids, including Arndt-Eistert homologation and conjugate additions[10], a reliable method involves the asymmetric reduction of a corresponding β-enamino ester. For the purposes of this guide, we assume the availability of the Fmoc-protected β³-MAPP derivative required for solid-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and efficient method for laboratory-scale peptide synthesis.[11][12] It involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.[13]

Protocol:

  • Resin Preparation: Start with a Rink Amide resin (for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent like HBTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Causality: The coupling agent activates the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating nucleophilic attack from the free amine of the resin-bound peptide.[12]

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence until the full peptide is assembled.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry. A purity of >95% is required for structural studies.[14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique that provides information on the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[15][16]

Protocol:

  • Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region.[17] Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (due to the Tyr residue). Final peptide concentration for CD should be approximately 0.1-0.5 mg/mL.[15]

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition:

    • Record CD spectra from 190 to 250 nm in a 1 mm path-length quartz cuvette.

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm.

    • Average at least three scans to improve the signal-to-noise ratio.[17]

  • Data Processing: Subtract the spectrum of the buffer blank. Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

  • Structure Deconvolution: Use a deconvolution algorithm (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, providing insights into their dynamic nature.[18][19] For a peptide of this size (<30 kDa), 2D homonuclear experiments are generally sufficient.[20]

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a 90% H₂O / 10% D₂O buffer solution (e.g., phosphate buffer, pH 6.0).[21][22] The D₂O provides the lock signal for the spectrometer. The concentration should be at least 0.5 mM.[20]

  • Data Acquisition:

    • Acquire a set of 2D NMR spectra on a high-field spectrometer (≥600 MHz), including:

      • TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within a few bonds.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), regardless of their position in the sequence. This is the primary source of distance restraints for structure calculation.[22]

  • Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to their specific amino acids in the sequence.

  • Restraint Generation: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

  • Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.

  • Structure Validation: Assess the quality of the final structure ensemble using metrics like Ramachandran plots and RMSD (Root Mean Square Deviation).

X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[23] While challenging for flexible peptides, obtaining a crystal structure offers an unambiguous depiction of a low-energy conformation.

Protocol:

  • Crystallization Screening:

    • Prepare a highly concentrated solution of the peptide (>10 mg/mL).

    • Use commercial screening kits (e.g., Hampton Research, Qiagen) to test hundreds of different crystallization conditions (precipitants, buffers, salts) using the sitting-drop or hanging-drop vapor diffusion method.

    • Causality: The goal is to slowly bring the peptide solution to a state of supersaturation, allowing molecules to pack into a well-ordered crystal lattice instead of amorphous precipitate.[14]

  • Crystal Harvesting and Cryo-protection: Once crystals of suitable size (0.1-0.3 mm) appear, carefully harvest them using a small loop and flash-freeze them in liquid nitrogen.[24] A cryoprotectant is often required to prevent ice crystal formation.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded.[24]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the phase problem using direct methods or molecular replacement.

    • Build an atomic model of the peptide into the resulting electron density map and refine it to best fit the experimental data.[24]

Anticipated Results and Comparative Data Analysis

The incorporation of β³-MAPP is expected to induce significant conformational changes compared to the α-Phe control. The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes from the described experiments.

Table 1: Comparative Secondary Structure Content (from CD Data)
Peptide Variantα-Helix (%)β-Sheet (%)Turn/Unordered (%)Dominant Feature
α-Control (Phe) 51580Flexible / Random Coil
β³-Test (MAPP) < 2593Defined Turn / Foldamer
β-Alternative (ACHC) 01090Stable β-Turn
  • Interpretation: The α-control is expected to be largely unstructured in solution. In contrast, both β-amino acid-containing peptides are predicted to show signatures of more defined structures, such as β-turns, which are common for peptides incorporating these residues.[9][25] The β³-MAPP peptide may adopt a unique foldameric structure stabilized by intramolecular hydrogen bonds.

Table 2: Key NMR-Derived Structural Parameters
Peptide VariantKey Inter-residue NOEsH-bonds IdentifiedRMSD (backbone atoms, Å)
α-Control (Phe) Few, weak sequential0-1> 1.5 (Flexible)
β³-Test (MAPP) Medium-range (i to i+2, i+3)2-30.45 ± 0.1
β-Alternative (ACHC) Strong turn-defining (i to i+2)1-20.60 ± 0.2
  • Interpretation: The number and type of NOEs are direct indicators of conformational preference. The α-control's flexibility will result in few long-range NOEs and a high RMSD for the calculated structural ensemble. The β-peptides are expected to show more medium- and long-range NOEs, indicative of a folded structure, resulting in a well-defined ensemble with low RMSD. The β³-MAPP may exhibit NOEs consistent with a 14-helical turn, a hallmark of β-peptide structures.[7]

The following diagram illustrates the fundamental conformational difference between an α-peptide backbone and a backbone containing a β-amino acid, which allows for more extended and novel folding patterns.

G cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone N1 N C1 N1->C1 Peptide Bond CO1 C' C1->CO1 Peptide Bond N2 N CO1->N2 Peptide Bond C2 N2->C2 CO2 C' C2->CO2 N3 N Cb1 N3->Cb1 Peptide Bond Ca1 Cb1->Ca1 Peptide Bond CO3 C' Ca1->CO3 Peptide Bond N4 N CO3->N4 Peptide Bond Cb2 N4->Cb2 Ca2 Cb2->Ca2 CO4 C' Ca2->CO4

Caption: Comparison of α- and β-amino acid linkages in a peptide backbone.

Functional and Therapeutic Implications

The observed conformational changes are not merely academic. A well-defined, stable conformation induced by β³-MAPP could lead to:

  • Increased Proteolytic Resistance: The non-native backbone is not recognized efficiently by proteases, extending the peptide's half-life in vivo.[2][5]

  • Enhanced Receptor Affinity: By locking the peptide into a bioactive conformation that mimics a native turn or loop, binding to a target receptor could be significantly enhanced.[26]

  • Modulated Bioavailability: The altered hydrophobicity and structure can influence membrane permeability and overall pharmacokinetic properties.

Conclusion

This guide provides a comprehensive, multi-platform approach to rigorously evaluate the conformational effects of incorporating this compound, or any novel β-amino acid, into a peptide sequence. By employing a comparative design and leveraging the distinct strengths of CD, NMR, and X-ray crystallography, researchers can gain a holistic understanding of the structural modifications. This detailed characterization is a critical step in the rational design of next-generation peptidomimetics, enabling the development of more stable and potent therapeutic agents.

References

  • Organic & Biomolecular Chemistry. β-Amino acid-containing hybrid peptides—new opportunities in peptidomimetics.
  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Creative Proteomics. CD-Based Peptide Secondary Structure Analysis.
  • PubMed.
  • A Theoretical Study of β-Amino Acid Conform
  • PMC. A Newcomer's Guide to Peptide Crystallography.
  • Journal of the American Chemical Society.
  • ResearchGate.
  • Ingenta Connect.
  • NMIMS Pharmacy.
  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy.
  • Bentham Science Publishers.
  • GFPP. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.
  • PubMed. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry.
  • Journal of the American Chemical Society.
  • Creative Biostructure.
  • BOC Sciences. β−Amino Acids.
  • Creative Proteomics. NMR-Based Peptide Structure Analysis.
  • Hilaris. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects.
  • Digital Commons @ Southern University and A&M College. Conformational analysis of small peptides by circular dichroism.
  • World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery.
  • peptide nmr.
  • ResearchGate. Peptide secondary structure analysis a Circular dichroism (CD) spectra....
  • ResearchGate. (PDF)
  • PMC.
  • IUCr Journals.
  • PubMed. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues.
  • PubMed.
  • LookChem. methyl (3R)
  • Comparison of Peptide Synthesis Methods and Techniques.
  • Bachem. Peptide Manufacturing: Step-By-Step Guide.
  • John Innes Centre.
  • Chemistry | Illinois.
  • Thermo Fisher Scientific - UK. Peptide Design: Principles & Methods.
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.
  • Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids.
  • Eureka | Patsnap. Process for synthesizing 3-amino-5-methylpyrazole.

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"Methyl 3-amino-5-phenylpentanoate versus other beta-amino acids in peptidomimetic design"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-amino-5-phenylpentanoate versus other


-amino acids in peptidomimetic design
Content Type:  Publish Comparison Guide

Executive Summary: The "Beta" Advantage

In the landscape of peptidomimetic drug design, the transition from


-amino acids to 

-amino acids represents a pivotal strategy for overcoming the pharmacokinetic limitations of native peptides. This compound (MAPP) serves as a critical building block in this domain. Structurally, it is the methyl ester of a

-amino acid carrying a phenethyl side chain.

This guide analyzes MAPP not merely as a reagent, but as a strategic scaffold for inducing specific secondary structures (foldamers) and conferring absolute proteolytic resistance. Unlike the rigid


-phenylalanine or the unsubstituted 

-alanine, MAPP offers a unique balance of lipophilicity and rotational freedom, making it ideal for targeting deep hydrophobic pockets in enzymes such as proteases and GPCRs.

Chemical Profile & Structural Logic

To understand the utility of this compound, one must situate it within the hierarchy of amino acid homologues. It acts effectively as the


-analog of Homophenylalanine (hPhe) .
Structural Comparison
  • 
    -Phenylalanine:  Side chain = Benzyl (
    
    
    
    ). Rigid, proteolytically unstable.
  • 
    -Homophenylalanine:  Side chain = Benzyl on 
    
    
    
    -carbon.
  • This compound: Side chain = Phenethyl (

    
    ) on 
    
    
    
    -carbon.

The extension of the side chain by one methylene unit (phenethyl vs. benzyl) significantly alters the LogP (lipophilicity) and the hydrophobic reach , allowing the residue to interact with deeper binding subsites (e.g., the S1' pocket of metalloproteases).

Table 1: Comparative Physicochemical Properties
Feature

-Phenylalanine

-Alanine

-hPhe
This compound
Backbone 3-atom (N-C

-C)
4-atom (N-C

-C

-C)
4-atom (N-C

-C

-C)
4-atom (N-C

-C

-C)
Side Chain BenzylNoneBenzylPhenethyl
Side Chain Position

N/A


Proteolytic Stability Low (

min)
HighHighAbsolute
Dominant Fold

-Helix (3.6

)
Flexible14-Helix (in

-peptides)
14-Helix / 12-Helix
Hydrophobicity (Est.) ModerateLowHighVery High (Deep Pocket Binder)

Synthesis Strategy: The Arndt-Eistert Homologation

The most robust route to generating chiral


-amino acids like MAPP is the Arndt-Eistert Homologation . This method preserves the stereochemistry of the starting 

-amino acid.[1] To synthesize 3-amino-5-phenylpentanoate, one typically starts with L-Homophenylalanine .
Pathway Visualization

The following diagram outlines the critical steps in converting the


-precursor to the 

-ester target.

ArndtEistert cluster_mech Key Mechanism: Carbon Insertion Start N-Protected Homophenylalanine Activation Mixed Anhydride Generation Start->Activation ClCO2Et / NMM Diazo Diazoketone Intermediate Activation->Diazo CH2N2 (Diazomethane) Wolff Wolff Rearrangement (Ag+ Catalyst) Diazo->Wolff hv or Heat Product Methyl 3-amino-5- phenylpentanoate Wolff->Product MeOH (Solvolysis)

Figure 1: The Arndt-Eistert Homologation pathway for synthesizing


-amino esters. The Wolff rearrangement is the rate-determining step that inserts the methylene group.

Experimental Protocols

Protocol A: Synthesis via Arndt-Eistert (Bench Scale)

Objective: Synthesis of Methyl (R)-3-amino-5-phenylpentanoate from N-Boc-L-homophenylalanine.

  • Activation: Dissolve N-Boc-L-homophenylalanine (1.0 eq) in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by ethyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Diazotization: Filter off the amine salts. Add the filtrate slowly to a solution of diazomethane (excess) in ether at 0°C. Caution: Diazomethane is explosive; use polished glassware and blast shields. Stir for 1 hour.

  • Wolff Rearrangement: Evaporate excess diazomethane under nitrogen flow. Dissolve the crude diazoketone in anhydrous methanol. Add Silver Benzoate (0.1 eq) dissolved in triethylamine.

  • Reaction: Sonicate or stir in the dark until nitrogen evolution ceases.

  • Workup: Concentrate the methanol. Redissolve in ethyl acetate, wash with saturated NaHCO3 and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc-protected methyl ester. Deprotect with 4M HCl/Dioxane to yield the target This compound hydrochloride .

Protocol B: Proteolytic Stability Assay (Self-Validating)

Objective: Quantify the resistance of MAPP-containing peptides against Chymotrypsin.

Rationale: Chymotrypsin cleaves at the C-terminus of hydrophobic residues (Phe, Trp, Tyr). By replacing


-Phe with MAPP (

-analog), cleavage should be abolished due to the altered backbone geometry preventing the catalytic triad from accessing the scissile bond.

Steps:

  • Substrate Prep: Synthesize a control peptide Ac-Ala-Phe-Ala-OH and the test peptide Ac-Ala-[MAPP]-Ala-OH.

  • Incubation: Dissolve peptides (200

    
    M) in Tris-HCl buffer (pH 7.8, 10 mM CaCl2). Add 
    
    
    
    -Chymotrypsin (1:100 w/w enzyme:substrate ratio).
  • Sampling: Incubate at 37°C. Take 50

    
    L aliquots at T=0, 15, 30, 60, 120, and 1440 minutes.
    
  • Quenching: Immediately add 50

    
    L of 10% TFA to quench the enzyme.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

  • Data Calculation: Plot % intact peptide vs. time.

    • Success Criteria: Control peptide

      
       min. Test peptide > 95% intact after 24 hours.
      

Structural Biology: Foldamer Design

When incorporated into oligomers, MAPP dictates specific folding patterns. While


-peptides form 3.6

-helices (

-helix),

-peptides containing MAPP tend to form 14-helices (stabilized by H-bonds between residue

and

).

The phenethyl side chain of MAPP adds a layer of "inter-helical interlocking" capability, allowing for the design of bundles that mimic quaternary protein structures.

FoldamerLogic Input Peptidomimetic Goal Choice Backbone Selection Input->Choice Alpha Alpha-Amino Acid (Natural) Choice->Alpha Standard Beta Beta-Amino Acid (MAPP) Choice->Beta Stabilized ResultA High Potency Low Stability Rapid Clearance Alpha->ResultA ResultB 14-Helix Formation Protease Resistance Extended Half-life Beta->ResultB App Application: Intracellular Targets (Bcl-2, p53 mimics) ResultB->App Hydrophobic Side Chain Interaction

Figure 2: Decision logic for selecting MAPP in foldamer design. The choice drives the transition from transient binding to stable, intracellular accumulation.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[2] Current Medicinal Chemistry. Link

  • Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

Sources

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